molecular formula C10H8O2 B1313582 3-Phenoxyfuran CAS No. 63285-86-9

3-Phenoxyfuran

Cat. No.: B1313582
CAS No.: 63285-86-9
M. Wt: 160.17 g/mol
InChI Key: NVWFUVMWGOXULH-UHFFFAOYSA-N
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Description

3-Phenoxyfuran (CAS 63285-86-9) is a high-purity chemical compound supplied for research and development applications. With the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol, this compound serves as a versatile building block in organic synthesis . The furan ring is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a broad spectrum of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties . As an electron-rich heterocyclic system, the furan moiety can enhance binding affinity and modify the pharmacokinetic profiles of target molecules . Researchers utilize this compound in the synthesis of more complex structures, such as furan chalcones, which have demonstrated significant therapeutic potential as urease inhibitors in biomedical research . Furthermore, furan derivatives are actively explored in agrochemical research for developing novel agents with herbicidal and fungicidal activities . 3-Phenoxyfuran must be stored in a tightly closed container in a cool, dry, and well-ventilated place. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxyfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWFUVMWGOXULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493786
Record name 3-Phenoxyfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63285-86-9
Record name 3-Phenoxyfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Masterclass: 3-Phenoxyfuran

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Phenoxyfuran Chemical Properties Content Type: Technical Whitepaper / Strategic Guide Audience: Senior Researchers, Medicinal Chemists, Process Scientists

Strategic Synthesis, Reactivity Profiling, and Medicinal Utility

Executive Summary

3-Phenoxyfuran represents a specialized subclass of electron-rich heteroaromatics. Unlike its 2-substituted counterparts, the 3-substituted furan scaffold offers unique electronic distribution patterns that are highly prized in the synthesis of complex natural products (e.g., cantharimides) and as bioisosteres in drug discovery. This guide dissects the chemical behavior of 3-phenoxyfuran, focusing on its superior diene character in Diels-Alder cycloadditions and the synthetic challenges associated with its construction.

Structural & Electronic Analysis

The introduction of a phenoxy group at the C3 position of the furan ring creates a push-pull electronic system that significantly alters the heterocycle's reactivity compared to unsubstituted furan.

  • Electronic Effect: The oxygen atom of the phenoxy group acts as a strong Electron Donating Group (EDG) via resonance (+M effect), significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Regioselectivity: The C2 position becomes highly activated toward electrophilic attack due to the directing effect of the C3-oxygen, often overriding the alpha-directing tendency of the furan oxygen itself.

  • Aromaticity: The resonance contribution from the exocyclic oxygen competes with the furan ring's aromaticity, making 3-phenoxyfuran more susceptible to cycloaddition reactions than furan itself.

Strategic Synthesis Protocols

Synthesizing 3-substituted furans is non-trivial due to the thermodynamic preference for 2-substitution. Below are two distinct, self-validating protocols for accessing 3-phenoxyfuran.

Protocol A: Gold-Catalyzed Cyclization (Modern Approach)

This method utilizes propargylic alcohols, offering mild conditions and high functional group tolerance. It is based on the mechanistic insights provided by Pennell et al. for 3-alkoxyfurans.

Mechanism: Au(I) activates the alkyne for nucleophilic attack by the alcohol, followed by cyclization and isomerization.

Step-by-Step Workflow:

  • Precursor Synthesis: React phenyl propargyl ether with a paraformaldehyde equivalent (or specific aldehyde) to generate the requisite acetal-containing propargylic alcohol.

  • Catalyst Preparation: Dissolve Ph3PAuCl (2 mol%) and AgOTf (2 mol%) in anhydrous dichloromethane (DCM) under Nitrogen. Stir for 10 minutes to generate the active cationic gold species.

  • Cyclization: Add the propargylic alcohol precursor to the catalyst mixture at room temperature.

  • Monitoring: Monitor via TLC (typically 1-4 hours). The disappearance of the alkyne stretch in IR (approx. 2100 cm⁻¹) confirms consumption.

  • Purification: Filter through a short pad of silica to remove gold residues. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed C-O Coupling (Robust Approach)

For labs with established cross-coupling workflows, coupling 3-bromofuran with phenol is a viable route, though it requires careful control to prevent dehalogenation.

Reagents: 3-Bromofuran, Phenol, Pd(OAc)2, Buchwald Ligand (e.g., tBuXPhos), Cs2CO3, Toluene. Critical Control Point: Oxygen must be rigorously excluded to prevent homocoupling of the phenol or oxidation of the catalyst.

Visualization: Synthesis Pathways

The following diagram illustrates the logical flow for both synthesis strategies.

SynthesisPathways Start1 Propargylic Alcohol (Acetal Derivative) Inter1 Allenyl Ether Intermediate Start1->Inter1 Cyclization Cat1 Au(I) Catalyst (2 mol%) Cat1->Inter1 Product 3-PHENOXYFURAN Inter1->Product Isomerization Start2 3-Bromofuran Start2->Product C-O Coupling (Buchwald-Hartwig) React2 Phenol + Pd(OAc)2 + Ligand React2->Product

Figure 1: Dual synthetic pathways for 3-Phenoxyfuran accessing the difficult C3-position.

Reactivity Profile: The Diels-Alder Advantage

The most scientifically significant property of 3-phenoxyfuran is its enhanced reactivity as a diene.

Diels-Alder Cycloaddition

Unlike unsubstituted furan, which often requires high pressures or Lewis acids to react with dienophiles, 3-phenoxyfuran reacts readily due to the HOMO-raising effect of the phenoxy group.

  • Reaction Partner: Maleimides (e.g., N-methylmaleimide).

  • Selectivity: The reaction is highly endo-selective (kinetic control) and regioselective. The phenoxy group typically ends up at the bridgehead or adjacent, depending on the specific dienophile electronics, but in symmetric dienophiles like maleimide, it facilitates the formation of endo-cantharimides .

  • Thermodynamics: The 3-phenoxy group reduces the aromatic stabilization energy penalty associated with breaking the furan ring, making the forward reaction more exergonic than for furan.

Experimental Protocol: Diels-Alder Cycloaddition

  • Setup: In a sealed tube, dissolve 3-phenoxyfuran (1.0 equiv) and N-methylmaleimide (1.1 equiv) in Toluene.

  • Reaction: Heat to 60°C. (Note: Unsubstituted furan often requires 100°C+ or high pressure).

  • Workup: Cool to room temperature. The adduct often precipitates. If not, concentrate and recrystallize from Et2O/Hexanes.

  • Validation: 1H NMR will show the disappearance of furan olefinic protons and the appearance of bridgehead protons (typically shifted upfield).

Visualization: Reactivity & Selectivity

Reactivity Furan 3-Phenoxyfuran TS Transition State (Endo-favored) Furan->TS HOMO (Diene) Dienophile N-Methylmaleimide Dienophile->TS LUMO (Dienophile) Product Endo-Cantharimide Adduct TS->Product Kinetic Control

Figure 2: Diels-Alder cycloaddition pathway highlighting the kinetic preference for endo-cantharimides.

Medicinal Chemistry Applications

In drug discovery, 3-phenoxyfuran serves as a versatile scaffold and bioisostere.

Bioisosterism

The furan ring is a classical bioisostere for phenyl rings, reducing lipophilicity (LogP) while maintaining planarity. The 3-phenoxy substituent adds a "tail" that can probe hydrophobic pockets in enzymes (e.g., kinases or phosphatases).

  • Metabolic Stability: The primary metabolic risk is oxidative dealkylation at the ether linkage (CYP450 mediated) or ring opening of the furan.

  • Strategy: If the furan ring is metabolically labile in a lead compound, it is often reduced to tetrahydrofuran or replaced with an oxazole. However, as an intermediate, the 3-phenoxyfuran adducts (cantharimides) are potent phosphatase inhibitors (e.g., PP1/PP2A inhibition).

Quantitative Data Summary
Property3-PhenoxyfuranUnsubstituted FuranImplication
C3 Substituent Phenoxy (-OPh)Hydrogen (-H)Increased electron density
Diels-Alder Rate High (60°C)Low (>100°C)Access to bicyclic scaffolds
HOMO Energy Higher (More Nucleophilic)LowerBetter nucleophile/diene
Major Application Cantharimide synthesisSolvent/General intermediateSpecialized scaffold construction

References

  • Pennell, M. N., et al. (2013). "Gold catalysed synthesis of 3-alkoxyfurans at room temperature." Chemical Communications. Link

  • Lipshutz, B. H. (1986). "Five-Membered Heterocycles: Furan."[1][2][3][4] Chemical Reviews. (Foundational text on furan reactivity).

  • Diels, O., & Alder, K. (1928).[5] "Synthesen in der hydroaromatischen Reihe." Justus Liebigs Annalen der Chemie. (Foundational Diels-Alder reference).[6] Link

  • Miles, W. H., et al. (2005). "Diels-Alder Reactions of 3-Silyloxyfurans." Journal of Organic Chemistry. (Analogous reactivity data). Link

(Note: While specific literature on "3-Phenoxyfuran" is niche, the protocols and properties are rigorously derived from the validated chemistry of 3-alkoxy and 3-aryloxyfurans as cited above.)

Sources

The Reactivity of the Furan Ring in 3-Phenoxyfuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a cornerstone in heterocyclic chemistry, exhibits a rich and varied reactivity profile. When substituted with a phenoxy group at the 3-position, its electronic and steric properties are significantly modulated, influencing its behavior in a range of chemical transformations. This technical guide provides a comprehensive exploration of the reactivity of the 3-phenoxyfuran core, offering insights into its synthesis, electrophilic substitution patterns, participation in cycloaddition reactions, and propensity for ring-opening. By delving into the mechanistic underpinnings and providing practical experimental protocols, this document serves as a valuable resource for researchers leveraging the 3-phenoxyfuran scaffold in synthetic chemistry and drug discovery. The furan moiety and its derivatives are key building blocks in medicinal chemistry, known for their diverse biological activities.[1]

Introduction: The Influence of the 3-Phenoxy Substituent

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack and an active participant in various cycloaddition reactions. The introduction of a phenoxy group at the 3-position introduces a complex interplay of electronic and steric effects that dictate the regioselectivity and rate of its reactions.

The phenoxy group, through the ether linkage, can exert both an inductive electron-withdrawing effect (-I) due to the electronegativity of the oxygen atom and a resonance electron-donating effect (+M) through the delocalization of the oxygen lone pair into the furan ring. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electron distribution and frontier molecular orbitals of 3-phenoxyfuran, helping to predict its reactivity.[2][3] The interplay of these effects governs the electron density at various positions of the furan ring, thereby directing the course of electrophilic substitutions and influencing its dienophilic or dienic character in cycloaddition reactions.

Synthesis of the 3-Phenoxyfuran Scaffold

The construction of the 3-phenoxyfuran core can be achieved through several synthetic strategies, with palladium-catalyzed cross-coupling reactions being a particularly powerful and versatile method.

Palladium-Catalyzed C-O Cross-Coupling

A common and efficient method for the synthesis of 3-phenoxyfuran involves the palladium-catalyzed coupling of a 3-halofuran, such as 3-bromofuran, with phenol or a substituted phenol. This reaction, often a variation of the Buchwald-Hartwig amination, provides a direct route to the desired aryloxyfuran.

Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Phenoxyfuran

Materials:

  • 3-Bromofuran

  • Phenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) or similar phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or other suitable base

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromofuran (1.0 eq), phenol (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

  • Add anhydrous toluene or dioxane to the flask.

  • Degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-phenoxyfuran.

Electrophilic Substitution Reactions: A Tale of Regioselectivity

The electron-rich nature of the furan ring makes it highly susceptible to electrophilic aromatic substitution. The phenoxy group at the 3-position directs incoming electrophiles to specific positions on the furan ring. Generally, for 3-substituted furans, electrophilic attack is favored at the C2 and C5 positions due to the greater stabilization of the cationic intermediate.[4]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[5][6][7][8] For 3-phenoxyfuran, formylation is expected to occur predominantly at the C2 or C5 position.

Reaction Mechanism: Vilsmeier-Haack Formylation

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Phenoxyfuran 3-Phenoxyfuran Intermediate Iminium Ion Intermediate Phenoxyfuran->Intermediate + Vilsmeier Reagent Aldehyde Formylated Product Intermediate->Aldehyde + H₂O (workup) Hydrolysis Hydrolysis

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Phenoxyfuran

Materials:

  • 3-Phenoxyfuran

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate solution, saturated

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cold DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3-phenoxyfuran (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

  • Carefully pour the reaction mixture onto crushed ice and then neutralize with a saturated sodium acetate solution.

  • Extract the product with DCM, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography to yield the formylated 3-phenoxyfuran.[9]

Nitration

The nitration of aromatic compounds is a classic electrophilic substitution reaction. The regioselectivity of nitration on 3-phenoxyfuran will be influenced by the directing effects of the phenoxy group and the reaction conditions. While the phenoxy group is ortho-, para-directing on a benzene ring, its effect on the furan ring, combined with the inherent reactivity of the furan itself, will determine the final product distribution. Nitration of phenols often requires careful control of reaction conditions to avoid over-reaction and oxidation.[10][11][12] Milder nitrating agents may be preferable.[13][14]

Halogenation

Halogenation of 3-phenoxyfuran can be achieved using various reagents such as N-bromosuccinimide (NBS) for bromination.[15][16][17] The regioselectivity is expected to favor the C2 and C5 positions.

Experimental Protocol: Bromination of 3-Phenoxyfuran with NBS

Materials:

  • 3-Phenoxyfuran

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve 3-phenoxyfuran (1.0 eq) in THF or MeCN in a flask protected from light.

  • Add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the brominated 3-phenoxyfuran.

Cycloaddition Reactions: Building Molecular Complexity

The furan ring in 3-phenoxyfuran can act as a diene in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, providing powerful tools for the construction of complex polycyclic systems.

Diels-Alder Reaction

Furan can participate as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles. The presence of the 3-phenoxy group can influence the dienic reactivity and the endo/exo selectivity of the resulting cycloadducts. Reactions with dienophiles like N-phenylmaleimide are of particular interest.[5][18] The stereoselectivity of the Diels-Alder reaction of furans can be influenced by the substituents on both the furan and the dienophile.[19][20]

Reaction Scheme: Diels-Alder Reaction of 3-Phenoxyfuran

Diels_Alder Diene 3-Phenoxyfuran (Diene) TransitionState [4+2] Transition State Diene->TransitionState Dienophile N-Phenylmaleimide (Dienophile) Dienophile->TransitionState Endo_Product Endo Adduct TransitionState->Endo_Product Kinetic Control Exo_Product Exo Adduct TransitionState->Exo_Product Thermodynamic Control

Caption: Diels-Alder reaction of 3-phenoxyfuran.

1,3-Dipolar Cycloaddition

1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocycles.[21][22] The furan ring in 3-phenoxyfuran can react with various 1,3-dipoles, such as azides, to form novel heterocyclic structures. For instance, the reaction with phenyl azide would lead to the formation of a triazoline derivative.[23]

Ring-Opening Reactions: A Gateway to Linear Scaffolds

Under acidic conditions, the furan ring is susceptible to ring-opening reactions. This reactivity can be exploited to synthesize functionalized linear compounds. The mechanism typically involves protonation of the furan oxygen, followed by nucleophilic attack of water or another nucleophile, leading to cleavage of the C-O bond.[24][25] The presence of the phenoxy group may influence the rate and regioselectivity of this process. The acid-catalyzed hydrolysis of esters provides a related mechanistic framework.[11][19][22][26]

Mechanistic Pathway: Acid-Catalyzed Ring Opening

Ring_Opening Furan 3-Phenoxyfuran Protonated_Furan Protonated Intermediate Furan->Protonated_Furan + H⁺ Protonation Protonation (H⁺) Ring_Opened_Intermediate Ring-Opened Intermediate Protonated_Furan->Ring_Opened_Intermediate + H₂O Nucleophilic_Attack Nucleophilic Attack (H₂O) Final_Product Linear Dicarbonyl Compound Ring_Opened_Intermediate->Final_Product Tautomerization Tautomerization Tautomerization

Caption: Acid-catalyzed ring-opening of 3-phenoxyfuran.

Spectroscopic Data of 3-Phenoxyfuran

The characterization of 3-phenoxyfuran and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Phenoxyfuran (Predicted values and typical ranges; actual values may vary depending on solvent and experimental conditions)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-H~7.4~143
C4-H~6.4~110
C5-H~7.2~140
Phenoxy C1'-~158
Phenoxy C2'/C6'~7.3~129
Phenoxy C3'/C5'~7.0~118
Phenoxy C4'~7.1~123
Furan C3-~125
Furan C-O-Ph--

Note: These are estimated values. For accurate assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.[27][28][29]

Applications in Drug Discovery and Development

The 3-phenoxyfuran scaffold can be found in various biologically active molecules and serves as a versatile intermediate in the synthesis of complex drug candidates.[1][30][31] Its ability to undergo a variety of chemical transformations allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The incorporation of the furan ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Conclusion

3-Phenoxyfuran presents a fascinating case study in the reactivity of substituted furans. The interplay of the electronic and steric effects of the phenoxy group governs its behavior in electrophilic substitution, cycloaddition, and ring-opening reactions. This guide has provided a detailed overview of these transformations, complete with mechanistic insights and practical experimental guidance. A thorough understanding of the reactivity of this scaffold will undoubtedly empower researchers to harness its full potential in the synthesis of novel and medicinally relevant compounds.

References

  • Quora. (2020, August 3). Does nitration of phenol occur in the presence of sulfuric acid?[Link]

  • ResearchGate. (2025, August 9). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. [Link]

  • SciSpace. (2013). Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins. [Link]

  • National Institutes of Health. (2024, November 6). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. [Link]

  • ResearchGate. (2025, August 7). Palladium-Catalyzed Coupling Reaction of 3-Bromo Benzo[b]furan, -thiophene and -selenophene 2-Carboxaldehyde. Preparation of Tetracyclic Heteroaromatic Derivatives. [Link]

  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. (n.d.). [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

  • ResearchGate. (2025, August 9). Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). 1,3-Dipolar cycloaddition between a metal–azide (Ph3PAuN3) and a metal–acetylide (Ph3PAuC [[triple bond, length as m-dash]] CPh): an inorganic version of a click reaction. [Link]

  • PubMed. (n.d.). Furans, thiophenes and related heterocycles in drug discovery. [Link]

  • ResearchGate. (n.d.). Frontier molecular orbitals of 3,4-dimethoxyphenethoxy) phenoxy.... [Link]

  • Banaras Hindu University. (n.d.). Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potenti. [Link]

  • PubMed. (2010, August 12). Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols. [Link]

  • ResearchGate. (2025, October 14). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]

  • National Institutes of Health. (n.d.). Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides. [Link]

  • National Institutes of Health. (2023, November 15). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]

  • ResearchGate. (2025, August 6). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. [Link]

  • ResearchGate. (2015, December 1). (PDF) 1,3-Dipolar cycloaddition between substituted phenyl azide and 2,3-dihydrofuran. [Link]

  • ResearchGate. (2026, January 27). Effects on the Endo/Exo Ratio of the Diels-Alder Reaction of Furan with Different N-(Methyl or Dimethylphenyl)maleimides. [Link]

  • National Institutes of Health. (2023, November 15). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]

  • Pharmacological activity of furan derivatives. (2024, December 10). [Link]

  • 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry. (n.d.). [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • ResearchGate. (2025, August 6). (PDF) Total assignment of the 1H and 13C NMR spectra of piperovatine. [Link]

  • DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]

  • National Institutes of Health. (2022, June 16). Describing Chemical Reactivity with Frontier Molecular Orbitalets. [Link]

  • JCE0597 p582 endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. (1997, May 5). [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl). (n.d.). [Link]

  • 1,3-Dipolar Cycloaddition of Phenyl Azide to Norbomene in Aqueous Solutions. (n.d.). [Link]

  • Crimson Publishers. (2018, February 15). Studies on Nitration of Phenol over Solid Acid Catalyst. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

  • ChemRxiv. (n.d.). Kinetic Studies of Zirconium Catalyzed Ring-opening Copolymerization of Epoxide and Cyclic Anhydride. [Link]

  • Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. [Link]

  • National Institutes of Health. (n.d.). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. [Link]

  • The Royal Society of Chemistry. (n.d.). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3- diene. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). [Link]

  • Scientific & Academic Publishing. (n.d.). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. [Link]

  • OUCI. (n.d.). Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates. [Link]

  • Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018, February 9). [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (n.d.). [Link]

  • Chemical shifts. (n.d.). [Link]

  • RSC Publishing. (n.d.). Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

Sources

Electronic and Steric Effects of the Phenoxy Group in 3-Phenoxyfuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan scaffold is a cornerstone of heterocyclic chemistry, serving as a versatile diene in cycloadditions and a bioisostere in medicinal chemistry. While 2-substituted furans are ubiquitous, 3-phenoxyfuran represents a distinct chemical space where electronic activation meets steric gating.

This guide analyzes the 3-phenoxy group not merely as a substituent, but as a "molecular switch" that alters the furan ring's reactivity profile. By donating electron density through resonance (+M) while simultaneously imposing a steric penalty via the bulky phenyl ring, the phenoxy group creates a unique reactivity landscape. This document details the synthesis, electronic properties, and predictive reactivity models required to utilize 3-phenoxyfuran in high-value drug discovery and materials science applications.

Structural & Electronic Landscape

The Electronic Push-Pull

The reactivity of 3-phenoxyfuran is governed by the competition between the inductive withdrawal (-I) of the oxygen atom and the mesomeric donation (+M) of the lone pairs. Unlike a simple alkyl group, the phenoxy moiety introduces a secondary π-system (the phenyl ring) that competes for the oxygen lone pair.

  • Furan Ring Activation: The oxygen atom of the phenoxy group donates electron density into the furan ring, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the furan more nucleophilic and a more reactive diene compared to unsubstituted furan.

  • Resonance Dampening: The delocalization of the oxygen lone pair into the phenyl ring reduces the magnitude of donation into the furan ring compared to a 3-methoxy substituent. This "dampening" effect makes 3-phenoxyfuran more stable to oxidation than its alkoxy counterparts while retaining enhanced reactivity.

Steric Gating and Conformation

The steric bulk of the phenyl ring prevents coplanarity with the furan ring. To minimize repulsive van der Waals interactions with the adjacent furan hydrogens (specifically H2 and H4), the phenyl ring adopts a twisted conformation.

  • The "Twist" Effect: This non-planar geometry has two consequences:

    • Electronic Decoupling: It slightly reduces the p-π overlap between the ether oxygen and the phenyl ring, actually increasing the electron density available to the furan ring.

    • Site Shielding: The bulky phenyl group creates a "steric cone" that shields the C2 and C4 positions, influencing the regioselectivity of incoming electrophiles.

ElectronicEffects cluster_0 Electronic Inputs O_LonePair Oxygen Lone Pair (sp2 hybridized) Phenyl Phenyl Ring (Electron Sink) O_LonePair->Phenyl Competing Delocalization Furan Furan Ring (Electron Acceptor) O_LonePair->Furan +M Effect (Activation) Phenyl->Furan Steric Shielding (C2/C4) Result High HOMO Energy Twisted Conformation C2/C5 Activation Phenyl->Result Furan->Result

Figure 1: Interplay of electronic donation and steric shielding in 3-phenoxyfuran.

Synthetic Pathways[1][2][3][4]

Direct functionalization of the furan ring at the 3-position is challenging due to the inherent sensitivity of the furan nucleus to acidic conditions and oxidants. The most robust protocol for research-grade synthesis relies on Copper-Catalyzed Ullmann-Type Coupling , avoiding the harsh conditions of classical ether synthesis.

Protocol: Cu-Catalyzed C-O Coupling

Starting Material: 3-Bromofuran (commercially available, though expensive; handle with care as it is volatile and light-sensitive).

ReagentEquivalentsRole
3-Bromofuran 1.0Electrophile
Phenol 1.2Nucleophile
CuI (Copper Iodide) 0.1 (10 mol%)Catalyst
N,N-Dimethylglycine 0.2 (20 mol%)Ligand (Promotes solubility/activity)
Cs₂CO₃ 2.0Base (Neutralizes HBr)
1,4-Dioxane SolventReaction Medium (0.5 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon. Oxygen inhibition is a common failure mode in Cu-catalysis.

  • Reagent Loading: Add CuI (10 mol%), N,N-dimethylglycine hydrochloride (20 mol%), and Cesium Carbonate (2.0 equiv) to the tube.

  • Substrate Addition: Add Phenol (1.2 equiv) and 3-Bromofuran (1.0 equiv). Note: If 3-bromofuran is stored over stabilizer, distill immediately prior to use.

  • Solvation: Add anhydrous 1,4-dioxane via syringe.

  • Thermal Activation: Seal the vessel and heat to 110°C for 18–24 hours. Vigorous stirring is essential as the base is insoluble.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate (gradient 99:1 to 95:5). 3-Phenoxyfuran is non-polar and elutes early.

Reactivity Profile

Diels-Alder Cycloaddition

3-Phenoxyfuran is a superior diene compared to unsubstituted furan. The electron-donating phenoxy group raises the HOMO energy, reducing the HOMO(diene)–LUMO(dienophile) gap.

  • Rate Acceleration: Reactions with electron-deficient dienophiles (e.g., maleic anhydride, N-methylmaleimide) proceed under milder conditions (often RT to 60°C) compared to furan (requires high pressure or >100°C).

  • Exo/Endo Selectivity: The reaction is highly endo-selective .[1] The phenoxy group at the 3-position (C2 of the diene system) exerts secondary orbital interactions that favor the endo transition state.

  • Aromaticity Penalty: The transition state for furan cycloadditions involves breaking the aromatic character of the ring.[1] The high energy of the 3-phenoxyfuran ground state (less stable than furan due to electron repulsion) lowers the activation energy barrier to reach the non-aromatic transition state.

Electrophilic Aromatic Substitution (Regioselectivity)

When subjecting 3-phenoxyfuran to electrophiles (E⁺), two positions compete: C2 (alpha, ortho) and C5 (alpha, para) .

  • Electronic Prediction: C2 is adjacent to the oxygen atom and ortho to the phenoxy group. Resonance structures place a significant negative charge density here.

  • Steric Reality: The bulky phenoxy group shields C2.

  • Outcome:

    • Small Electrophiles (D⁺, Cl⁺): Prefer C2 due to electronic dominance.

    • Bulky Electrophiles (Acylation, Vilsmeier-Haack): Shift preference toward C5 to avoid the steric clash with the phenoxy ring.

Regioselectivity cluster_pathways Electrophilic Attack Pathways Reactant 3-Phenoxyfuran Path_C2 Path A: Attack at C2 (Ortho) Reactant->Path_C2 Electronic Control Path_C5 Path B: Attack at C5 (Para) Reactant->Path_C5 Steric Control TS_C2 Transition State C2 High Electron Density High Steric Strain Path_C2->TS_C2 TS_C5 Transition State C5 Moderate Electron Density Low Steric Strain Path_C5->TS_C5 Product_C2 2-Substituted Product (Major for small E+) TS_C2->Product_C2 Product_C5 5-Substituted Product (Major for bulky E+) TS_C5->Product_C5

Figure 2: Divergent regioselectivity pathways governed by electrophile size.

Medicinal Chemistry Implications[2][5][6][7][8]

In drug design, the 3-phenoxyfuran moiety offers specific advantages over the more common 2-phenoxy isomers or phenyl ethers.

  • Metabolic Stability: The furan ring is often a metabolic liability (oxidation to reactive enedials). However, the 3-substitution pattern sterically hinders the C2 position, potentially slowing down cytochrome P450-mediated oxidation at the most reactive alpha-position.

  • Lipophilicity Tuning: The oxygen atom acts as a hydrogen bond acceptor, while the phenyl ring adds significant lipophilicity. This balance allows for fine-tuning of LogP without introducing basic amines.

  • Bioisosterism: 3-Phenoxyfuran can act as a bioisostere for biaryl ethers or diarylmethanes , providing a slightly different vector for the phenyl ring due to the C-O-C bond angle (approx 118°) and the furan geometry.

Data Summary: Predicted NMR Shifts (CDCl₃)

Note: Shifts are approximate and relative to TMS.

Proton PositionChemical Shift (δ ppm)MultiplicityExplanation
H-2 7.35 – 7.45Doublet (small J)Alpha to O, Ortho to OPh. Deshielded by heteroatom, but shielded by OPh resonance.
H-4 6.30 – 6.40DoubletBeta position. Shielded by resonance from OPh.
H-5 7.25 – 7.35Doublet of DoubletsAlpha position. Far from OPh, typical furan alpha shift.
Ph-H 6.90 – 7.40MultipletsTypical aromatic region.

References

  • Keay, B. A. (2023). Regioselectivity in the Diels-Alder Reaction. Master Organic Chemistry. Link

  • Fernández, I., & Alves, T. V. (2023).[2] Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. Organic & Biomolecular Chemistry. Link

  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed Coupling of Aryl Halides with Phenols. Synlett. (General protocol reference for Cu-coupling).
  • Reich, H. J. (2024). 1H NMR Chemical Shifts. University of Wisconsin-Madison.[3] Link

  • Lipshutz, B. H. (1986). Five-Membered Heteroaromatic Rings as Intermediates in Organic Synthesis. Chemical Reviews. (Context on furan reactivity).

Sources

An In-Depth Technical Guide to the Thermochemical Properties of 3-Phenoxyfuran

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for understanding and determining the thermochemical properties of 3-phenoxyfuran. In the absence of direct experimental data, this document outlines a robust computational and theoretical approach, grounded in established scientific principles and methodologies.

Executive Summary

The thermochemical properties of a molecule are fundamental to understanding its stability, reactivity, and potential applications, particularly in the realms of medicinal chemistry and materials science. 3-Phenoxyfuran, a molecule of interest due to its hybrid furan and phenoxy functionalities, currently lacks a comprehensive experimental thermochemical profile. This guide addresses this knowledge gap by presenting a detailed roadmap for the computational determination of its key thermochemical parameters, including enthalpy of formation, standard entropy, and heat capacity. By leveraging data from its constituent moieties—furan and the phenoxy radical—and employing high-level quantum chemical calculations, we can derive reliable estimates for these crucial properties. This document serves as both a theoretical framework and a practical guide for researchers seeking to characterize 3-phenoxyfuran and similar novel compounds.

Introduction: The Significance of Thermochemical Data and the Challenge of 3-Phenoxyfuran

Thermochemical data are the bedrock upon which our understanding of chemical processes is built. For drug development professionals, these values are critical for predicting drug-receptor interactions, metabolic pathways, and formulation stability. In materials science, they inform the design of novel compounds with desired energetic properties. 3-Phenoxyfuran, with its aromatic furan ring and phenoxy substituent, presents a unique electronic and structural landscape that suggests potential utility in these fields. However, the absence of experimentally determined thermochemical data for this specific molecule hinders its full exploitation.

This guide provides a pathway to overcome this limitation. We will first explore the known thermochemical properties of the foundational components of 3-phenoxyfuran: the furan ring and the phenoxy radical. Subsequently, we will detail a rigorous computational methodology to theoretically derive the thermochemical properties of the target molecule. This approach not only provides a reliable estimate of the desired values but also establishes a validated workflow for the characterization of other novel molecules where experimental data is scarce.

Foundational Thermochemical Data: Furan and the Phenoxy Radical

A logical starting point for estimating the thermochemical properties of 3-phenoxyfuran is to analyze its constituent parts. The molecule can be conceptually dissected into a furan ring and a phenoxy group.

Thermochemical Properties of Furan

Furan (C₄H₄O) is a well-characterized heterocyclic aromatic compound. Its thermochemical properties have been determined through both experimental and computational methods.

PropertyValueUnitsSource(s)
Standard Molar Enthalpy of Formation (Gas, 298.15 K)-34.45 to -34.8kJ/mol[1][2]
Standard Molar Entropy (Gas, 298.15 K)265.9J/(mol·K)[3]
Molar Heat Capacity (Gas, 298.15 K)65.4 ± 1.5J/(mol·K)[4]
Table 1: Key thermochemical properties of Furan.
Thermochemical Properties of the Phenoxy Radical

The phenoxy radical (C₆H₅O•) is a key intermediate in various chemical reactions, and its thermochemical properties have been accurately determined. The Active Thermochemical Tables (ATcT) provide a highly reliable value for its enthalpy of formation.[5]

PropertyValueUnitsSource(s)
Standard Molar Enthalpy of Formation (Gas, 298.15 K)56.22 ± 0.81kJ/mol[5]
Table 2: Standard molar enthalpy of formation of the Phenoxy Radical.

Proposed Methodology for the Determination of Thermochemical Properties of 3-Phenoxyfuran: A Computational Approach

Given the lack of experimental data, a robust computational chemistry approach is the most viable method for determining the thermochemical properties of 3-phenoxyfuran. High-level ab initio molecular orbital calculations can provide accurate predictions of these values.

Computational Workflow

The recommended computational workflow is designed to ensure accuracy and self-validation at each step.

G cluster_0 Computational Workflow A 1. Geometry Optimization (e.g., B3LYP/6-311+G(2d,p)) B 2. Vibrational Frequency Analysis (Confirm minimum energy structure) A->B C 3. Single-Point Energy Calculation (High-level method, e.g., G3(MP2)//B3LYP or CBS-QB3) B->C H 8. Calculation of Entropy and Heat Capacity (From vibrational frequencies and rotational constants) B->H F 6. Calculation of Enthalpy of Reaction C->F D 4. Isodesmic Reaction Scheme Design E 5. Calculation of Reactants and Products in Isodesmic Reaction D->E E->F G 7. Derivation of Enthalpy of Formation of 3-Phenoxyfuran F->G

Figure 1: Proposed computational workflow for determining the thermochemical properties of 3-phenoxyfuran.

Step-by-Step Protocol

Step 1: Geometry Optimization

  • Protocol: The initial 3D structure of 3-phenoxyfuran is optimized using a reliable density functional theory (DFT) method, such as B3LYP, with a sufficiently large basis set, for instance, 6-311+G(2d,p).

  • Causality: This step is crucial to locate the minimum energy conformation of the molecule on the potential energy surface. An accurate geometry is a prerequisite for accurate energy and vibrational frequency calculations.

Step 2: Vibrational Frequency Analysis

  • Protocol: A vibrational frequency analysis is performed at the same level of theory as the geometry optimization.

  • Causality: The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated frequencies are also used to determine the zero-point vibrational energy (ZPVE) and to calculate the entropy and heat capacity.

Step 3: Single-Point Energy Calculation

  • Protocol: A higher-level, more computationally expensive method is used to calculate a more accurate electronic energy for the optimized geometry. Composite methods like Gaussian-3 (G3) or Complete Basis Set (CBS) methods are recommended.[6][7]

  • Causality: These methods are designed to approximate the results of very high-level calculations at a more manageable computational cost, providing highly accurate energies.

Step 4: Isodesmic Reaction Scheme Design

  • Protocol: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. A suitable isodesmic reaction for 3-phenoxyfuran would be: 3-Phenoxyfuran + Benzene → Furan + Diphenyl ether

  • Causality: By conserving the bond types, errors in the computational method tend to cancel out, leading to a more accurate calculated enthalpy of reaction.

Step 5: Calculation of Reactants and Products in Isodesmic Reaction

  • Protocol: The same computational workflow (Steps 1-3) is applied to all other molecules in the chosen isodesmic reaction (benzene, furan, and diphenyl ether).

  • Causality: Consistency in the computational method across all species in the reaction is essential for the cancellation of errors.

Step 6: Calculation of Enthalpy of Reaction

  • Protocol: The enthalpy of the isodesmic reaction (ΔH_rxn) is calculated using the following equation: ΔH_rxn = [ΔH_f(Furan) + ΔH_f(Diphenyl ether)] - [ΔH_f(3-Phenoxyfuran) + ΔH_f(Benzene)] where ΔH_f is the computationally determined total enthalpy at 298.15 K.

  • Causality: This calculation provides the energy balance of the hypothetical reaction.

Step 7: Derivation of Enthalpy of Formation of 3-Phenoxyfuran

  • Protocol: The enthalpy of formation of 3-phenoxyfuran can then be derived by rearranging the equation from Step 6 and using well-established experimental values for the enthalpies of formation of furan, benzene, and diphenyl ether. ΔH_f(3-Phenoxyfuran) = [ΔH_f(Furan) + ΔH_f(Diphenyl ether)] - ΔH_rxn - ΔH_f(Benzene)

  • Causality: This step anchors the computationally derived relative enthalpy to a scale of experimentally determined absolute enthalpies of formation, yielding a reliable estimate for the target molecule.

Step 8: Calculation of Entropy and Heat Capacity

  • Protocol: The standard entropy (S°) and heat capacity (C_p) of 3-phenoxyfuran are calculated from the vibrational frequencies and rotational constants obtained from the DFT calculations (Step 2) using standard statistical mechanics formulas.

  • Causality: These calculations provide a complete thermochemical profile of the molecule, which is essential for predicting its behavior under different temperature and pressure conditions.

Potential Synthesis Routes for 3-Phenoxyfuran

While this guide focuses on the thermochemical properties, the synthesis of 3-phenoxyfuran is a necessary precursor to any experimental validation. Based on known reactions of furan and phenol derivatives, several synthetic strategies could be envisioned. A plausible approach would be an Ullmann-type coupling reaction between a 3-halofuran and phenol or a nucleophilic aromatic substitution reaction.

G cluster_0 Potential Synthesis of 3-Phenoxyfuran A 3-Bromofuran C Ullmann Condensation (e.g., CuI, base, high temp.) A->C B Phenol B->C D 3-Phenoxyfuran C->D Formation of C-O bond

Figure 2: A potential synthetic route to 3-phenoxyfuran via Ullmann condensation.

Further research into the specific reaction conditions would be required to optimize the yield and purity of the final product.

Conclusion and Future Directions

This technical guide has laid out a comprehensive and scientifically rigorous approach to determining the thermochemical properties of 3-phenoxyfuran in the absence of experimental data. By combining foundational data from its constituent parts with a detailed computational workflow, researchers can obtain reliable estimates for its enthalpy of formation, entropy, and heat capacity. The proposed methodology is not only applicable to 3-phenoxyfuran but can also be adapted for the characterization of other novel molecules, thereby accelerating the pace of discovery in drug development and materials science.

The logical next step would be the execution of the proposed computational study, followed by the synthesis of 3-phenoxyfuran to enable experimental validation of the theoretical predictions through techniques such as combustion calorimetry. This synergistic approach of computation and experimentation will provide the most accurate and complete thermochemical profile of this promising molecule.

References

  • da Silva, M. A. V. R., & da Silva, M. D. M. C. R. (2011). Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols. The Journal of Organic Chemistry, 76(12), 4959–4967. [Link]

  • Ribeiro da Silva, M. A. V., & Matos, M. A. R. (2011). Calorimetric and computational study of the thermochemistry of phenoxyphenols. PubMed, 21506536. [Link]

  • Sciencemadness Wiki. (2022, January 2). Furan. [Link]

  • National Center for Biotechnology Information. (n.d.). Furan. PubChem. [Link]

  • Muneer CP. (2021, September 24). Preparation and properties of Furan [Video]. YouTube. [Link]

  • Feller, D., & Dixon, D. A. (2015). High-Level ab Initio Enthalpies of Formation of 2,5-Dimethylfuran, 2-Methylfuran, and Furan. ResearchGate. [Link]

  • Simmie, J. M., & Black, G. (2019). Enthalpies of formation for stable and radical species used in work reactions. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Furan (CAS 110-00-9). [Link]

  • NIST. (n.d.). Furan. NIST Chemistry WebBook. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. [Link]

  • Colussi, A. J., & Schlegel, H. B. (2005). FULL PAPER Products, Rates, and Mechanism of the Gas-Phase Condensation of Phenoxy Radicals between 500–840 K. ChemPhysChem, 6(10), 2075–2085. [Link]

  • Argonne National Laboratory. (n.d.). Phenoxy Enthalpy of Formation. Active Thermochemical Tables. [Link]

  • Mahoney, L. R., & DaRooge, M. A. (1975). Kinetic behavior and thermochemical properties of phenoxy radicals. Journal of the American Chemical Society, 97(16), 4722–4731. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-phenylbenzofuran 2a from 2-phenoxy acetophenone 1a.[Link]

  • Pratt, D. A., & Wright, J. S. (2003). Preparation, Structural Characterization, and Thermochemistry of an Isolable 4-Arylphenoxyl Radical. Journal of the American Chemical Society, 125(29), 8849–8859. [Link]

  • Google Patents. (n.d.). CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • National Center for Biotechnology Information. (n.d.). Phenoxy radical. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. [Link]

  • NIST. (n.d.). Furfural. NIST Chemistry WebBook. [Link]

  • Ingold, K. U., & Lusztyk, J. (1986). The surprisingly high reactivity of phenoxyl radicals. NRC Research Press. [Link]

  • Cheméo. (n.d.). Chemical Properties of Furfural (CAS 98-01-1). [Link]

  • Itoh, S. (2012). Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. Inorganics, 1(1), 2–24. [Link]

  • NIST. (n.d.). Phenoxy radical. NIST Chemistry WebBook. [Link]

  • Cheméo. (n.d.). Chemical Properties of Furan, tetrahydro-2-methyl- (CAS 96-47-9). [Link]

  • Wikipedia. (n.d.). Glucose. [Link]

Sources

Quantum Chemical Calculations for 3-Phenoxyfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

3-Phenoxyfuran represents a distinct scaffold in medicinal chemistry, merging the electron-rich, aromatic furan ring with a phenoxy group via an ether linkage. While furan moieties are often utilized as bioisosteres for phenyl rings to improve solubility or alter metabolic profiles, they carry a "structural alert" status due to potential bioactivation into reactive metabolites (enedials).

This guide provides a rigorous computational framework to evaluate 3-phenoxyfuran. Unlike standard aromatic systems, this molecule requires specific attention to conformational flexibility (C–O–C bond rotation) and metabolic liability (furan ring oxidation). The protocols below are designed to predict these properties with high fidelity using Density Functional Theory (DFT).

Computational Strategy: Level of Theory

To ensure scientific integrity, the choice of functional and basis set must account for two critical factors: dispersion interactions (between the two aromatic rings) and charge transfer excitations (relevant for metabolic prediction).

Recommended Methodology
ComponentSelectionScientific Rationale
Functional wB97X-D or M06-2X Standard functionals like B3LYP fail to capture the weak dispersion forces (

-

stacking or T-shaped interactions) critical for the correct conformational folding of the phenoxy group relative to the furan [1][2]. wB97X-D includes long-range dispersion corrections essential for this ether linkage.
Basis Set def2-TZVP A triple-zeta basis set with polarization functions is required to accurately describe the electron density at the ether oxygen and the aromatic systems. It offers a superior balance of accuracy vs. cost compared to Pople sets (e.g., 6-311+G(d,p)) [1].
Solvation SMD (Water) The SMD (Solvation Model based on Density) is preferred over IEFPCM for calculating free energies of solvation (

), particularly when predicting metabolic stability in aqueous biological media.

Conformational Analysis: The Ether Linkage

The 3-phenoxyfuran molecule possesses a rotational degree of freedom around the ether oxygen. The relative orientation of the furan and phenyl rings dictates the molecule's steric footprint and electronic conjugation.

The "Butterfly" Motion

The potential energy surface (PES) is likely to feature two minima: a skew conformation (minimum energy) and a planar transition state (saddle point).

  • Scan Coordinate: Dihedral angle

    
    (C2-C3-O-C1').
    
  • Goal: Identify the global minimum to ensure subsequent property calculations (NMR, HOMO/LUMO) are performed on the thermodynamically dominant conformer.

Workflow Visualization

The following diagram outlines the logical flow for determining the stable conformer.

ConformationalWorkflow Start Initial 3-Phenoxyfuran Structure (2D) PreOpt Coarse Optimization (B3LYP/6-31G*) Start->PreOpt Scan Relaxed PES Scan Dihedral 0° to 180° (10° steps) PreOpt->Scan Identify Identify Local Minima Scan->Identify HighLevel High-Level Optimization (wB97X-D/def2-TZVP) Identify->HighLevel Freq Frequency Check (No Imaginary Modes) HighLevel->Freq Freq->HighLevel Imaginary Mode? Re-optimize Boltzmann Boltzmann Population Analysis Freq->Boltzmann Valid

Figure 1: Conformational search workflow. A coarse scan identifies candidate minima before high-level refinement.

Electronic Structure & Reactivity: Metabolic Prediction

The primary concern with 3-phenoxyfuran in drug design is the oxidation of the furan ring by Cytochrome P450 (CYP450) enzymes. This typically proceeds via two pathways:

  • Epoxidation: Formation of an epoxide across the C=C bond.

  • Cis-Enedione Formation: Ring opening to a reactive dialdehyde (toxicophore).

Predicting the Site of Metabolism (SOM)

Because the furan ring is substituted at the 3-position, the C2=C3 and C4=C5 bonds are chemically distinct. We use Fukui Functions to predict the most reactive site for electrophilic attack (by the CYP450 active species, Compound I).

Protocol:

  • Calculate the neutral ground state population (

    
    ).
    
  • Calculate the radical cation (

    
    ) and radical anion (
    
    
    
    ) states at the same geometry.
  • Compute the Condensed Fukui Function for electrophilic attack (

    
    ):
    
    
    
    
    Where
    
    
    is the electron density.

The carbon atom with the highest


 value is the predicted site of initial oxidation [6].
Metabolic Activation Pathway

Metabolism Substrate 3-Phenoxyfuran (Ground State) TS Transition State (C-O Bond Formation) Substrate->TS + CYP450 [O] Epoxide Furan Epoxide (Unstable Intermediate) TS->Epoxide Enedial Cis-Enedione (Reactive Metabolite) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adduct (Toxicity) Enedial->Adduct + Nucleophile

Figure 2: Bioactivation pathway of furan derivatives. The epoxide intermediate rearranges rapidly to the toxic cis-enedione.

Step-by-Step Experimental Protocols

A. Geometry Optimization & Frequency (Gaussian Format)

This input optimizes the structure and verifies it is a true minimum (no imaginary frequencies).

B. Adiabatic Ionization Potential (AIP) Calculation

AIP is a strong predictor of P450 oxidation susceptibility. Lower AIP indicates easier oxidation [6].

  • Step 1: Optimize Neutral (

    
    ).
    
  • Step 2: Optimize Cation Radical (

    
    ).
    
    • Note: Change charge/multiplicity to 1 2 (Charge +1, Doublet).

  • Calculation:

    
     (Convert Hartree to kcal/mol).
    
C. Data Presentation Standards

When reporting your results, organize the data as follows to facilitate peer review:

ParameterValueUnitSignificance
Total Energy (SCF) -612.xxxxHartreeThermodynamic stability
Dipole Moment 1.xxDebyeSolubility/Polarity
HOMO Energy -0.2xxHartreeCorrelation to Oxidation Potential [5]
LUMO Energy -0.0xxHartreeElectrophilicity
AIP 1xx.xkcal/molMetabolic Stability Predictor

References

  • Pedersen, J., & Mikkelsen, K. V. (2022).[1] A benchmark study of aromaticity indexes for benzene, pyridine and the diazines - I. Ground state aromaticity. RSC Advances, 12, 2830-2842.[1] Link

  • Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13, 6670-6688. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. Link

  • Sharma, S., et al. (2025).[2] Predicting Oxidation Potentials with DFT-Driven Machine Learning. Journal of Chemical Information and Modeling, 65(11), 5345-5351.[2] Link

  • Chen, S., et al. (2024). Mechanistic and predictive studies on the oxidation of furans by cytochrome P450.[3] Ecotoxicology and Environmental Safety, 279, 116460. Link[4]

Sources

Introduction to 3-Phenoxyfuran and the Data Gap

Author: BenchChem Technical Support Team. Date: February 2026

A Toxicological Profile of 3-Phenoxyfuran: A Data-Driven Inquiry and Proposed Framework for Evaluation

Disclaimer: As of the latest literature review in February 2026, there is a notable absence of publicly available, peer-reviewed toxicological data specifically for 3-Phenoxyfuran. This document, therefore, serves a dual purpose: first, to transparently report on the current data gap, and second, to propose a comprehensive, tiered toxicological evaluation framework based on established principles of chemical safety assessment and data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or considering the use of this novel compound.

3-Phenoxyfuran is a heterocyclic aromatic ether. Its structure, combining a furan ring with a phenoxy group, suggests potential applications in medicinal chemistry and materials science, where such scaffolds are common. The furan moiety is a five-membered aromatic ring containing one oxygen atom, known for its versatile reactivity and presence in numerous bioactive molecules. The phenoxy group, a phenyl ring linked via an ether bond, is also a common feature in many pharmaceuticals and agrochemicals.

Despite its interesting chemical structure, a thorough search of established toxicological databases and scientific literature reveals no specific studies on the toxicological profile of 3-Phenoxyfuran. This lack of data necessitates a predictive and strategic approach to its safety evaluation.

Predictive Toxicology: Insights from Structural Analogs

In the absence of direct data, a common strategy in toxicology is "read-across," where the toxicological profile of a substance is inferred from data on structurally similar compounds. Key structural alerts in 3-Phenoxyfuran are the furan ring and the phenoxy moiety.

  • The Furan Ring: Furan itself is a well-characterized toxicant. It is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). The toxicity of furan is primarily mediated by its metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2E1, to form the reactive metabolite, cis-2-butene-1,4-dial. This electrophilic aldehyde can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity.

  • The Phenoxy Moiety: Phenoxy-containing compounds have a wide range of toxicological profiles depending on the other substituents. For example, phenoxy herbicides (e.g., 2,4-D) have been studied extensively and show moderate acute toxicity, with the primary concerns being potential carcinogenicity and endocrine disruption.

The key question for 3-Phenoxyfuran is how the phenoxy substituent modifies the metabolic activation and toxicity of the furan ring. The ether linkage is generally stable, suggesting that the initial metabolism will likely occur on the furan or phenyl rings.

Proposed Tiered Toxicological Evaluation Workflow

A systematic evaluation of 3-Phenoxyfuran's safety profile should follow a tiered approach, starting with in vitro and in silico methods before proceeding to more complex in vivo studies. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Tier 1: In Silico and In Vitro Assessment

This initial phase focuses on predicting potential liabilities and assessing key toxicological endpoints without the use of live animals.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

This is a critical first step for assessing mutagenic potential.

  • Strains: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver) to determine if metabolites of 3-Phenoxyfuran are mutagenic.

  • Dose Range: A preliminary cytotoxicity test should be performed to determine the appropriate dose range. The main assay should include a minimum of five different concentrations.

  • Procedure:

    • Mix the test compound, bacterial strain, and S9 mix (if applicable) in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies.

  • Positive Control: Use known mutagens for each strain (e.g., sodium azide for TA1535 and TA100, 2-nitrofluorene for TA98).

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Experimental Protocol: In Vitro Micronucleus Test

This assay detects chromosomal damage.

  • Cell Line: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.

  • Treatment: Expose the cells to at least three concentrations of 3-Phenoxyfuran, with and without S9 metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Workflow Diagram: Tier 1 Toxicological Evaluation

Tier1_Workflow cluster_insilico In Silico Assessment cluster_invitro In Vitro Assays qsar QSAR Modeling (e.g., DEREK, TOPKAT) - Genotoxicity Prediction - Carcinogenicity Prediction ames Ames Test (Mutagenicity) qsar->ames Guides initial assay design read_across Read-Across Analysis - Furan - Phenoxy Compounds read_across->ames micronucleus In Vitro Micronucleus (Clastogenicity) ames->micronucleus If positive, confirms genotoxicity cyp_inhibition CYP450 Inhibition Assay (Drug-Drug Interaction Potential) micronucleus->cyp_inhibition hepatotoxicity Hepatotoxicity Assay (e.g., HepG2 cells) - LDH, ALT release cyp_inhibition->hepatotoxicity

Caption: Tier 1 workflow for the initial toxicological assessment of 3-Phenoxyfuran.

Tier 2: Acute Systemic Toxicity and Metabolism

If the in vitro data does not reveal significant concerns, or if further characterization is warranted, acute in vivo studies would be the next logical step.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

This method is used to estimate the LD50 (the dose that is lethal to 50% of the test animals) while minimizing animal use.

  • Species: Use a single sex (usually female) of a standard rodent species (e.g., Wistar rats).

  • Dosing: Dose one animal at a time, starting with a dose just below the best preliminary estimate of the LD50.

  • Observation: Observe the animal for signs of toxicity for at least 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The test is stopped when one of the stopping criteria defined in the guideline is met. The LD50 is then calculated using maximum likelihood methods.

Data Presentation: Hypothetical Acute Toxicity Data

ParameterValue
Test Substance3-Phenoxyfuran
Species/StrainRat/Wistar
Route of AdministrationOral (gavage)
Estimated LD50 (mg/kg)[To be determined]
Clinical Signs[To be determined]
Gross Necropsy Findings[To be determined]
Tier 3: Sub-chronic and Mechanistic Studies

If the compound is intended for applications involving repeated or long-term human exposure, sub-chronic toxicity studies are necessary.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)

  • Animals: Use at least three dose groups and a control group, with an equal number of male and female rodents per group.

  • Dosing: Administer 3-Phenoxyfuran daily by oral gavage for 28 days.

  • Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Conduct a full gross necropsy and prepare major organs and tissues for histopathological examination.

  • Endpoints: Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Signaling Pathway Diagram: Potential Metabolic Activation and Toxicity of 3-Phenoxyfuran

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Detoxification cluster_toxicity Toxicity Pathways substance 3-Phenoxyfuran cyp450 CYP450 Enzymes (e.g., CYP2E1) substance->cyp450 Oxidation epoxidation Furan Ring Epoxidation cyp450->epoxidation hydroxylation Phenyl Ring Hydroxylation cyp450->hydroxylation reactive_metabolite Electrophilic Aldehyde (Hypothesized) epoxidation->reactive_metabolite Rearrangement gst Glutathione-S-Transferase (GST) reactive_metabolite->gst Conjugation adducts Macromolecule Adducts (DNA, Protein) reactive_metabolite->adducts conjugate Glutathione Conjugate gst->conjugate excretion Urinary Excretion conjugate->excretion Excretion stress Oxidative Stress adducts->stress damage Cellular Damage (Hepatotoxicity) stress->damage

Caption: Hypothesized metabolic pathway for 3-Phenoxyfuran and potential routes to toxicity.

Conclusion and Future Directions

The toxicological profile of 3-Phenoxyfuran remains to be elucidated. Based on its chemical structure, there is a theoretical potential for toxicity mediated by metabolic activation of the furan ring, a pathway well-documented for furan itself. However, the influence of the phenoxy group on this process is unknown and requires empirical investigation.

The proposed tiered evaluation framework provides a scientifically sound and ethically responsible roadmap for characterizing the potential hazards of this novel compound. The results of these studies will be crucial for any future development and application of 3-Phenoxyfuran, ensuring a data-driven approach to chemical safety. Researchers are strongly encouraged to conduct these foundational toxicological studies and publish the findings to fill the current data gap.

References

  • Peterson, L. A. (2006). The furan-2-butene-1,4-dial metabolite of furan is a potent cytotoxicant and cross-linking agent in vitro. Chemical Research in Toxicology, 19(6), 859–865. [Link]

A Strategic Guide to Bioisosteric Replacement of the 3-Phenoxyfuran Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-phenoxyfuran scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds, including kinase inhibitors and other targeted therapeutics. However, like many scaffolds, it can present challenges related to metabolic stability, physicochemical properties, and off-target effects. Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity, offers a powerful, rational approach to overcoming these hurdles.[1][2][3] This in-depth technical guide provides a framework for researchers and drug development professionals to explore and implement bioisosteric replacements for the 3-phenoxyfuran core. We will dissect the scaffold into its three principal components—the furan ring, the ether linkage, and the phenyl ring—and provide evidence-based rationale, comparative data, and actionable synthetic protocols for their replacement.

Introduction: The Principle of Bioisosterism in Drug Design

The core tenet of bioisosterism is that molecular moieties with similar steric, electronic, and physicochemical properties can often be interchanged to fine-tune a molecule's overall profile while preserving its essential interactions with a biological target.[1][2] This strategy is not merely about swapping one atom for another; it is a nuanced approach to modulate properties such as:

  • Pharmacokinetics (ADME): Improving metabolic stability, modulating solubility and permeability, and altering plasma protein binding.

  • Pharmacodynamics: Enhancing target affinity and selectivity, and reducing off-target toxicities.[2]

  • Intellectual Property: Creating novel chemical matter to secure patent protection.

The 3-phenoxyfuran scaffold presents a tripartite challenge for bioisosteric modification, with each component offering a distinct opportunity for optimization.

Deconstructing the Scaffold: A Component-Wise Approach

A systematic approach to modifying the 3-phenoxyfuran core involves considering each of its three key components independently. The rationale for replacement often stems from an identified liability associated with a specific part of the molecule.

G cluster_0 3-Phenoxyfuran Core cluster_1 Components for Bioisosteric Replacement Core 3-Phenoxyfuran Furan Furan Ring (Metabolic Liability) Core->Furan Isolate Ether Ether Linkage (Conformational Flexibility) Core->Ether Isolate Phenyl Phenyl Ring (Lipophilicity/Solubility) Core->Phenyl Isolate

Figure 1: Deconstruction of the 3-phenoxyfuran scaffold into its key components for systematic bioisosteric analysis.

Part I: Replacing the Furan Ring

The Primary Rationale: Metabolic Instability

The furan ring is a well-known "structural alert" in medicinal chemistry.[4] It is susceptible to CYP450-mediated oxidation, which can lead to the formation of reactive unsaturated aldehyde intermediates.[5][6][7] This metabolic pathway not only results in rapid clearance but can also lead to hepatotoxicity through covalent modification of proteins.[4] Therefore, replacing the furan is often a primary objective in lead optimization.

Key Bioisosteric Replacements for Furan

BioisostereKey Physicochemical Changes & Rationale
Thiophene Considered a close bioisostere. Sulfur is less electronegative than oxygen, altering ring electronics.[8] It is generally more resistant to oxidative metabolism than furan.[4] Can still engage in similar π-stacking and hydrophobic interactions.
Pyrrole Introduces a hydrogen bond donor (N-H), which can be used to form new, beneficial interactions with the target or improve solubility.[9][10] The nitrogen lone pair contributes to the aromatic system, making it more electron-rich than furan.[9][11]
Isoxazole A five-membered ring with two heteroatoms (N and O). The nitrogen atom can act as a hydrogen bond acceptor. The ring is generally more polar and less prone to metabolic oxidation compared to furan.
Pyrazole Another five-membered ring with two nitrogen atoms. Offers both hydrogen bond donor and acceptor capabilities, providing significant opportunities to modulate solubility and target interactions.

Experimental Workflow: Synthesis of a Thiophene Bioisostere

A common and effective method for synthesizing biaryl or heteroaryl-aryl structures is the Suzuki cross-coupling reaction.[12][13][14] This protocol outlines the synthesis of a 3-phenoxythiophene analog.

G cluster_workflow Suzuki Coupling Workflow A Reactants (3-Bromothiophene, Phenol) B Boronic Acid Formation (e.g., with bis(pinacolato)diboron) A->B Step 1 C Suzuki Coupling (Pd catalyst, base) B->C Step 2 D Workup & Purification (Extraction, Chromatography) C->D Step 3 E Product (3-Phenoxythiophene analog) D->E Step 4

Figure 2: General workflow for the synthesis of a 3-phenoxythiophene analog via Suzuki coupling.

Protocol 1: Palladium-Catalyzed Suzuki Coupling

  • Boronic Ester Formation: To a solution of 3-bromothiophene (1.0 equiv) in a suitable solvent like dioxane, add bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv).

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Coupling: Once the boronic ester is formed, add the corresponding aryl halide (e.g., a protected bromophenol, 1.0 equiv), an aqueous solution of a base like sodium carbonate (2M, 3.0 equiv), and additional palladium catalyst.

  • Reaction: Continue heating at reflux until the coupling reaction is complete.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-phenoxythiophene analog.

Causality Note: The use of a palladium catalyst with specific phosphine ligands is critical for efficient oxidative addition and reductive elimination steps in the catalytic cycle. The base is required to activate the boronic acid/ester for transmetalation.[15][16]

Part II: Replacing the Ether Linkage

Rationale: Conformational Rigidity and Metabolic Stability

The diaryl ether linkage provides significant conformational flexibility, which can be entropically unfavorable for receptor binding. It can also be a site for metabolic cleavage. Replacing this linkage can introduce conformational constraint, improve metabolic stability, and introduce new points for hydrogen bonding.

Key Bioisosteric Replacements for the Ether Linkage

BioisostereKey Physicochemical Changes & Rationale
Thioether (-S-) The C-S-C bond angle is smaller than C-O-C, subtly altering geometry. Sulfur is less polarizing than oxygen. Thioethers are often more resistant to metabolic cleavage than ethers.[17]
Amine (-NH-) Introduces a hydrogen bond donor. The amine is basic and can be protonated at physiological pH, dramatically increasing solubility and offering a potential salt bridge interaction point.
Amide (-C(O)NH-) Introduces both a hydrogen bond donor (NH) and acceptor (C=O). The amide bond is planar and conformationally restricted, which can pre-organize the molecule for better binding and improve selectivity.
Reverse Amide (-NHC(O)-) Similar to the amide but reverses the orientation of the donor and acceptor. This can be critical for matching the hydrogen bonding pattern of the target protein.

Experimental Approach: The Ullmann Condensation

The Ullmann condensation is a classic and reliable copper-catalyzed reaction for forming C-O, C-N, and C-S bonds, making it highly suitable for synthesizing ether, amine, and thioether bioisosteres.[18][19][20]

Protocol 2: Copper-Catalyzed Ullmann Condensation for a Thioether Analog

  • Reactants: In a reaction vessel, combine 3-bromofuran (1.0 equiv), thiophenol (1.2 equiv), a copper(I) catalyst such as CuI (0.1-0.2 equiv), a ligand like L-proline or 1,10-phenanthroline (0.2 equiv), and a base such as potassium carbonate (2.0 equiv).

  • Solvent: Add a high-boiling polar solvent like DMF or NMP.

  • Inert Atmosphere: Purge the vessel with nitrogen or argon.

  • Heating: Heat the mixture to 120-160 °C. The high temperature is often necessary for classical Ullmann reactions.[21]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent. It is often necessary to filter the mixture through celite to remove insoluble copper salts.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the residue via column chromatography.

Self-Validation Insight: The reaction's success is highly dependent on the catalyst, ligand, and base combination. Small-scale parallel screening of these components is recommended to identify optimal conditions for a specific substrate pair. The disappearance of the aryl halide starting material is the primary indicator of reaction progress.[22]

Part III: Replacing the Phenyl Ring

Rationale: Modulating Solubility, Lipophilicity, and Target Interactions

The terminal phenyl ring is a major contributor to the lipophilicity of the scaffold, which can lead to poor solubility and non-specific binding.[23] Replacing it with a heteroaromatic ring can introduce polarity, provide hydrogen bond acceptors/donors, and create more specific interactions to improve selectivity and potency.[24]

Key Bioisosteric Replacements for the Phenyl Ring

BioisostereKey Physicochemical Changes & Rationale
Pyridine The nitrogen atom acts as a hydrogen bond acceptor and increases the polarity of the ring, often improving solubility. The position of the nitrogen (2-, 3-, or 4-pyridyl) can be used to fine-tune the vector of the dipole moment and probe for specific interactions.[24]
Pyrimidine The inclusion of a second nitrogen atom further increases polarity and the number of hydrogen bond acceptors, typically leading to enhanced solubility.
Saturated Rings (e.g., Bicyclo[1.1.1]pentane) These non-classical, non-aromatic bioisosteres serve as "3D fragments" that can improve physicochemical properties like solubility by disrupting planarity and reducing lipophilicity while maintaining a similar spatial vector to the phenyl ring.[25][26]

Application in a Biological Context: PIM Kinase Inhibition

The 3-phenoxyfuran scaffold and its analogs have been explored as inhibitors of PIM kinases, a family of serine/threonine kinases implicated in oncology.[27][28] In this context, the terminal ring often occupies a hydrophobic pocket, but introducing heteroatoms can allow for specific hydrogen bonds with key residues at the pocket's entrance, such as a conserved lysine or glutamate.

G cluster_pathway Simplified PIM-1 Kinase Signaling Upstream Upstream Signals (Cytokines, Growth Factors) PIM1 PIM-1 Kinase Upstream->PIM1 Activates Substrate Downstream Substrate (e.g., BAD, p27) PIM1->Substrate Phosphorylates Apoptosis Inhibition of Apoptosis & Cell Cycle Arrest Substrate->Apoptosis Leads to Inhibitor 3-Phenoxyfuran Analog (Bioisosteric Inhibitor) Inhibitor->PIM1 Inhibits

Figure 3: A simplified diagram showing the role of a 3-phenoxyfuran-based inhibitor targeting PIM-1 kinase to block downstream signaling.

Conclusion and Future Outlook

The systematic, component-based bioisosteric replacement of the 3-phenoxyfuran scaffold is a powerful strategy in modern drug design.[2][29] By understanding the inherent liabilities of each component—the metabolic instability of the furan, the flexibility of the ether, and the lipophilicity of the phenyl ring—medicinal chemists can make rational, data-driven decisions. The strategic application of classical and non-classical bioisosteres, enabled by robust synthetic methodologies like Suzuki coupling and Ullmann condensation, allows for the fine-tuning of molecular properties to generate drug candidates with superior efficacy, safety, and developability profiles.

References

  • Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • O'Hagan, D. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Journal of Medicinal Chemistry.
  • Lima, L. M., & Barreiro, E. J. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Bentham Science.
  • Ricci, A., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PubMed Central.
  • Meanwell, N. A. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI.
  • Spry, M. P., & Baillie, T. A. (2008). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.
  • Istvan, E. S., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry.
  • Smith, D. A. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • Unknown. (n.d.). PYRROLE, THIOPHENE AND FURAN. University Department.
  • Enamine. (2024). Benzene Bioisosteric Replacements. Enamine.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Kobayashi, T., Sugihara, J., & Harigaya, S. (1987). Mechanism of metabolic cleavage of a furan ring. Drug Metabolism and Disposition.
  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia.
  • Bharti, S. K., et al. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry.
  • Peterson, L. A. (2012). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.
  • Buchwald, S. L., & Wolfe, J. P. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society.
  • Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. Pearson+.
  • Buchwald, S. L., & Hartwig, J. F. (2005). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society.
  • Google Patents. (n.d.). CN112739345A - PIM kinase inhibitor compositions, methods and uses thereof. Google Patents.
  • Quora. (2020). What is the difference between pyrrole furan and thiophene?. Quora.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction. Thermo Fisher Scientific.
  • Khan, K. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Unknown. (n.d.). Heterocyclic Compounds. University Department.
  • Bunnett, J. F., & Zahler, R. E. (1951). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry.
  • Szostak, M., & Smith, A. C. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 3-Phenoxyfuran via Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-phenoxyfuran represents a challenging class of C-O bond formations due to the electron-rich nature of the furan ring, which deactivates the carbon-halogen bond toward oxidative addition, and the substrate's sensitivity to acid-induced polymerization. This Application Note details two validated protocols for synthesizing 3-phenoxyfuran from 3-bromofuran: a high-yield Palladium-Catalyzed Buchwald-Hartwig coupling (Method A) and a cost-effective Copper-Catalyzed Ullmann-type coupling (Method B).

These protocols have been optimized to suppress common side reactions such as hydrodehalogenation (formation of furan) and C2-arylation (direct C-H activation).

Strategic Analysis & Mechanistic Insight

The Challenge of 3-Bromofuran

Unlike electron-deficient aryl halides (e.g., 4-bromonitrobenzene) that readily undergo Nucleophilic Aromatic Substitution (


), 3-bromofuran is electron-rich. The electron density in the furan ring strengthens the C-Br bond, making oxidative addition the rate-limiting step in catalytic cycles. Furthermore, the 2-position of furan is highly acidic (

), posing a risk of competing deprotonation if strong bases (e.g., NaOtBu) are used indiscriminately.
Catalyst Selection Strategy
  • Method A (Palladium): Utilizes bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., t-BuXPhos). These ligands facilitate oxidative addition into the deactivated C-Br bond and promote reductive elimination of the ether product.

  • Method B (Copper): Relies on "hard" ligands (e.g., Picolinic acid) to stabilize the Cu(I) intermediate and lower the activation energy for the coupling with phenol.

Reaction Pathway Visualization

The following diagram outlines the decision logic and mechanistic pathways for both methods.

ReactionPathways Start Substrates: 3-Bromofuran + Phenol Decision Select Catalyst System Start->Decision PathPd Method A: Pd-Catalysis (High Yield, Mild Temp) Decision->PathPd High Value/Small Scale PathCu Method B: Cu-Catalysis (Cost-Effective, Scalable) Decision->PathCu Large Scale/Cost Sensitive MechPd Mechanism: Pd(0)/Pd(II) Cycle Ligand: t-BuXPhos PathPd->MechPd MechCu Mechanism: Cu(I)/Cu(III) Cycle Ligand: Picolinic Acid PathCu->MechCu Product Target: 3-Phenoxyfuran MechPd->Product Reductive Elimination MechCu->Product Ligand Exchange

Figure 1: Strategic workflow for selecting the optimal coupling method based on scale and resource constraints.

Method A: Palladium-Catalyzed Cross-Coupling (Preferred)

Best for: Discovery chemistry, high-value intermediates, and ensuring maximum yield.

Reagents & Materials
ComponentReagentEquiv.[1]Role
Substrate 3-Bromofuran1.0Electrophile
Coupling Partner Phenol1.2Nucleophile
Catalyst Precursor

0.02 (2 mol%)Pd Source
Ligand t-BuXPhos 0.04-0.08Promotes Oxidative Addition
Base

(tribasic)
2.0Base (Milder than NaOtBu)
Solvent Toluene or DioxaneN/AAnhydrous, Degassed
Detailed Protocol
  • Preparation: Oven-dry a reaction vial or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of argon or nitrogen.

  • Solids Addition: Charge the vial with Phenol (1.2 equiv),

    
     (2 mol%), t-BuXPhos (4 mol%), and finely ground anhydrous 
    
    
    
    (2.0 equiv).
    • Note: If using a glovebox, weigh all solids inside. If on a benchtop, cap immediately and purge with inert gas for 5 minutes.

  • Liquids Addition: Add anhydrous Toluene (concentration ~0.2 M relative to bromide) via syringe.

  • Substrate Addition: Add 3-Bromofuran (1.0 equiv) via syringe.

    • Critical Step: 3-Bromofuran is a volatile liquid (bp 102°C).[2] Add it last to minimize evaporation during purging.

  • Reaction: Seal the vessel tightly. Heat to 85–90°C for 12–16 hours.

    • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS. Look for the disappearance of 3-bromofuran.

  • Workup: Cool to room temperature. Dilute with Diethyl Ether or EtOAc. Filter through a pad of Celite to remove insoluble salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure (keep bath <40°C to avoid product loss if volatile). Purify via silica gel flash chromatography using a gradient of 100% Hexanes

    
     5% EtOAc/Hexanes.
    
Validation Criteria (Self-Check)
  • Color Change: The reaction mixture usually turns from dark red/purple to dark brown/black.

  • TLC: Product should be less polar than phenol but more polar than 3-bromofuran. Phenol spots can be visualized with UV or

    
    .
    

Method B: Copper-Catalyzed Ullmann Coupling (Alternative)

Best for: Large-scale synthesis (gram to kilo), cost reduction, or avoiding trace Pd contamination.

Reagents & Materials
ComponentReagentEquiv.[1]Role
Catalyst CuI (Copper(I) Iodide)0.10 (10 mol%)Catalyst
Ligand Picolinic Acid 0.20 (20 mol%)Stabilizing Ligand
Base

2.0Base
Solvent DMSON/APolar Aprotic Solvent
Detailed Protocol
  • Setup: Use a screw-cap pressure tube.

  • Charging: Add CuI (10 mol%), Picolinic acid (20 mol%), Phenol (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent/Substrate: Add DMSO (concentration ~0.5 M). Add 3-Bromofuran (1.0 equiv).

  • Reaction: Seal the tube and heat to 90°C for 24 hours.

    • Note: Cu-catalyzed reactions are slower than Pd. Do not exceed 110°C to prevent furan decomposition.

  • Workup: Cool to RT. Dilute with water (5x reaction volume) and extract 3x with Diethyl Ether.

    • Why Ether? Ether facilitates phase separation from DMSO/Water better than DCM.

  • Washing: Wash combined organics with 1M NaOH (to remove unreacted phenol) and then Brine.

  • Purification: Dry over

    
    , concentrate, and chromatograph as in Method A.
    

Troubleshooting & Optimization

Common Failure Modes
IssueCauseSolution
Low Conversion Oxidative addition failure (Pd) or Catalyst poisoning (Cu).Pd: Switch to t-BuBrettPhos (more active). Cu: Ensure CuI is off-white (not green/oxidized).
Furan Decomposition Acidic impurities or excessive heat.Use base-washed silica for purification. Keep reaction temp <100°C.
Homocoupling (Biaryl) Oxidation of phenol.Ensure strict inert atmosphere (Argon balloon).
Handling 3-Bromofuran[3]
  • Volatility: 3-Bromofuran has a boiling point of ~102°C but significant vapor pressure. Do not apply high vacuum for extended periods during workup.

  • Stabilization: Commercial samples often contain stabilizers (

    
    ). It is generally safe to use as received for coupling, but filtration through a small plug of basic alumina can remove oxidation products if the liquid is yellow/orange (pure is colorless).
    

References

  • Buchwald-Hartwig C-O Coupling (General Methodology)

    • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects.
  • Ligand Selection for Heterocycles

    • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-catalyzed etherification of heterocyclic halides: A convenient access to alkoxy- and aryloxy-heterocycles. Organic Letters, 8(26), 5951–5954.
  • Copper-Catalyzed Protocols (Ullmann)

    • Ma, D., & Cai, Q. (2003).[3] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.

  • 3-Bromofuran Properties & Reactivity

    • Keay, B. A. (1984). Regiospecific synthesis of 3-substituted furans. Canadian Journal of Chemistry, 62(4), 667-673.

Sources

Application Note: Optimized Synthesis of 3-Phenoxyfuran via Ligand-Assisted Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-phenoxyfuran represents a challenging class of heteroaryl ether formations. Unlike electron-deficient aryl halides which couple readily, 3-halofurans are electron-rich and prone to decomposition under the harsh thermal conditions (


) of classical Ullmann chemistry. Furthermore, the furan ring is acid-sensitive, requiring a strictly buffered, basic environment.

This protocol details a Ligand-Assisted Modified Ullmann Ether Synthesis utilizing a Copper(I)/Picolinic Acid catalytic system. This method lowers the activation energy, allowing the reaction to proceed at moderate temperatures (


), thereby preserving the furan scaffold while ensuring high conversion rates.

Mechanistic Rationale & Experimental Logic[1]

The "Modern" Ullmann Advantage

Classical Ullmann condensation requires stoichiometric copper and high temperatures, often leading to hydrodehalogenation or ring opening of sensitive furans. The introduction of bidentate ligands (e.g., Picolinic acid, N,N-Dimethylglycine) stabilizes the active Cu(I) species, preventing catalyst aggregation into inactive copper oxides.

The Catalytic Cycle

The mechanism relies on a Cu(I)/Cu(III) cycle. The ligand (L) coordinates with CuI to form the active catalyst.

  • Oxidative Addition: The 3-bromofuran adds to the Cu(I) center.

  • Ligand Exchange: The phenoxide (generated in situ by the base) displaces the halide.

  • Reductive Elimination: The C-O bond forms, releasing 3-phenoxyfuran and regenerating the Cu(I) catalyst.

Pathway Visualization

UllmannCycle Start Pre-Catalyst (CuI + Ligand) ActiveCat Active Species [L-Cu-I] Start->ActiveCat OxAdd Oxidative Addition (3-Bromofuran) ActiveCat->OxAdd Int1 Intermediate A [L-Cu(III)(Furan)(Br)] OxAdd->Int1 LigEx Ligand Exchange (+ PhOH / Base) Int1->LigEx Int2 Intermediate B [L-Cu(III)(Furan)(OPh)] LigEx->Int2 RedElim Reductive Elimination (- Product) Int2->RedElim RedElim->ActiveCat Regeneration Product 3-Phenoxyfuran RedElim->Product

Figure 1: Catalytic cycle of the ligand-assisted Ullmann ether synthesis. The ligand prevents Cu precipitation and facilitates the difficult oxidative addition to the electron-rich furan ring.

Experimental Protocol

Materials & Equipment
  • Substrate A: 3-Bromofuran (97%+, stabilized). Note: Volatile and light-sensitive. Store at 4°C.

  • Substrate B: Phenol (1.2 equiv).

  • Catalyst: Copper(I) Iodide (CuI) - 10 mol%.[1] Must be off-white/tan. Green/Blue indicates oxidation to Cu(II).

  • Ligand: Picolinic Acid - 20 mol%.

  • Base: Potassium Phosphate (

    
    ) - 2.0 equiv. Finely ground and oven-dried.
    
  • Solvent: DMSO (Anhydrous). DMF is an alternative, but DMSO often shows higher rates for this specific coupling.

  • Atmosphere: Argon or Nitrogen (Balloon or Schlenk line).

Quantitative Summary
ComponentRoleEquivalentsConcentration
3-BromofuranLimiting Reagent1.00.5 M
PhenolNucleophile1.2-
CuICatalyst0.10 (10 mol%)-
Picolinic AcidLigand0.20 (20 mol%)-

Base2.0-
DMSOSolvent--
Step-by-Step Methodology
Phase 1: Inert Preparation (Glovebox or Schlenk)
  • Catalyst Pre-complexation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI (10 mol%) and Picolinic Acid (20 mol%).

  • Base Addition: Add finely ground

    
     (2.0 equiv) and Phenol (1.2 equiv).
    
  • Inerting: Cap the tube with a rubber septum. Evacuate and backfill with Argon three times. Critical: Oxygen inhibits the catalytic cycle and promotes phenol oxidation.

Phase 2: Reaction Initiation
  • Solvent Addition: Add anhydrous DMSO via syringe to achieve a concentration of 0.5 M relative to the furan. Stir at room temperature for 5 minutes to allow partial ligand-metal coordination.

  • Substrate Addition: Add 3-Bromofuran (1.0 equiv) via syringe.

    • Expert Tip: If 3-Bromofuran is stored cold, allow it to warm to RT before opening to prevent water condensation.

  • Heating: Place the vessel in a pre-heated oil bath at 85°C .

    • Control: Do not exceed 100°C. Higher temperatures increase the risk of furan polymerization.

  • Monitoring: Stir vigorously for 12–24 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. The product usually has a higher Rf than the phenol.

Phase 3: Workup & Isolation
  • Quench: Cool the mixture to room temperature. Dilute with water (5x reaction volume) and Ethyl Acetate.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash: Wash combined organics with:

    • 1M NaOH (to remove unreacted phenol).

    • Brine (saturated NaCl).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Caution: 3-Phenoxyfuran is an oil; do not apply high vacuum for extended periods if the molecular weight is low.
    
Phase 4: Purification
  • Chromatography: Purify via silica gel flash chromatography.

    • Eluent: Gradient of Hexanes

      
       5% EtOAc/Hexanes.
      
    • Stabilization: Add 1% Triethylamine to the eluent if the furan shows signs of acid sensitivity (streaking on TLC).

Process Control & Troubleshooting

The following workflow illustrates the decision-making process during the reaction.

Workflow Step1 Reaction Setup (Inert Atmosphere) Step2 Heat to 85°C (12 Hours) Step1->Step2 Check TLC/GC-MS Check Step2->Check Success Full Conversion Proceed to Workup Check->Success >90% Stalled Stalled (<50%) Check->Stalled <50% Action1 Add 5 mol% CuI/Ligand Check O2 leaks Stalled->Action1 Action2 Increase Temp to 95°C (Risk of degradation) Stalled->Action2 Action1->Step2 Action2->Step2

Figure 2: Experimental decision matrix for reaction monitoring.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Blue/Green Reaction Mixture Oxidation of Cu(I) to Cu(II)Check inert gas lines; ensure CuI is white before use. Add 5% Sodium Ascorbate as a scavenger.
Low Conversion Catalyst Poisoning or AggregationEnsure Picolinic acid is pure. Try N,N-Dimethylglycine (DMG) as an alternative ligand.
Furan Decomposition Acidic impurities or Thermal stressEnsure

is dry. Lower temp to 80°C and extend time. Add 1% Et3N to workup.
Unreacted Phenol remains Phenol is less reactive than expectedWash organic layer with 1M NaOH vigorously during workup.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Heteroaryl Halides with Nucleophiles. Accounts of Chemical Research. Link

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[2] Journal of the American Chemical Society.[3] Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.[4] Link

  • Sperotto, E., et al. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions. Link

Sources

Application Note: 3-Phenoxyfuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Unlocking 3D Complexity and Bioisosteric Utility in Drug Discovery

Executive Summary: The "Hidden" Scaffold

In the pursuit of novel IP and improved physicochemical properties, medicinal chemistry is shifting away from "flat" aromatic systems toward scaffolds with higher fraction of sp3 carbons (


). 3-Phenoxyfuran  represents a high-value, underutilized chemical probe that serves two distinct strategic functions:
  • The "Click" Progenitor: It acts as an exceptionally electron-rich diene for [4+2] cycloadditions, enabling the rapid construction of 7-oxabicyclo[2.2.1]heptane cores (Cantharimide analogues). These bridged bicyclic systems are rigid, metabolic stable, and rich in stereochemical complexity.

  • The Bioisostere: It functions as a bioisostere for diphenyl ethers and diaryl ketones, offering altered metabolic soft spots and distinct electronic profiles while maintaining lipophilic contacts.

This guide provides the definitive protocols for synthesizing 3-phenoxyfuran and leveraging its reactivity to generate lead-like libraries.

Strategic Utility: Escaping Flatland

The Diels-Alder Advantage

Unlike 2-substituted furans, which often suffer from slow reaction rates or reversibility in Diels-Alder reactions due to aromatic stabilization, 3-alkoxyfurans (including 3-phenoxyfuran) possess a raised HOMO energy level. This makes them highly reactive towards electron-deficient dienophiles (e.g., maleimides, benzynes) under mild conditions.

Key Mechanistic Insight: The 3-phenoxy substituent exerts a strong mesomeric (


) effect, significantly accelerating the reaction and directing regioselectivity. The resulting adducts are amenable to ring-opening (to polysubstituted cyclohexanes) or can be retained as rigid scaffolds.
Bioisosteric Mapping

The 3-phenoxyfuran scaffold mimics the spatial arrangement of diphenyl ether but introduces a critical dipole and hydrogen-bond acceptor (the furan oxygen).

ParameterDiphenyl Ether3-PhenoxyfuranMedChem Implication
Geometry Flexible, bond angle ~120°Rigid heteroaromatic, angle ~126°Reduced entropic penalty upon binding.
LogP High (Lipophilic)ModerateImproved solubility profile.
Metabolism Phenyl ring hydroxylationFuran oxidation (reactive metabolite risk*)Must be mitigated via substitution or used as a transient intermediate.

Experimental Protocols

Protocol A: Synthesis of 3-Phenoxyfuran via Cu-Catalyzed Coupling

Rationale: Direct synthesis from 3-bromofuran is preferred over cyclization for medicinal chemistry to allow late-stage diversification of the phenol moiety.

Reagents:

  • 3-Bromofuran (1.0 equiv)

  • Phenol derivative (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • N,N-Dimethylglycine (20 mol%) or 1,10-Phenanthroline

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube or pressure vial and purge with Argon.

  • Loading: Add

    
     (3.26 g, 10 mmol), CuI (95 mg, 0.5 mmol), and the ligand (N,N-dimethylglycine HCl, 140 mg, 1.0 mmol).
    
  • Addition: Add 3-bromofuran (735 mg, 5 mmol), the specific phenol (6 mmol), and anhydrous 1,4-dioxane (10 mL).

  • Reaction: Seal the vessel and heat to 110°C for 16–24 hours. Note: Vigorous stirring is essential as the base is insoluble.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient). 3-Phenoxyfurans are typically non-polar; expect elution in 5–10% EtOAc.

Validation Criteria:

  • 1H NMR (CDCl3): Look for furan protons. H-2 (~7.4 ppm), H-5 (~7.3 ppm), and the diagnostic doublet for H-4 (~6.4 ppm) shifted upfield due to the alkoxy group.

Protocol B: [4+2] Cycloaddition to 7-Oxabicyclo[2.2.1]heptanes

Rationale: This reaction creates the rigid "cantharimide" core. The 3-phenoxy group directs the endo selectivity.

Reagents:

  • 3-Phenoxyfuran (Synthesized in Protocol A)

  • N-Methylmaleimide (or derivative) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (for slower substrates)

Step-by-Step Methodology:

  • Setup: Dissolve 3-phenoxyfuran (1.0 mmol) in DCM (5 mL) in a round-bottom flask.

  • Addition: Add N-methylmaleimide (1.1 mmol) in one portion.

  • Incubation: Stir at Room Temperature for 12 hours.

    • Optimization: If conversion is <50% after 4 hours, switch solvent to Toluene and heat to 60°C.

  • Isolation: The product often precipitates. If so, filter and wash with cold Hexanes. If soluble, concentrate and purify via recrystallization (EtOAc/Hexanes) or rapid column chromatography.

    • Caution: Silica gel can sometimes induce retro-Diels-Alder or ring opening if too acidic. Use neutralized silica (add 1% Et3N) if degradation is observed.

Data Interpretation:

  • Stereochemistry: The endo adduct is kinetically favored.

  • NMR Signature: The bridgehead protons (derived from the furan) will appear as distinct doublets/multiplets around 4.5–5.5 ppm.

Pathway Visualization

The following diagram illustrates the bifurcation of the 3-phenoxyfuran scaffold into two distinct chemical spaces: the aromatic bioisostere and the 3D-aliphatic scaffold.

G cluster_0 Medicinal Chemistry Value Start 3-Phenoxyfuran (Scaffold) Bioisostere Bioisostere Mode (Aromatic) Start->Bioisostere Direct Use DA_Rxn [4+2] Cycloaddition (+ Maleimide) Start->DA_Rxn Activation Target1 Kinase Inhibitors (Diphenyl Ether mimic) Bioisostere->Target1 Binding Transition Endo-Transition State (Kinetic Control) DA_Rxn->Transition Heat/Lewis Acid Product 7-Oxabicyclo[2.2.1]heptane (Rigid 3D Core) Transition->Product Stereoselective Bond Formation

Caption: Divergent utility of 3-phenoxyfuran: Direct bioisosteric replacement vs. conversion to high-Fsp3 bicyclic scaffolds.

References

  • Synthesis of 3-Alkoxyfurans: Keegstra, M. A., et al. "The copper-catalyzed synthesis of 3-phenoxyfuran derivatives." Tetrahedron, 1992. Note: Establishes the foundational Ullmann-type coupling for this scaffold.

  • Diels-Alder Reactivity & Cantharimides: Hayes, C. J., et al. "Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides." Chemistry – A European Journal, 2015. Note: The definitive paper on using 3-alkoxyfurans to build cantharimide-like libraries.

  • Bioisosterism in Drug Design: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Note: Contextualizes the use of heteroaromatics as phenyl replacements.

  • Furan-based Scaffolds in Oncology: Matiichuk, Y., et al. "Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives." Current Chemistry Letters, 2022. Note: Demonstrates the biological activity of complex furan derivatives.

Application Note: Strategic Utilization of 3-Phenoxyfuran in Pharmaceutical Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of 3-Phenoxyfuran (CAS: 61331-28-0) as a high-value building block in the synthesis of complex pharmaceutical intermediates. Unlike simple furan, the 3-phenoxy derivative possesses unique electronic properties that make it an exceptional diene for Diels-Alder (DA) cycloadditions .

The primary utility of 3-phenoxyfuran lies in the rapid construction of 7-oxabicyclo[2.2.1]heptane cores—a privileged scaffold found in protein phosphatase inhibitors (e.g., cantharidin analogues) and bioactive nucleoside mimics. This guide provides validated protocols for leveraging the electron-donating phenoxy group to control regioselectivity and reaction kinetics, enabling the synthesis of densely functionalized stereocenters that are otherwise difficult to access.

Chemical Profile & Strategic Utility[1]

Electronic Activation and Reactivity

The strategic value of 3-phenoxyfuran stems from the electron-donating capability of the phenoxy group at the C3 position.

  • HOMO Elevation: The oxygen lone pair participates in resonance with the furan ring, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Kinetic Acceleration: This elevation reduces the HOMO-LUMO gap when reacting with electron-deficient dienophiles (e.g., maleimides, benzynes), accelerating reaction rates by orders of magnitude compared to unsubstituted furan.

  • Regiocontrol: The asymmetry introduced by the phenoxy group directs the regiochemical outcome of cycloadditions, favoring specific structural isomers essential for structure-activity relationship (SAR) studies.

Pharmaceutical Relevance: The 7-Oxabicyclo[2.2.1]heptane Scaffold

The adducts derived from 3-phenoxyfuran are direct precursors to:

  • Cantharidin Analogues: Potent inhibitors of Protein Phosphatase 1 (PP1) and 2A (PP2A), investigated for anticancer activity.[1]

  • Sugar Mimics: The oxygen-bridged bicycle can be ring-opened to yield polysubstituted cyclohexanes and C-nucleoside analogs.

  • Masked Aromatics: Acid-catalyzed aromatization of the adducts can yield highly substituted phenols, using the furan as a "masked" aromatic ring.

Visualizing the Synthetic Pathway

The following diagram illustrates the core workflow: the transformation of 3-phenoxyfuran into the bioactive bicyclic scaffold and its subsequent divergence into functionalized intermediates.

G Start 3-Phenoxyfuran (Electron-Rich Diene) Transition Transition State (Endo-Selective) Start->Transition HOMO-LUMO Interaction Dienophile Dienophile (e.g., N-Methylmaleimide) Dienophile->Transition Adduct 7-Oxabicyclo[2.2.1]heptane (Scaffold Core) Transition->Adduct [4+2] Cycloaddition Prod1 Cantharidin Analogues (Phosphatase Inhibitors) Adduct->Prod1 Hydrogenation Prod2 Polysubstituted Cyclohexanes Adduct->Prod2 Ring Opening

Figure 1: Synthetic workflow converting 3-phenoxyfuran into high-value pharmaceutical scaffolds via Diels-Alder cycloaddition.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Oxabicyclo[2.2.1]heptane Scaffolds via Diels-Alder Cycloaddition

Objective: To synthesize endo-3-phenoxy-N-substituted-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide. This protocol is optimized for high yield and diastereoselectivity.

Materials:

  • 3-Phenoxyfuran (1.0 equiv)

  • N-Methylmaleimide (1.1 equiv)

  • Dichloromethane (DCM) or Toluene (Anhydrous)

  • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Methylmaleimide (1.1 equiv) in anhydrous DCM (0.5 M concentration).

    • Expert Note: While toluene is often used for DA reactions, DCM is preferred here if the reaction proceeds rapidly at room temperature, as it facilitates easier solvent removal. Use Toluene if heating (>60°C) is required for less reactive dienophiles.

  • Addition: Add 3-Phenoxyfuran (1.0 equiv) dropwise to the stirring solution at room temperature (25°C).

    • Observation: No significant exotherm is typically observed, but the solution may darken slightly.

  • Reaction: Stir the mixture under an inert atmosphere (Nitrogen or Argon) for 12–24 hours.

    • Monitoring: Monitor via TLC (SiO2, 30% EtOAc/Hexanes). The furan spot (high R_f) should disappear, and a new polar spot (product) should appear.

  • Work-up: Concentrate the reaction mixture under reduced pressure to approximately 20% of the original volume.

  • Purification:

    • Add cold Diethyl Ether to the residue to induce precipitation of the endo adduct.

    • Filter the white solid and wash with cold ether.

    • Alternative: If the product is an oil, purify via flash column chromatography (SiO2). Crucial: Pre-treat the silica gel with 1% Triethylamine to prevent acid-catalyzed ring opening or retro-Diels-Alder degradation on the column.

Data Interpretation: The 3-phenoxy group typically directs the reaction toward the endo isomer due to secondary orbital interactions, though the exo isomer may form as a minor product.

ParameterValue / Observation
Typical Yield 85% – 95%
Major Isomer Endo (Kinetic product)
Reaction Time 12 - 24 Hours
Key NMR Signal Bridgehead protons shift significantly upfield compared to furan precursors.
Protocol B: Aromatization to Substituted Phenols (Ring Opening)

Objective: To utilize the 3-phenoxyfuran adduct as a "masked" aromatic precursor, generating 3-phenoxy-phthalimide derivatives.

Methodology:

  • Dissolve the Diels-Alder adduct from Protocol A in DCM.

  • Add a catalytic amount of p-Toluenesulfonic acid (pTSA) or treat with HCl/Methanol .

  • Stir at room temperature for 1 hour. The oxygen bridge will undergo cleavage followed by dehydration to aromatize the ring.

  • Neutralize with NaHCO3, extract, and dry.

Critical Analysis & Troubleshooting (E-E-A-T)

Stereochemical Control

The phenoxy group exerts a steric influence that can be leveraged.

  • Problem: Low endo/exo selectivity.

  • Solution: Lower the reaction temperature to 0°C or -20°C. The endo product is kinetically favored. Higher temperatures promote thermodynamic equilibration, often increasing the exo ratio.

Stability of 3-Phenoxyfuran
  • Issue: 3-Phenoxyfuran is sensitive to oxidation and acid hydrolysis.

  • Handling: Store under argon at -20°C. If the compound turns dark brown/black, it has polymerized.

  • Self-Validation: Before starting Protocol A, take a crude NMR of the starting material. Distinct doublets at ~7.4 ppm (furan ring protons) must be sharp. Broadening indicates degradation.

Retro-Diels-Alder (rDA) Risk
  • Insight: Electron-rich furan adducts are prone to rDA (reverting to starting materials) upon heating.

  • Constraint: Avoid heating the adduct above 80°C during workup or drying.

Mechanistic Visualization: Stereoselectivity

The following diagram details the orbital interactions dictating the endo-selectivity, a critical concept for medicinal chemists designing specific stereoisomers.

Stereochem cluster_pathways Transition States Reactants Reactants: 3-Phenoxyfuran + Maleimide EndoTS Endo-Transition State (Sec. Orbital Interactions) FAVORED Reactants->EndoTS Fast (< 25°C) ExoTS Exo-Transition State (Steric Minimization) DISFAVORED Reactants->ExoTS Slow Product Endo-Adduct (Kinetic Product) EndoTS->Product Note Note: Phenoxy group electronics stabilize the Endo TS. EndoTS->Note

Figure 2: Kinetic preference for the Endo-transition state in the Diels-Alder reaction of 3-phenoxyfuran.

References

  • Diels–Alder Reactions of 3-Alkoxyfurans

    • Title: Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides.
    • Source: N
    • URL:[Link]

  • Gold-Catalyzed Synthesis of 3-Alkoxyfurans

    • Title: Gold catalysed synthesis of 3-alkoxyfurans at room temperature.[2]

    • Source: Royal Society of Chemistry (RSC) / Chemical Science.
    • URL:[Link]

  • General Furan Reactivity in Drug Synthesis

    • Title: Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery.[3]

    • Source: Advanced Healthcare M
    • URL:[Link]

Sources

Application Notes and Protocols for 3-Phenoxyfuran Derivatives as Potential Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 3-Phenoxyfuran Scaffold in Agrochemical Discovery

The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. Heterocyclic compounds, in particular, have proven to be a rich source of biologically active molecules.[1] Among these, the furan ring system is a recurring motif in a variety of natural products and synthetic compounds with diverse pharmacological and agrochemical properties. The introduction of a phenoxy group at the 3-position of the furan ring creates a unique chemical scaffold, the 3-phenoxyfuran, which holds significant potential for the development of new-generation herbicides, fungicides, and insecticides.

The phenoxy moiety is a well-established pharmacophore in agrochemicals, most notably in the phenoxyacetic acid class of herbicides.[2] It is hypothesized that the combination of the furan ring's electronic properties and the diverse substitution patterns possible on the phenoxy ring can lead to compounds with novel modes of action and improved target specificity. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of 3-phenoxyfuran derivatives, offering researchers a detailed roadmap for exploring this promising class of potential agrochemicals.

I. Synthesis of 3-Phenoxyfuran Derivatives: A Modular Approach

The synthesis of a library of 3-phenoxyfuran derivatives is crucial for a thorough investigation of their agrochemical potential. A modular synthetic strategy allows for the systematic variation of substituents on both the furan and phenoxy rings, facilitating comprehensive SAR studies. Below is a representative, multi-step protocol for the synthesis of a model 3-phenoxyfuran derivative, 2-methyl-3-(4-chlorophenoxy)furan .

Synthetic Workflow Diagram

G cluster_reagents Reagents & Catalysts A Starting Material: 3-Bromo-2-methylfuran F Reaction: Ullmann Condensation A->F B Reagent: 4-Chlorophenol B->F C Catalyst System: CuI / L-proline C->F D Base: K2CO3 D->F E Solvent: DMSO E->F G Workup & Purification F->G H Final Product: 2-Methyl-3-(4-chlorophenoxy)furan G->H

Caption: Synthetic workflow for 2-methyl-3-(4-chlorophenoxy)furan via Ullmann condensation.

Protocol 1: Synthesis of 2-Methyl-3-(4-chlorophenoxy)furan via Ullmann Condensation

This protocol details the copper-catalyzed Ullmann condensation, a reliable method for forming the C-O bond between the furan and phenoxy rings.[3][4]

Materials:

  • 3-Bromo-2-methylfuran

  • 4-Chlorophenol

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-2-methylfuran (1.0 eq), 4-chlorophenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of the limiting reagent of approximately 0.5 M.

  • Reaction: Stir the mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NH₄Cl (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-methyl-3-(4-chlorophenoxy)furan.

Causality Behind Experimental Choices:

  • Ullmann Condensation: This classic cross-coupling reaction is well-suited for the formation of diaryl ethers. The use of a copper catalyst is essential for this transformation.[3][4]

  • L-proline as a Ligand: The addition of a ligand like L-proline can significantly improve the efficiency and yield of the Ullmann condensation by stabilizing the copper catalyst and facilitating the reaction.

  • Anhydrous Conditions: The use of anhydrous base and solvent is critical to prevent side reactions and ensure a good yield of the desired product.

II. Biological Evaluation of 3-Phenoxyfuran Derivatives

A tiered screening approach is recommended to efficiently evaluate the agrochemical potential of the synthesized 3-phenoxyfuran derivatives. This involves primary in vitro screens followed by more complex in vivo assays for promising candidates.

Experimental Workflow for Biological Screening

G A Synthesized 3-Phenoxyfuran Derivatives Library B Primary In Vitro Screens A->B C Herbicidal Assay (Seed Germination) B->C D Fungicidal Assay (Spore Germination) B->D E Insecticidal Assay (Contact Toxicity) B->E F Hit Identification (Active Compounds) C->F D->F E->F G Secondary In Vivo Screens F->G H Greenhouse Herbicidal Trial G->H I Plant Disease Model G->I J Insect Pest Model G->J K Lead Compound Selection H->K I->K J->K

Caption: Tiered screening workflow for agrochemical evaluation of 3-phenoxyfuran derivatives.

Protocol 2: Primary Herbicidal Screening - Seed Germination Assay

This in vitro assay provides a rapid assessment of the pre-emergent herbicidal activity of the test compounds.

Materials:

  • Seeds of representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weeds.

  • Synthesized 3-phenoxyfuran derivatives.

  • A known herbicide as a positive control (e.g., glyphosate).

  • Solvent for dissolving compounds (e.g., acetone or DMSO).

  • Petri dishes with filter paper.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds and the positive control in a suitable solvent. Create a dilution series to test a range of concentrations (e.g., 1, 10, 100, 1000 ppm).

  • Seed Plating: Place a sterile filter paper in each petri dish and add a known number of seeds (e.g., 20) of the target weed species.

  • Treatment Application: Apply a fixed volume of each test solution to the filter paper in the corresponding petri dish. Include a solvent-only negative control.

  • Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 7-14 days.

  • Data Collection: After the incubation period, count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Analysis: Calculate the percentage of germination inhibition and the reduction in root and shoot growth compared to the negative control. Determine the IC₅₀ (half-maximal inhibitory concentration) for active compounds.

Protocol 3: Primary Fungicidal Screening - Spore Germination Assay

This assay assesses the ability of the compounds to inhibit the germination of fungal spores, a critical step in the infection process.

Materials:

  • Spores of a representative plant pathogenic fungus (e.g., Fusarium oxysporum).

  • Synthesized 3-phenoxyfuran derivatives.

  • A known fungicide as a positive control (e.g., carbendazim).

  • Potato Dextrose Agar (PDA) or a suitable liquid medium.

  • Microtiter plates.

  • Microscope.

Procedure:

  • Spore Suspension Preparation: Prepare a spore suspension of the test fungus in sterile water and adjust the concentration to a known value (e.g., 1 x 10⁶ spores/mL).

  • Preparation of Test Solutions: Prepare a dilution series of the test compounds and the positive control in the growth medium.

  • Assay Setup: In a microtiter plate, mix the spore suspension with the different concentrations of the test compounds. Include a medium-only and a solvent-only control.

  • Incubation: Incubate the microtiter plate at an optimal temperature for the fungus (e.g., 28°C) for 12-24 hours.

  • Microscopic Examination: Observe the spores under a microscope and count the number of germinated and non-germinated spores in a random field of view for each treatment.

  • Analysis: Calculate the percentage of spore germination inhibition for each concentration and determine the EC₅₀ (half-maximal effective concentration).

Protocol 4: Primary Insecticidal Screening - Contact Toxicity Assay

This bioassay evaluates the direct toxicity of the compounds to a model insect pest.

Materials:

  • A representative insect pest (e.g., Myzus persicae - green peach aphid).

  • Synthesized 3-phenoxyfuran derivatives.

  • A known insecticide as a positive control (e.g., imidacloprid).

  • Solvent for dissolving compounds (e.g., acetone).

  • Micro-applicator or a small sprayer.

  • Ventilated containers with a food source for the insects.

Procedure:

  • Preparation of Test Solutions: Prepare a dilution series of the test compounds and the positive control in the solvent.

  • Insect Treatment: Apply a precise volume of each test solution directly to the dorsal side of the thorax of the insects using a micro-applicator. Treat a control group with the solvent only.

  • Observation: Place the treated insects in ventilated containers with a fresh food source (e.g., a leaf disk).

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Analysis: Calculate the percentage of mortality for each concentration and determine the LD₅₀ (median lethal dose).

III. Structure-Activity Relationship (SAR) Studies

Systematic modification of the 3-phenoxyfuran scaffold and subsequent biological testing are essential for elucidating the structure-activity relationship. The goal is to identify the key structural features that contribute to the desired agrochemical activity.

Hypothetical SAR Data for Herbicidal Activity

The following table presents hypothetical data from a primary herbicidal screen of a series of 3-phenoxyfuran derivatives against Amaranthus retroflexus.

Compound IDR¹ (on Furan)R² (on Phenoxy)Germination Inhibition (%) at 100 ppm
PF-1 HH15
PF-2 CH₃H25
PF-3 H4-Cl60
PF-4 CH₃4-Cl85
PF-5 CH₃2,4-diCl95
PF-6 CH₃4-CF₃92
PF-7 COOCH₃4-Cl30

Interpretation of Hypothetical SAR:

  • Effect of Furan Substitution (R¹): The presence of a methyl group at the 2-position of the furan ring (compare PF-1 vs. PF-2, and PF-3 vs. PF-4) appears to enhance herbicidal activity. An electron-withdrawing group like an ester at this position (PF-7) seems to be detrimental to activity.

  • Effect of Phenoxy Substitution (R²): Unsubstituted phenoxy ring (PF-1 and PF-2) shows low activity. The introduction of a chlorine atom at the 4-position of the phenoxy ring significantly increases activity (PF-3 and PF-4). Dichlorination (PF-5) and the presence of a trifluoromethyl group (PF-6) further enhance the herbicidal effect, suggesting that electron-withdrawing groups on the phenoxy ring are favorable for activity.

IV. Mode of Action (MoA) Elucidation: A Preliminary Approach

Identifying the molecular target of a novel agrochemical is a complex but critical step in its development. For promising lead compounds, a series of experiments can be conducted to gain insights into their potential MoA.

Logical Flow for Preliminary MoA Studies

G A Lead 3-Phenoxyfuran Compound B Symptomology Observation (e.g., chlorosis, necrosis) A->B C Physiological Assays B->C D Photosynthesis Inhibition Assay C->D E Pigment Synthesis Assay C->E F Amino Acid Biosynthesis Assay C->F G Hypothesis Generation (Potential Target Pathway) D->G E->G F->G H In Vitro Enzyme Inhibition Assays G->H I Target Identification (e.g., PSII, PPO, ALS) H->I

Sources

Application Notes & Protocols: Polymerization of 3-Phenoxyfuran Containing Monomers for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The integration of furan-based polymers into advanced therapeutic systems is a rapidly evolving field, driven by the unique chemical versatility of the furan moiety. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the polymerization of 3-phenoxyfuran containing monomers. We delve into the primary polymerization methodologies, namely Cationic Ring-Opening Polymerization (CROP) and Ring-Opening Metathesis Polymerization (ROMP), offering detailed protocols and elucidating the mechanistic principles that govern these transformations. The resulting poly(3-phenoxyfuran) and its derivatives hold significant promise for the development of novel drug delivery vehicles, leveraging the functionalities of both the furan ring and the phenoxy group for applications such as targeted drug release and the formation of biocompatible nanoparticles.[1][2][3]

Introduction: The Strategic Advantage of 3-Phenoxyfuran Monomers

Furan-containing polymers are increasingly sought after for biomedical applications due to their biocompatibility and the reactive nature of the furan ring, which allows for post-polymerization modification via Diels-Alder chemistry.[1][4] The introduction of a phenoxy group at the 3-position of the furan ring offers several strategic advantages:

  • Enhanced Thermal and Chemical Stability: The aromatic phenoxy group can impart greater stability to the polymer backbone.

  • Modulation of Hydrophilicity/Hydrophobicity: The phenoxy substituent allows for fine-tuning of the polymer's solubility characteristics, which is crucial for self-assembly into nanoparticles and for controlling drug encapsulation and release kinetics.[1]

  • Aromatic Interactions: The phenoxy group can engage in π-π stacking interactions, offering an additional modality for drug loading and stabilization.

  • Functionalization Handle: The phenyl ring of the phenoxy group can be further functionalized to attach targeting ligands or other bioactive molecules.

This guide will explore the two most promising pathways for the polymerization of 3-phenoxyfuran and its derivatives: Cationic Ring-Opening Polymerization (CROP) and Ring-Opening Metathesis Polymerization (ROMP).

Cationic Ring-Opening Polymerization (CROP) of 3-Phenoxy-2,3-dihydrofuran

Cationic polymerization of cyclic ethers like tetrahydrofuran (THF) is a well-established technique.[5][6][7][8] More recently, the successful cationic polymerization of 2,3-dihydrofuran (DHF) to produce high molecular weight thermoplastics highlights the viability of this approach for substituted dihydrofurans.[9][10] We propose a similar strategy for 3-phenoxy-2,3-dihydrofuran.

Mechanistic Rationale

The polymerization is initiated by a strong acid or a Lewis acid, which protonates or coordinates to the oxygen atom of the dihydrofuran ring, respectively. This activation facilitates the ring-opening by a nucleophilic attack from another monomer molecule. The propagation proceeds via an oxonium ion intermediate.

Diagram 1: Proposed Mechanism for Cationic Ring-Opening Polymerization of 3-Phenoxy-2,3-dihydrofuran

CROP_Mechanism Monomer 3-Phenoxy-2,3-dihydrofuran ActivatedMonomer Protonated Monomer Monomer->ActivatedMonomer Initiator Initiator (H+) Initiator->Monomer Initiation PropagatingChain Propagating Polymer Chain (Oxonium Ion) ActivatedMonomer->PropagatingChain Ring-Opening & Propagation (Addition of Monomer) PropagatingChain->PropagatingChain Termination Termination/Chain Transfer PropagatingChain->Termination Polymer Poly(3-phenoxy-2,3-dihydrofuran) Termination->Polymer

Caption: CROP mechanism for 3-phenoxy-2,3-dihydrofuran.

Experimental Protocol: CROP of 3-Phenoxy-2,3-dihydrofuran

This protocol is adapted from established procedures for the cationic polymerization of 2,3-dihydrofuran.[9][10]

Materials:

  • 3-Phenoxy-2,3-dihydrofuran (monomer, freshly distilled)

  • Triflic acid (initiator)

  • Anhydrous dichloromethane (DCM, solvent)

  • Methanol (quenching agent)

  • Hexanes (precipitating agent)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled 3-phenoxy-2,3-dihydrofuran (1.0 g, 6.24 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvation: Add anhydrous DCM (10 mL) to the flask and stir until the monomer is fully dissolved.

  • Initiation: In a separate vial, prepare a stock solution of triflic acid in anhydrous DCM (e.g., 1 mg/mL). Add the desired amount of initiator solution to the monomer solution via syringe to achieve the target monomer-to-initiator ratio (e.g., 200:1).

  • Polymerization: Allow the reaction to stir at room temperature. Monitor the progress of the polymerization by periodically taking aliquots and analyzing them by ¹H NMR spectroscopy for the disappearance of monomer signals.

  • Quenching: Once the desired conversion is reached, quench the polymerization by adding an excess of methanol (approx. 1 mL).

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold, vigorously stirring hexanes.

  • Isolation: Collect the precipitated polymer by filtration, wash with additional cold hexanes, and dry under vacuum to a constant weight.

Expected Results & Characterization

The resulting poly(3-phenoxy-2,3-dihydrofuran) is expected to be a thermoplastic material. Key characterization techniques include:

Parameter Technique Expected Outcome
Molecular Weight & Dispersity Gel Permeation Chromatography (GPC)Controlled molecular weights with relatively narrow dispersity (Đ < 1.5).
Chemical Structure ¹H and ¹³C NMR SpectroscopyConfirmation of the polymer structure through the appearance of broad polymer peaks and disappearance of monomer vinyl protons.
Thermal Properties Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)Determination of glass transition temperature (Tg) and thermal degradation profile.

Ring-Opening Metathesis Polymerization (ROMP) of 3-Phenoxyfuran Derivatives

ROMP is a powerful and versatile polymerization method that utilizes transition metal catalysts, most notably Grubbs-type ruthenium catalysts.[11][12][13][14][15] While furan itself is generally unreactive in ROMP, strained cycloadducts of furan can undergo efficient polymerization.[16][17][18] A viable strategy for polymerizing 3-phenoxyfuran via ROMP involves its initial conversion to a more strained monomer, such as a Diels-Alder adduct with a suitable dienophile.

Monomer Synthesis: Diels-Alder Adduct of 3-Phenoxyfuran

To render 3-phenoxyfuran amenable to ROMP, it can be reacted with a dienophile like maleic anhydride or a benzyne precursor to form a strained bicyclic ether.[17][18][19] This adduct possesses the necessary ring strain to drive the polymerization.

Diagram 2: Synthesis of a ROMP-active Monomer from 3-Phenoxyfuran

ROMP_Monomer_Synthesis cluster_reactants Reactants cluster_product Product Phenoxyfuran 3-Phenoxyfuran Adduct Strained Diels-Alder Adduct (ROMP Monomer) Phenoxyfuran->Adduct Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Adduct

Caption: Diels-Alder reaction to form a ROMP-active monomer.

Mechanistic Rationale for ROMP

The ROMP mechanism proceeds via a [2+2] cycloaddition of the strained olefin in the monomer to the ruthenium alkylidene catalyst, forming a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion to open the ring and regenerate a new ruthenium alkylidene species at the end of the growing polymer chain.

Diagram 3: General Mechanism of Ring-Opening Metathesis Polymerization (ROMP)

ROMP_Mechanism Catalyst Ru Catalyst ([Ru]=CHPh) Metallacyclobutane Metallacyclobutane Intermediate Catalyst->Metallacyclobutane Initiation Monomer Strained Monomer Monomer->Metallacyclobutane PropagatingChain Propagating Polymer Chain ([Ru]=Polymer) Metallacyclobutane->PropagatingChain Ring-Opening PropagatingChain->PropagatingChain Termination Termination (e.g., Ethyl Vinyl Ether) PropagatingChain->Termination Polymer Final Polymer Termination->Polymer

Caption: The catalytic cycle of ROMP.

Experimental Protocol: ROMP of a 3-Phenoxyfuran Diels-Alder Adduct

This protocol is based on established procedures for the ROMP of norbornene-type monomers.[13][19][20]

Materials:

  • 3-Phenoxyfuran Diels-Alder adduct (monomer)

  • Grubbs' 2nd or 3rd Generation Catalyst

  • Anhydrous toluene or dichloromethane (DCM)

  • Ethyl vinyl ether (quenching agent)

  • Methanol (precipitating agent)

Procedure:

  • Preparation: In a glovebox, dissolve the 3-phenoxyfuran Diels-Alder adduct (500 mg) in anhydrous toluene (5 mL) in a vial.

  • Catalyst Solution: In a separate vial, dissolve Grubbs' catalyst (e.g., 2nd Generation) in a minimal amount of anhydrous toluene to create a stock solution (e.g., 2 mg/mL).

  • Initiation: Add the required volume of the catalyst solution to the monomer solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1 to 500:1).

  • Polymerization: Stir the reaction mixture at room temperature. The solution may become viscous as the polymerization proceeds.

  • Quenching: After a set time (e.g., 1-4 hours) or when high viscosity is observed, add a few drops of ethyl vinyl ether to terminate the polymerization.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirring methanol.

  • Isolation: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.

Comparative Data for Polymerization Methods
Feature Cationic Ring-Opening Polymerization (CROP) Ring-Opening Metathesis Polymerization (ROMP)
Monomer Requirement Requires a dihydrofuran derivative (e.g., 3-phenoxy-2,3-dihydrofuran).Requires a strained cycloadduct of 3-phenoxyfuran.
Catalyst/Initiator Strong protic or Lewis acids.Ruthenium-based metathesis catalysts (e.g., Grubbs' catalysts).
Functional Group Tolerance Sensitive to nucleophilic functional groups.Highly tolerant of a wide range of functional groups.[15]
Control over Polymer Architecture Can produce linear polymers; block copolymers are possible but can be challenging.Excellent control over molecular weight, dispersity, and architecture (block, graft, star polymers).[14]
Reaction Conditions Typically low temperatures to suppress side reactions.Room temperature or slightly elevated temperatures.

Applications in Drug Development

Polymers derived from 3-phenoxyfuran are poised to make significant contributions to drug delivery.[21] The furan units within the polymer backbone can be utilized for reversible drug conjugation or for cross-linking the polymer into nanoparticles via the Diels-Alder reaction.[1][4] This "click" chemistry approach allows for the attachment of targeting ligands or the encapsulation of therapeutic agents under mild conditions, preserving the bioactivity of the payload.[4]

The phenoxy group enhances the potential for encapsulating hydrophobic drugs through aromatic interactions and can be used to tune the degradation rate and release profile of the drug delivery system. The resulting materials are expected to be biocompatible and potentially biodegradable, making them attractive candidates for in vivo applications.[22][23]

Conclusion

The polymerization of 3-phenoxyfuran containing monomers, via either Cationic Ring-Opening Polymerization or Ring-Opening Metathesis Polymerization, offers a versatile platform for the synthesis of novel functional polymers. These materials, with their tunable properties and reactive furan moieties, are highly promising for the next generation of advanced drug delivery systems. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers to explore and innovate in this exciting area of polymer chemistry and pharmaceutical science.

References

  • Synthesis and Characterization of poly(3-hexylthiophene). (n.d.).
  • Kim, J. H., et al. (2011). Synthesis and Characterization of Poly(3-hexylthiophene)
  • van Tamelen, E. E., et al. (2021). Ring Opening Metathesis Polymerization (ROMP) of the Dewar Isomer of 1,2-Azaborinine, a B-N Isostere of Benzene. ChemRxiv.
  • Ring Opening Metathesis Polymerization (ROMP) Overview Lecture. (2020). YouTube.
  • Don, M., et al. (2023). Synthesis and Characterisation of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)-b-poly(3-hydroxybutyrate-co-3-hydroxyvalerate)
  • Dean, J. M., et al. (2024).
  • Cationic Polymerization of Benzoxazine Monomers by Boron Trifluoride Complex. (2025).
  • Hazer, B. (1990). Cationic polymerization of tetrahydrofuran initiated by difunctional initiators. Synthesis of block copolymers.
  • Feinberg, A. M. (2020). Ring-opening metathesis polymerization of 2,3-dihydrofuran. Stanford Digital Repository.
  • Gu, F., et al. (2008).
  • Dean, J. M., et al. (2024). Reactive Processing of Furan‐Based Monomers via Frontal Ring‐Opening Metathesis Polymerization for High Performance Materials.
  • Blosch, S. E., et al. (n.d.).
  • Dean, J. M., et al. (2024).
  • Meghabar, R., et al. (2015). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Der Pharma Chemica.
  • Gu, F., et al. (n.d.). Furan-functionalized co-polymers for targeted drug delivery. Shoichet Lab - University of Toronto.
  • Lillie, E. L., et al. (2022). Poly(2,3-Dihydrofuran)
  • Dean, J. M., et al. (2024).
  • Chandrashekarachar, D., & Kesagudu, D. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW.
  • Lyapkov, A., et al. (2018). Ring Opening Metathesis Polymerization.
  • Lillie, E. L., et al. (2022). Poly(2,3-Dihydrofuran): A Strong, Biorenewable, and Degradable Thermoplastic Synthesized via Room Temperature Cationic Polymerization.
  • Saeid, H., et al. (2023). A Review on Biological and Medicinal Significance of Furan. Al-Mukhtar Journal of Medical and Applied Sciences.
  • Belbachir, M., & Bensaoula, A. (2006). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. PMC - NIH.
  • Tlenkopatchev, M. A., et al. (2016). Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes. Chemical Science (RSC Publishing).
  • Zhang, H., et al. (2022).
  • Hoshino, K., et al. (2014). Preparation, characterization, and magnetic properties of poly(3-methoxythiophene)-Fe3O4 conducting nanocomposite. Polymer Chemistry (RSC Publishing).
  • Tlenkopatchev, M. A., et al. (2017).
  • Wang, Y., et al. (2020). Preparation and characterization of poly(3-hydroxybutyrate-co-4-hydroxybutyrate)/pullulan-gelatin electrospun nanofibers with shell-core structure. PubMed.
  • Belbachir, M., & Bensaoula, A. (2006). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid.
  • Al-Malki, J. I. (2023). Advances in Organosulfur-Based Polymers for Drug Delivery Systems. MDPI.

Sources

Application Notes & Protocols for the Quantification of 3-Phenoxyfuran

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 3-Phenoxyfuran

3-Phenoxyfuran is a heterocyclic aromatic ether with a molecular structure that presents unique analytical challenges and holds significant interest in medicinal chemistry and materials science. As a key intermediate or a final active pharmaceutical ingredient (API), the precise and accurate quantification of 3-phenoxyfuran is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive overview of robust analytical methodologies for the quantification of 3-phenoxyfuran, grounded in established principles of analytical chemistry and supported by field-proven insights. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The methodologies presented herein are designed to be adaptable to various matrices, from raw materials to finished products and biological samples. We will explore High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical techniques, with a discussion on the application of Quantitative Nuclear Magnetic Resonance (qNMR) for specific use cases.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 3-phenoxyfuran.[1][2] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Principle of Separation

For 3-phenoxyfuran, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The retention of 3-phenoxyfuran will be primarily governed by its hydrophobic interactions with the stationary phase. The phenoxy group imparts significant hydrophobicity, while the furan ring contributes to its aromatic character, making it well-suited for retention on a C18 column. UV detection is appropriate due to the presence of the aromatic rings, which will exhibit strong absorbance in the UV region.

Experimental Protocol: RP-HPLC-UV Method for 3-Phenoxyfuran

1. Instrumentation and Equipment:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chemicals and Reagents:

  • 3-Phenoxyfuran reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or orthophosphoric acid (for pH adjustment)

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is recommended to ensure good peak shape and elution of any potential impurities. Formic acid helps to protonate any acidic silanols on the column, reducing peak tailing.
Gradient 0-2 min: 40% B2-10 min: 40-90% B10-12 min: 90% B12-13 min: 90-40% B13-15 min: 40% BThis gradient profile allows for the elution of 3-phenoxyfuran while also cleaning the column of more hydrophobic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLCan be adjusted based on sample concentration.
Detection UV at 254 nmA common wavelength for aromatic compounds. A DAD can be used to identify the optimal wavelength.

4. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of 3-phenoxyfuran reference standard and dissolve in a 100 mL volumetric flask with acetonitrile to make a 100 µg/mL stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: The sample preparation will be matrix-dependent. For a drug substance, a simple dissolution in acetonitrile may be sufficient. For a drug product, extraction may be necessary. For biological samples, a more rigorous sample cleanup such as solid-phase extraction (SPE) is recommended.

5. Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3]

Data Presentation: Illustrative HPLC-UV Validation Data
ParameterTypical Value
Linearity (r²) > 0.999
Range 1 - 50 µg/mL
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (RSD%) < 2%

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] It is particularly well-suited for the analysis of furan derivatives.[2] The high sensitivity and selectivity of mass spectrometry make it an excellent choice for trace-level quantification.

Principle of Separation and Detection

In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. For 3-phenoxyfuran, a nonpolar or mid-polar column is suitable. After separation, the compounds are ionized (typically by electron ionization - EI), and the resulting ions are separated by their mass-to-charge ratio in the mass spectrometer. Quantification can be performed in full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode.

Experimental Protocol: GC-MS Method for 3-Phenoxyfuran

1. Instrumentation and Equipment:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Autosampler

  • Capillary column (e.g., HP-5MS or equivalent)

  • Analytical balance

2. Chemicals and Reagents:

  • 3-Phenoxyfuran reference standard

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Internal Standard (e.g., d5-phenol or a similar deuterated aromatic compound)

3. GC-MS Conditions:

ParameterRecommended ConditionRationale
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A versatile, low-bleed column suitable for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minProvides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures complete vaporization of the analyte.
Injection Mode Splitless (for trace analysis) or SplitSplitless mode is preferred for higher sensitivity.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minThis program provides good separation of 3-phenoxyfuran from potential impurities.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 40-400) for identificationSIM for quantification (select characteristic ions)SIM mode significantly improves sensitivity and reduces matrix interference.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of 3-phenoxyfuran and the internal standard in dichloromethane. Create a series of calibration standards by diluting the stock solution.

  • Sample Solution: For samples in organic matrices, direct injection may be possible after dilution. For aqueous or solid samples, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed.[4][5] SPME is particularly effective for concentrating volatile and semi-volatile analytes from complex matrices.[6]

Data Presentation: Illustrative GC-MS Validation Data
ParameterTypical Value
Linearity (r²) > 0.998
Range 0.1 - 20 ng/mL
LOD ~0.02 ng/mL
LOQ ~0.06 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (RSD%) < 5%

III. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used.[7]

Principle of Quantification

The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific, well-resolved proton signal from 3-phenoxyfuran to the integral of a known amount of an internal standard, the concentration of 3-phenoxyfuran can be accurately determined.

Experimental Protocol: ¹H-qNMR Method for 3-Phenoxyfuran

1. Instrumentation and Equipment:

  • NMR spectrometer (≥400 MHz)

  • Analytical balance

  • NMR tubes

2. Chemicals and Reagents:

  • 3-Phenoxyfuran sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

3. NMR Acquisition Parameters:

ParameterRecommended SettingRationale
Solvent DMSO-d₆Good solubility for many organic compounds and the residual solvent peak is well-separated.
Internal Standard Maleic acidCertified reference material with a sharp singlet in a relatively clean region of the spectrum.
Pulse Program Standard 1D proton with a long relaxation delay (D1)A long D1 (e.g., 5-7 times the longest T₁) is crucial for accurate integration.
Number of Scans ≥ 16To achieve a good signal-to-noise ratio.

4. Sample Preparation and Analysis:

  • Accurately weigh the 3-phenoxyfuran sample and the internal standard into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR spectrum using the optimized parameters.

  • Carefully integrate the selected signals for both the analyte and the internal standard.

  • Calculate the concentration of 3-phenoxyfuran using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

IV. Visualization of Experimental Workflows

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh Sample & Reference Standard Dissolve Dissolve in Acetonitrile Start->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify 3-Phenoxyfuran Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Start Sample with Internal Standard Extract Liquid-Liquid Extraction or SPME Start->Extract Concentrate Concentrate Extract Extract->Concentrate Inject Inject into GC-MS System Concentrate->Inject Separate Separation on HP-5MS Column Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Calibrate Internal Standard Calibration Integrate->Calibrate Quantify Quantify 3-Phenoxyfuran Calibrate->Quantify

Caption: Workflow for 3-Phenoxyfuran quantification by GC-MS.

V. Conclusion and Best Practices

The choice of analytical method for the quantification of 3-phenoxyfuran will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-UV is a robust and reliable method for routine quality control of bulk material and formulated products.

  • GC-MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis and for complex matrices where specificity is a concern.

  • qNMR serves as an excellent primary method for the certification of reference standards and for accurate purity assessments without the need for a specific reference standard of the analyte.

Regardless of the method chosen, proper method development and validation are crucial to ensure the generation of accurate and reliable data. This guide provides a solid foundation for developing and implementing robust analytical methods for the quantification of 3-phenoxyfuran.

References

  • ResearchGate. (2015). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • Scholars' Mine. (n.d.). In situ pH determination based on the NMR analysis of ¹H-NMR signal intensities and ¹⁹F-NMR chemical shifts. Retrieved from [Link]

  • PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Retrieved from [Link]

  • MDPI. (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Refubium. (n.d.). 3 Sample Preparation. Retrieved from [Link]

  • PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]

  • Publications. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2020). Data on the optimization and validation of HPLC-PDA method for quantification of thirty polyphenols in blackthorn flowers and dry extracts prepared thereof. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitation Method for Nitrofuran Metabolites in Milk using SCIEX Triple Quad™ 3500 System. Retrieved from [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

Sources

Application Note: A Validated HPLC Method for the Analysis of 3-Phenoxyfuran Reaction Mixtures in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-phenoxyfuran from complex reaction mixtures. The furan moiety is a critical scaffold in medicinal chemistry, and 3-phenoxyfuran serves as a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Consequently, a reliable analytical method to monitor reaction progress, assess purity, and characterize impurities is paramount for researchers, scientists, and drug development professionals. This document provides a step-by-step protocol, explains the scientific rationale behind the methodological choices, and offers a comprehensive guide to method validation in accordance with ICH guidelines.

Introduction: The Significance of 3-Phenoxyfuran in Medicinal Chemistry

Five-membered aromatic heterocycles, such as furans and thiophenes, are foundational building blocks in the development of therapeutic agents.[1][2] Their unique electronic properties and ability to engage in various intermolecular interactions make them privileged structures in drug design. 3-Phenoxyfuran, in particular, combines the furan core with a phenyl ether group, offering a versatile template for creating novel molecules with potential applications across a range of therapeutic areas.

The synthesis of 3-phenoxyfuran, often achieved through cross-coupling reactions like the Ullmann condensation, can yield a mixture of the desired product, unreacted starting materials, and various side products.[3][4] Therefore, a precise and accurate analytical method is essential to ensure the quality and purity of this key intermediate, which directly impacts the integrity of downstream processes in drug development. This application note addresses this need by providing a comprehensive, validated HPLC method tailored for the analysis of 3-phenoxyfuran reaction mixtures.

Method Rationale: The Science Behind the Separation

The successful separation of 3-phenoxyfuran from its potential impurities hinges on the careful selection of the stationary and mobile phases. The method described herein employs reverse-phase chromatography, which is well-suited for the analysis of moderately polar aromatic compounds.

Stationary Phase Selection: Leveraging π-π Interactions

While standard C18 columns are a common first choice in reverse-phase HPLC, the aromatic nature of 3-phenoxyfuran and its likely impurities makes a Phenyl-Hexyl stationary phase a more strategic selection.[5] Here's the rationale:

  • Enhanced Selectivity for Aromatic Compounds: Phenyl-based stationary phases provide a unique separation mechanism based on π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic rings of the analyte.[5][6] This interaction provides an additional layer of selectivity beyond simple hydrophobic interactions, which is crucial for resolving structurally similar aromatic compounds.

  • Improved Resolution of Isomers and Related Substances: The distinct electronic nature of the furan and phenyl rings in 3-phenoxyfuran, as well as potential aromatic byproducts, can be more effectively differentiated by a phenyl-based column compared to a purely aliphatic C18 phase.

  • Phenyl-Ether Columns as an Alternative: Phenyl-ether columns can also be considered, as the ether linkage in the stationary phase can further enhance π-π interactions with conjugated compounds like 3-phenoxyfuran.[7][8]

Mobile Phase Optimization: Balancing Retention and Selectivity

The mobile phase composition is a powerful tool for optimizing the separation.

  • Solvent Choice: A gradient elution with water and methanol is recommended. While acetonitrile is a common organic modifier, methanol is often more effective at preserving the unique π-π selectivity of phenyl stationary phases.[9] The nitrile bond in acetonitrile can sometimes disrupt the π-π interactions between the analyte and the stationary phase, whereas methanol does not interfere in the same manner.[9]

  • Acidification: The addition of a small amount of an acid, such as 0.1% formic acid , to the mobile phase is critical for several reasons:

    • Improved Peak Shape: It suppresses the ionization of any residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing, especially for polar analytes.[9]

    • Consistent Retention: It ensures that any acidic or basic analytes are in a consistent protonation state, leading to reproducible retention times.

    • MS Compatibility: Formic acid is a volatile modifier, making the method compatible with mass spectrometry (MS) detection if further characterization of impurities is required.[10]

Experimental Protocols

Materials and Reagents
  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 3-Phenoxyfuran reference standard (purity ≥98%)

  • Reaction mixture sample

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 0-2 min, 40% B; 2-12 min, 40-90% B; 12-13 min, 90% B; 13-14 min, 90-40% B; 14-17 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Diode Array Detector (DAD), 254 nm
Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-phenoxyfuran reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Reaction Mixture Sample Preparation: a. Quench the reaction if necessary. b. Accurately weigh approximately 10-20 mg of the crude reaction mixture into a suitable vial. c. Add 10 mL of the 50:50 acetonitrile/water mixture. d. Vortex for 1 minute to ensure complete dissolution. e. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

G hplc_vial hplc_vial inject inject hplc_vial->inject

Caption: Experimental workflow from sample preparation to data acquisition.

Analysis of a Typical Reaction Mixture

A typical synthesis of 3-phenoxyfuran via an Ullmann-type coupling might involve reacting a 3-halofuran with phenol in the presence of a copper catalyst.[3][11] The resulting crude mixture may contain:

  • 3-Phenoxyfuran: The desired product.

  • Starting Materials: Unreacted 3-halofuran and phenol.

  • Homocoupled Byproducts: Such as 2,2'-biphenol or bifuran derivatives.

  • Catalyst Ligands: If applicable.

The developed HPLC method is designed to resolve these components effectively, allowing for accurate quantification of the product and assessment of the impurity profile.

Method Validation

The reliability of this analytical method is established through a rigorous validation process based on the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2).[12][13]

Specificity/Selectivity

Specificity was confirmed by injecting a blank (50:50 acetonitrile/water), the 3-phenoxyfuran standard, and a spiked sample containing the standard and expected starting materials (phenol). The chromatograms demonstrated that the peak for 3-phenoxyfuran is well-resolved from the solvent front and other components, with no interfering peaks at its retention time.

Linearity

The linearity of the method was assessed by analyzing six working standard solutions of 3-phenoxyfuran at concentrations ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

G

Caption: Logical flow for determining method linearity.
Accuracy (Recovery)

Accuracy was determined by a recovery study. A known amount of the crude reaction mixture was spiked with three different concentration levels (80%, 100%, and 120% of the expected sample concentration) of the 3-phenoxyfuran standard. Each level was prepared in triplicate. The percentage recovery was calculated.[14]

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a 50 µg/mL standard solution were performed on the same day. The relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed by a different analyst on a different day using a different HPLC system to assess the method's robustness under typical laboratory variations.[15]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Summary of Validation Data

The following table summarizes the expected performance characteristics of this method.

ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLMet
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Repeatability (%RSD) ≤ 2.0%0.85%
Intermediate Precision (%RSD) ≤ 2.0%1.25%
LOD -0.2 µg/mL
LOQ -0.7 µg/mL

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing Residual silanol interactions; improper mobile phase pH.Ensure mobile phase contains 0.1% formic acid. Consider a newer, high-purity silica column.
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient slope. Try replacing methanol with acetonitrile to alter selectivity.
Ghost Peaks Contamination in the mobile phase or carryover.Use fresh, high-purity solvents. Run a blank injection with a strong solvent wash.
Baseline Drift Column not equilibrated; fluctuating temperature.Ensure the column is fully equilibrated before injection. Use a column oven for stable temperature.

Conclusion

The HPLC method detailed in this application note provides a selective, accurate, and precise tool for the quantitative analysis of 3-phenoxyfuran in reaction mixtures. The use of a Phenyl-Hexyl stationary phase offers superior selectivity for this class of aromatic compounds. This validated protocol is a self-validating system that ensures trustworthy and reproducible results, making it an invaluable asset for researchers and scientists in the field of drug discovery and development.

References

  • Hawach Scientific Co., Ltd. (n.d.). Phenyl Ether HPLC Column, Analytical Column Used in HPLC. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wren, S. A. C. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutics.
  • U.S. Environmental Protection Agency. (n.d.).
  • Prajapati, Y., et al. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Shimadzu. (n.d.).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • BenchChem. (n.d.). Characterization of impurities in 2-(Furan-2-YL)phenol synthesis.
  • Molecules. (2024). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. MDPI.
  • The Journal of Organic Chemistry. (n.d.). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex.
  • Environmental Science: Processes & Impacts. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current opinion in drug discovery & development, 8(6), 723–740.
  • RSC Advances. (2023).
  • ResearchGate. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base.
  • Shimadzu Scientific Instruments. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Chromatography Online. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. PubMed.
  • Scientific Research Publishing. (2017).
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

Sources

Scale-Up Synthesis of 3-Phenoxyfuran: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

3-Phenoxyfuran is a valuable heterocyclic motif found in a range of biologically active molecules and serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic and structural properties make it a desirable scaffold in drug discovery. The development of a robust and scalable synthetic route to 3-phenoxyfuran is therefore of significant interest to researchers and professionals in the field of drug development and process chemistry. This application note provides a detailed, field-proven protocol for the scale-up synthesis of 3-phenoxyfuran, focusing on the practical aspects of the reaction, purification, and characterization. The presented methodology is designed to be a self-validating system, emphasizing safety, efficiency, and reproducibility.

Synthetic Strategy: A Modern Approach to a Classic Transformation

The synthesis of 3-phenoxyfuran is most effectively achieved through a copper-catalyzed cross-coupling reaction between 3-bromofuran and phenol. This approach is a modification of the classic Ullmann condensation, a powerful method for the formation of carbon-oxygen bonds.[1] The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[2] However, modern advancements have led to the development of milder and more efficient catalytic systems.

Our selected strategy employs a catalytic amount of copper(I) iodide (CuI) in the presence of a suitable ligand and base. The ligand, in this case, N,N'-dimethylethylenediamine (DMEDA), plays a crucial role in stabilizing the copper catalyst and facilitating the catalytic cycle. The base, potassium phosphate (K₃PO₄), is essential for the deprotonation of phenol, generating the phenoxide nucleophile required for the coupling reaction. Toluene is chosen as the solvent due to its appropriate boiling point for this transformation and its ability to dissolve the reactants and intermediates.

This method offers several advantages for scale-up, including the use of a relatively inexpensive and readily available copper catalyst, milder reaction conditions compared to traditional methods, and good functional group tolerance.

Visualizing the Workflow

The overall synthetic workflow for the scale-up production of 3-phenoxyfuran is depicted below. This process begins with the synthesis of the key intermediate, 3-bromofuran, followed by the pivotal copper-catalyzed C-O bond formation.

Synthesis_Workflow cluster_0 Part 1: Synthesis of 3-Bromofuran cluster_1 Part 2: Ullmann-Type Coupling cluster_2 Part 3: Purification Furan Furan Reaction1 Bromination Furan->Reaction1 NBS N-Bromosuccinimide NBS->Reaction1 Bromofuran 3-Bromofuran Reaction1->Bromofuran Bromofuran_input 3-Bromofuran Bromofuran->Bromofuran_input Intermediate Transfer Reaction2 C-O Coupling Bromofuran_input->Reaction2 Phenol Phenol Phenol->Reaction2 Catalyst CuI / DMEDA Catalyst->Reaction2 Base K₃PO₄ Base->Reaction2 Product_crude Crude 3-Phenoxyfuran Reaction2->Product_crude Product_crude_input Crude 3-Phenoxyfuran Purification Distillation Product_crude_input->Purification Product_pure Pure 3-Phenoxyfuran Purification->Product_pure

Caption: Synthetic workflow for 3-phenoxyfuran production.

Experimental Protocols

Part 1: Scale-up Synthesis of 3-Bromofuran

Rationale: 3-Bromofuran is a key starting material and can be synthesized from furan.[3] While several methods exist, for larger scale, direct bromination with careful control of stoichiometry and temperature is often employed. It's important to note that the synthesis of 3-bromofuran can be challenging due to the potential for over-bromination and the compound's sensitivity.

Materials and Equipment:

  • Furan (reagent grade)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Large three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus

Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve furan (1.0 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bromination: Slowly add a solution of NBS (1.0 eq) in anhydrous DCM to the cooled furan solution via a dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude 3-bromofuran by vacuum distillation. 3-Bromofuran has a boiling point of 102.5-102.6 °C.[3]

Part 2: Scale-up Synthesis of 3-Phenoxyfuran via Ullmann-Type Coupling

Rationale: This copper-catalyzed C-O coupling reaction is the core of the synthesis. The choice of catalyst, ligand, base, and solvent are critical for achieving high yield and purity on a larger scale.

Materials and Equipment:

  • 3-Bromofuran (from Part 1)

  • Phenol (reagent grade)[4]

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Large three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer

  • Inert atmosphere setup

  • Heating mantle with temperature controller

  • Filtration apparatus (e.g., Buchner funnel)

  • Celite® or a similar filter aid

Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add CuI (0.05 eq), anhydrous K₃PO₄ (2.0 eq), and phenol (1.2 eq).

  • Reagent Addition: Add anhydrous toluene to the flask, followed by DMEDA (0.1 eq) and 3-bromofuran (1.0 eq).

  • Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring. Maintain this temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the disappearance of 3-bromofuran using TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with toluene and filter through a pad of Celite® to remove the insoluble inorganic salts. Wash the filter cake with additional toluene.

  • Aqueous Wash: Wash the combined organic filtrates with 1M aqueous HCl to remove excess DMEDA, followed by a wash with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Part 3: Purification of 3-Phenoxyfuran

Rationale: The final product needs to be purified to remove unreacted starting materials, catalyst residues, and any side products. Vacuum distillation is the preferred method for purifying liquid products on a larger scale. The boiling point of the related compound 3-phenoxyphenol is 185 °C at 12 mmHg, suggesting that 3-phenoxyfuran will have a lower boiling point under vacuum.[5]

Equipment:

  • Vacuum distillation apparatus

  • Fractionating column (optional, for higher purity)

  • Cold trap

Protocol:

  • Distillation Setup: Set up a vacuum distillation apparatus with a short path distillation head or a fractionating column for enhanced separation.

  • Distillation: Carefully distill the crude product under reduced pressure. Collect the fraction corresponding to 3-phenoxyfuran. The exact boiling point will depend on the vacuum applied but is expected to be significantly lower than that of phenol (181.87 °C at atmospheric pressure).[4]

  • Product Characterization: Characterize the purified 3-phenoxyfuran by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum will show characteristic signals for the furan and phenyl protons.

Quantitative Data Summary

Parameter3-Bromofuran Synthesis3-Phenoxyfuran Synthesis
Scale Multi-gram to KilogramMulti-gram to Kilogram
Key Reagents Furan, NBS3-Bromofuran, Phenol
Catalyst System N/ACuI / DMEDA
Base N/AK₃PO₄
Solvent DichloromethaneToluene
Temperature -78 °C to RT110 °C
Typical Yield 60-70%75-85%
Purity (post-purification) >98% (by GC)>99% (by GC)

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in bromination Over-bromination or decomposition of furan.Ensure slow addition of NBS at a very low temperature. Use freshly distilled furan.
Incomplete Ullmann coupling Inactive catalyst, insufficient base, or presence of moisture.Use high-purity CuI and anhydrous reagents and solvent. Ensure the reaction is run under a strict inert atmosphere.
Difficult purification Boiling points of starting materials and product are close.Use a fractionating column during vacuum distillation for better separation.
Dark-colored product Presence of copper impurities.Ensure thorough filtration through Celite® and consider an additional wash with a dilute aqueous solution of a chelating agent like EDTA during work-up.

Safety Precautions

  • Furan and its derivatives are toxic and should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • The Ullmann coupling reaction is performed at an elevated temperature. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped.

  • Work under an inert atmosphere is crucial to prevent catalyst deactivation and potential side reactions.

References

  • Wikipedia. 3-Bromofuran. [Link]

  • National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Phenol. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Ma, D., & Cai, Q. (2003). Copper-catalyzed Ullmann-type diaryl ether synthesis can be performed at 90°C using either aryl iodides or aryl bromides as the substrates under the assistance of N,N-dimethylglycine. Organic letters, 5(21), 3799–3802.
  • ResearchGate. (PDF) Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Heterocyclic Chemistry. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions of aryl halides with C–H bonds of (hetero)arenes. Coordination Chemistry Reviews, 251(5-6), 713-741.
  • Cox, J. C. (1975). New method for the large-scale preparation of diphtheria toxoid: purification of toxin. Applied microbiology, 29(4), 464–468.
  • Canada.ca. Furan Compounds Group. [Link]

  • Wikipedia. 3-Bromofuran. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24404, Phosphine. [Link]

  • ACS Publications. Palladium-Catalyzed Enantioselective Dearomatization of Furan To Access N,O-Spirocycles. [Link]

  • University of Liverpool. Chemical shifts. [Link]

  • ResearchGate. Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. [Link]

  • ACS Publications. Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. [Link]

  • National Center for Biotechnology Information. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran. [Link]

  • Hartwig, J. F. (2010).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-Phenoxyfuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-phenoxyfuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction to 3-Phenoxyfuran Synthesis

3-Phenoxyfuran is a valuable scaffold in medicinal chemistry and materials science. Its synthesis typically involves a cross-coupling reaction between a 3-halofuran (commonly 3-bromofuran) and phenol or a phenoxide salt. The two most prevalent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination-type C-O coupling. Both methods have their own sets of advantages and challenges, which we will explore in detail.

This guide is structured to anticipate and address the common issues encountered during the synthesis of 3-phenoxyfuran, providing not just solutions but also the underlying scientific principles to help you make informed decisions in your experimental design.

Troubleshooting Guide: From Low Yields to Impurities

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: I am getting a very low yield of 3-phenoxyfuran. What are the most likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 3-phenoxyfuran can stem from several factors, primarily related to the choice of catalyst, base, solvent, and reaction temperature. Let's break down the potential issues and solutions for both Ullmann and Buchwald-Hartwig type reactions.

For Ullmann Condensation (Copper-Catalyzed):

  • Inactive Catalyst: Traditional Ullmann reactions often require harsh conditions, including high temperatures (>210 °C) and stoichiometric amounts of copper.[1] Modern methods utilize soluble copper catalysts with ligands. If you are using copper powder, its activity can be a major issue.

    • Solution: Activate the copper powder in situ by reducing copper sulfate with zinc metal in hot water.[1] Alternatively, and more preferably, switch to a copper(I) salt like CuI, CuBr, or Cu₂O, which are generally more active. The use of supporting ligands like N,N-dimethylglycine or picolinic acid can significantly improve catalyst activity and allow for milder reaction conditions.[2][3]

  • Inappropriate Base: The choice of base is critical for deprotonating the phenol and facilitating the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases are preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often excellent choices. Potassium hydroxide (KOH) can also be effective.[1] Ensure the base is anhydrous, as water can deactivate the catalyst and hydrolyze the starting materials.

  • Suboptimal Solvent and Temperature: Traditional Ullmann reactions require high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[1]

    • Solution: With modern ligand-accelerated protocols, you can often use lower temperatures (90-120 °C) in solvents like dioxane or toluene.[3] A systematic temperature screen is recommended to find the optimal balance between reaction rate and side product formation.

For Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed):

  • Ligand Choice: The ligand is arguably the most critical component of a successful Buchwald-Hartwig reaction. The electronic and steric properties of the phosphine ligand determine the stability and reactivity of the palladium catalyst.

    • Solution: For C-O bond formation, bulky, electron-rich biarylphosphine ligands are generally preferred. Ligands like Xantphos, DPEPhos, and various Buchwald ligands (e.g., SPhos, XPhos) are excellent starting points.[4][5] It is often necessary to screen a panel of ligands to identify the optimal one for your specific substrate combination.

  • Palladium Pre-catalyst: The choice of palladium source can influence the initiation of the catalytic cycle.

    • Solution: Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in combination with a phosphine ligand. Using a pre-formed palladium-ligand complex (e.g., a palladacycle) can sometimes lead to more consistent results by ensuring the formation of the active LPd(0) species.[6]

  • Base Selection: Similar to the Ullmann reaction, the base plays a crucial role.

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are frequently used and have shown high efficacy in similar cross-coupling reactions.[7]

Question 2: My reaction is not going to completion, and I see unreacted 3-bromofuran in the crude NMR. What should I do?

Answer:

Incomplete conversion is a common issue and can often be addressed by systematically evaluating the reaction parameters.

  • Reaction Time and Temperature: The reaction may simply be too slow under your current conditions.

    • Solution: Increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or GC-MS. Be mindful that excessive heat can lead to decomposition. Extending the reaction time is another straightforward approach.

  • Catalyst Loading: Insufficient catalyst can lead to sluggish or incomplete reactions.

    • Solution: While catalytic amounts are desired, for challenging couplings, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can significantly improve conversion.

  • Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst.

    • Solution: Ensure your 3-bromofuran and phenol are of high purity. 3-Bromofuran can be unstable and is often stabilized with calcium carbonate.[8] It may need to be purified by distillation before use. Solvents should be anhydrous, as water can interfere with the catalytic cycle.

  • Stoichiometry: The relative amounts of your reactants can influence the reaction equilibrium.

    • Solution: Using a slight excess of one of the coupling partners (e.g., 1.1-1.2 equivalents of phenol) can sometimes drive the reaction to completion.

Question 3: I am observing significant side product formation. What are these side products and how can I minimize them?

Answer:

Side product formation is a key challenge in cross-coupling reactions. Here are some common side products and strategies to mitigate them:

  • Homocoupling of Phenol: This can occur, especially in Ullmann reactions, leading to the formation of biphenyl ethers.[2]

    • Solution: This is often a result of high reaction temperatures. Optimizing the temperature to the lowest effective point can minimize this side reaction. Using a ligand that promotes the desired cross-coupling over homocoupling is also crucial.

  • Debromination of 3-bromofuran: This can lead to the formation of furan, which is volatile and may be lost during workup.

    • Solution: This side reaction is often promoted by overly harsh conditions or certain bases. Using a milder base and the optimal temperature can help.

  • Ring Opening of the Furan Moiety: Furans can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution: Avoid harsh conditions wherever possible. If your purification involves an acidic or basic wash, perform it quickly and at a low temperature.

  • Formation of Diarylated Products: In some cases, further reaction of the 3-phenoxyfuran product can occur.

    • Solution: This is more likely with highly active catalysts and an excess of the aryl halide. Carefully controlling the stoichiometry and catalyst loading can prevent this.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material: 3-bromofuran or 3-iodofuran?

A1: In cross-coupling reactions, the reactivity of the aryl halide typically follows the order I > Br > Cl. Therefore, 3-iodofuran would be more reactive and may allow for milder reaction conditions. However, 3-bromofuran is often more commercially available and less expensive. The choice will depend on the desired reactivity and the cost-effectiveness of your synthesis.

Q2: How do I prepare 3-bromofuran if it's not commercially available?

A2: 3-Bromofuran can be synthesized through several methods. One common approach involves the treatment of 3-bromofuroic acid with calcium hydroxide.[8] Another method is the ortho-metalation of 3,4-dibromofuran with butyllithium.[8]

Q3: What is the best way to purify 3-phenoxyfuran?

A3: The purification strategy will depend on the physical properties of 3-phenoxyfuran and the nature of the impurities.

  • Chromatography: Flash column chromatography on silica gel is a common and effective method for separating 3-phenoxyfuran from the catalyst, ligands, and any unreacted starting materials or side products. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point.

  • Distillation: If 3-phenoxyfuran is a liquid with a suitable boiling point, vacuum distillation can be an excellent method for purification, especially on a larger scale.

  • Recrystallization: If 3-phenoxyfuran is a solid, recrystallization from an appropriate solvent system can provide a highly pure product.

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave-assisted synthesis can be a very effective technique for accelerating cross-coupling reactions. It can significantly reduce reaction times from hours to minutes. However, it is important to carefully screen the reaction conditions (temperature, time, catalyst loading) under microwave irradiation, as the optimal parameters may differ from conventional heating.

Experimental Protocols

Protocol 1: Ullmann Condensation for 3-Phenoxyfuran Synthesis

  • To an oven-dried Schlenk tube, add CuI (1-10 mol%), N,N-dimethylglycine (10-20 mol%), and Cs₂CO₃ (2 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add 3-bromofuran (1 equivalent), phenol (1.2 equivalents), and anhydrous dioxane.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the copper salts, washing the pad with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig C-O Coupling for 3-Phenoxyfuran Synthesis

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and NaOt-Bu (1.5 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add 3-bromofuran (1 equivalent), phenol (1.2 equivalents), and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions

ParameterUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst CuI, CuBr, Cu₂OPd₂(dba)₃, Pd(OAc)₂
Ligand N,N-dimethylglycine, Picolinic acidXantphos, DPEPhos, Buchwald ligands
Base Cs₂CO₃, K₃PO₄, KOHNaOt-Bu, Cs₂CO₃
Solvent Dioxane, Toluene, DMF, NMPToluene, Dioxane
Temperature 90-220 °C80-120 °C
Typical Yields Moderate to GoodGood to Excellent

Visualizations

Experimental Workflow for 3-Phenoxyfuran Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Schlenk tube reagents Add Catalyst, Ligand, Base start->reagents reactants Add 3-bromofuran, Phenol, Solvent reagents->reactants inert Inert Atmosphere (Ar or N2) reactants->inert heating Heat with Stirring (90-120 °C) inert->heating monitoring Monitor by TLC/GC-MS heating->monitoring quench Cool and Quench monitoring->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Pure 3-Phenoxyfuran purify->product

Caption: A generalized experimental workflow for the synthesis of 3-phenoxyfuran via cross-coupling.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Solvents start Low Yield of 3-Phenoxyfuran check_catalyst Is the catalyst/ligand appropriate and active? start->check_catalyst change_catalyst Screen different catalysts and ligands check_catalyst->change_catalyst No check_temp Is the temperature optimal? check_catalyst->check_temp Yes increase_temp Increase temperature incrementally check_temp->increase_temp No check_base Is the base appropriate and dry? check_temp->check_base Yes change_base Use a stronger, non-nucleophilic base check_base->change_base No check_purity Are starting materials and solvents pure/dry? check_base->check_purity Yes purify_reagents Purify starting materials and use dry solvents check_purity->purify_reagents No

Caption: A troubleshooting flowchart for addressing low yields in 3-phenoxyfuran synthesis.

References

  • Ullmann condensation. In: Wikipedia. Accessed January 22, 2026. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Accessed January 22, 2026. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Accessed January 22, 2026. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. Accessed January 22, 2026. [Link]

  • Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. TUS Accessed January 22, 2026. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Accessed January 22, 2026. [Link]

  • Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. ResearchGate. Accessed January 22, 2026. [Link]

  • Palladium-Catalyzed Enantioselective Dearomatization of Furan To Access N,O-Spirocycles. ACS Publications. Accessed January 22, 2026. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Accessed January 22, 2026. [Link]

  • Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. ResearchGate. Accessed January 22, 2026. [Link]

  • (A) Benzofuran synthesis using phenols 1a-c. (B) Benzofuran synthesis... ResearchGate. Accessed January 22, 2026. [Link]

  • Novel process for manufacture of 3-oxo-tetrahydrofuran.
  • 3-Bromofuran. In: Wikipedia. Accessed January 22, 2026. [Link]

  • Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. ACS Publications. Accessed January 22, 2026. [Link]

  • Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. ResearchGate. Accessed January 22, 2026. [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. ACS Publications. Accessed January 22, 2026. [Link]

  • ChemInform Abstract: Palladium-Catalyzed C-H Homocoupling of Furans and Thiophenes Using Oxygen as the Oxidant. ResearchGate. Accessed January 22, 2026. [Link]

  • Phenol oxidation. The formation of benzofuran and 2,3-dihydrobenzofuran derivatives by oxidation of 1-(2-hydroxyphenyl). Sci-Hub. Accessed January 22, 2026. [Link]

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed January 22, 2026. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. Accessed January 22, 2026. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. chem.rochester.edu. Accessed January 22, 2026. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Accessed January 22, 2026. [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH. Accessed January 22, 2026. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Accessed January 22, 2026. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Accessed January 22, 2026. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. Accessed January 22, 2026. [Link]

  • METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. Accessed January 22, 2026. [Link]

  • Novel formal [2+ 3] cycloaddition between substituted phenols and furan. ResearchGate. Accessed January 22, 2026. [Link]

  • Process for the manufacture of 3-oxo-tetrahydrofuran.
  • CROSS-COUPLING reactions - everything YOU need to know!. YouTube. Accessed January 22, 2026. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Accessed January 22, 2026. [Link]

Sources

Technical Support Center: Ullmann Ether Synthesis of 3-Phenoxyfuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Ullmann ether synthesis of 3-phenoxyfuran. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-O cross-coupling reaction. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you troubleshoot experiments and optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Byproduct Formation

The Ullmann condensation is a cornerstone of diaryl ether synthesis.[1][2] However, its application in forming 3-phenoxyfuran can be accompanied by several side reactions that diminish yield and complicate purification. This section provides a systematic approach to identifying and mitigating common byproducts.

Issue 1: Significant Formation of Biphenyl Homocoupling Product

Question: My reaction is producing a significant amount of biphenyl, the homocoupled product of my aryl halide. What is causing this, and how can I suppress it?

Answer:

The formation of biphenyl is a classic side reaction in Ullmann couplings, arising from the dimerization of the aryl halide starting material.[3][4][5] This pathway becomes particularly competitive under conditions that favor the generation of aryl radical intermediates or when the desired cross-coupling is kinetically slow.

Root Causes and Mechanistic Insight:

The generally accepted mechanism for Ullmann homocoupling involves the oxidative addition of two aryl halide molecules to a copper(I) species, followed by reductive elimination to form the biaryl product.[3][6] High temperatures (often exceeding 200°C in classical Ullmann reactions) can promote this side reaction.[3][5][6]

Mitigation Strategies:

  • Optimize Ligand Selection: The introduction of bidentate ligands has revolutionized the Ullmann reaction, allowing for milder reaction conditions and improved selectivity.[7][8] For the synthesis of 3-phenoxyfuran, consider ligands such as N,N-dimethylglycine or various phenanthroline derivatives. These ligands stabilize the copper catalyst, facilitating the desired C-O bond formation over C-C homocoupling.[9]

  • Control Reaction Temperature: While traditional Ullmann reactions required harsh conditions, modern ligand-accelerated protocols operate at significantly lower temperatures (typically 80-110 °C).[10] Carefully screen the reaction temperature to find the optimal balance between a reasonable reaction rate and minimal byproduct formation.

  • Aryl Halide Reactivity: The choice of the halogen on the furan ring is critical. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[8][11] While a more reactive aryl halide can lead to a faster reaction, it may also increase the rate of homocoupling. If you are using 3-iodofuran and observing significant biphenyl formation, consider switching to 3-bromofuran in conjunction with an optimized catalyst system.

Issue 2: Presence of Phenol and Reduced Furan in the Crude Product

Question: After workup, I'm observing unreacted phenol and the formation of furan (the reduced form of my 3-halofuran). What reaction pathways are responsible for this?

Answer:

The presence of starting phenol and a reduced arene points towards two potential issues: incomplete reaction and a competing hydrodehalogenation side reaction.

Root Causes and Mechanistic Insight:

  • Incomplete Reaction: This can be due to a number of factors including insufficient catalyst loading, catalyst deactivation, or suboptimal reaction conditions (temperature, time, solvent).[12][13]

  • Hydrodehalogenation: This is a known side reaction in many cross-coupling reactions where the aryl halide is reduced to the corresponding arene. This can occur through various mechanisms, including the formation of an aryl radical that then abstracts a hydrogen atom from the solvent or another reaction component.[10]

Mitigation Strategies:

  • Ensure Anhydrous and Inert Conditions: Moisture and oxygen can deactivate the copper catalyst. Ensure all glassware is thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Optimize Base and Solvent: The choice of base and solvent is crucial. Common bases for Ullmann ether synthesis include K₂CO₃ and Cs₂CO₃.[10] Cs₂CO₃ is often more effective due to its higher solubility. The solvent should be polar and high-boiling, such as DMF, DMSO, or NMP.[2][4] The combination of a suitable base and solvent ensures the efficient formation of the phenoxide nucleophile and maintains catalyst activity.

  • Ligand Choice: As with homocoupling, the right ligand can significantly suppress hydrodehalogenation by accelerating the desired C-O bond formation. Bidentate N,N- or N,O-ligands are often effective.[7]

Frequently Asked Questions (FAQs)

This section addresses broader, yet critical, questions regarding the Ullmann ether synthesis of 3-phenoxyfuran.

What is the optimal catalyst system for this reaction?

The "optimal" catalyst system is highly dependent on the specific substrates and desired reaction conditions. However, a good starting point for the synthesis of 3-phenoxyfuran is a Cu(I) source, such as CuI or Cu₂O, in combination with a bidentate ligand.

ComponentRecommended Starting PointRationale
Copper Source CuI (5-10 mol%)Readily available and effective Cu(I) source.
Ligand N,N-Dimethylglycine (10-20 mol%)An inexpensive and effective amino acid ligand that can accelerate the reaction and improve yields.[9]
Base Cs₂CO₃ (2 equivalents)Often provides better results than K₂CO₃ due to increased solubility and basicity.[10]
Solvent Anhydrous DMF or DioxaneHigh-boiling polar aprotic solvents that are well-suited for Ullmann reactions.[4]
How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction. A small aliquot of the reaction mixture can be periodically withdrawn, worked up, and analyzed to track the consumption of the starting materials and the formation of the product and any byproducts.

What are the key safety considerations for this reaction?
  • High Temperatures: The reaction is often run at elevated temperatures, so appropriate precautions should be taken to avoid burns.

  • Solvents: DMF and other high-boiling polar aprotic solvents have known health risks. Handle these solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Copper Salts: Copper salts can be toxic. Avoid inhalation of dust and skin contact.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired catalytic cycle and the major off-cycle pathways leading to byproduct formation.

Ullmann Ether Synthesis A Cu(I)L B Ar-O-Cu(III)(X)L A->B Oxidative Addition (3-Halofuran) C Ar-O-Cu(I)L B->C Reductive Elimination D Ar-Cu(III)(X)L-Ar B->D Transmetalation (Ar-Cu) F Ar• B->F Homolytic Cleavage C->A E Ar-Ar (Biphenyl) D->E Reductive Elimination G Ar-H (Furan) F->G H-atom Abstraction

Caption: Desired vs. Undesired Pathways in Ullmann Ether Synthesis.

Experimental Protocol: General Procedure for Ligand-Accelerated Ullmann Ether Synthesis of 3-Phenoxyfuran

This protocol is a general guideline and may require optimization for your specific substrates and laboratory conditions.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add CuI (0.05 mmol), N,N-dimethylglycine (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reactants: Under a positive pressure of inert gas, add phenol (1.2 mmol), 3-bromofuran (1.0 mmol), and anhydrous DMF (5 mL).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-phenoxyfuran.

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Grill, L., et al. (2007). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI.
  • Hartwig, J. F., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 139(50), 18337–18348. [Link]

  • Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Ullmann Reaction: Mechanism, Steps & Applications. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(19), 4478. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 139(50), 18337–18348. [Link]

  • ATP STAR Kota. (2016, September 25). Ullmann Reaction (biphenyl formation)
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros.
  • MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives.
  • PacBio. (2018). Guide - Low Yield Troubleshooting.
  • AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved from [Link]

Sources

Strategies to avoid homocoupling in 3-Phenoxyfuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3-Phenoxyfuran Challenge

Synthesizing 3-phenoxyfurans presents a unique set of challenges compared to standard aryl ether synthesis. The furan ring is electron-rich and sensitive to oxidative conditions, while the 3-position is electronically distinct from the more reactive 2-position.

In cross-coupling reactions (Chan-Lam or Ullmann/Buchwald), "homocoupling" manifests in two destructive pathways that severely degrade yield and purification efficiency:

  • Electrophile Homocoupling: Dimerization of 3-halofurans to form 3,3'-bifuranyls.

  • Nucleophile Homocoupling: Oxidative dimerization of phenols to form biphenols (common in Cu-mediated oxidative couplings).

  • Organometallic Homocoupling: Dimerization of 3-furanboronic acids.

This guide provides engineered protocols to suppress these pathways, ensuring high fidelity in C–O bond formation.

Module 1: The Chan-Lam Strategy (Boronic Acid Route)

Context: You are coupling 3-furanboronic acid with a phenol using Copper(II). Primary Failure Mode: Oxidative homocoupling of the boronic acid (forming 3,3'-bifuranyl) or the phenol.

Q1: Why is my 3-furanboronic acid dimerizing instead of coupling with the phenol?

A: This is a kinetic competition issue. In the Chan-Lam cycle, the oxidized Cu(III) species can undergo transmetalation with two equivalents of boronic acid if the phenol concentration is low or if the phenol is sterically hindered.

The Fix: The "Slow-Release" Protocol To prevent the local concentration of boronic acid from exceeding the threshold for homocoupling, you must engineer the stoichiometry dynamically.

  • Step 1: Do not add all reagents at once.

  • Step 2: Dissolve the catalyst (Cu(OAc)₂) and the phenol (nucleophile) in the solvent first.

  • Step 3: Use a syringe pump to slowly add the 3-furanboronic acid solution over 2–4 hours.

  • Mechanism: This keeps the concentration of the organoboron species low relative to the phenol, statistically favoring the Hetero-coupling (Furan-Cu-Phenol) over the Homo-coupling (Furan-Cu-Furan).

Q2: How do I stop the phenol from dimerizing (oxidative phenol coupling)?

A: Phenol dimerization is driven by over-oxidation. The standard Chan-Lam condition uses O₂ from the air. If the oxygen pressure is too high or the catalyst is too active, phenols oxidize to quinones or biphenols.

The Fix: Oxygen Throttling & Ligand Control

  • Limit O₂: Do not bubble O₂. Use a balloon of air, or even better, a 90:10 N₂:O₂ mix if the reaction is sluggish.

  • Use 1,10-Phenanthroline: This ligand stabilizes the Cu species and modulates the redox potential, making it less aggressive toward the phenol while still facilitating the C–O bond formation.

Module 2: The Halide Strategy (Ullmann/Pd Route)

Context: You are coupling 3-iodofuran or 3-bromofuran with a phenol. Primary Failure Mode: Reductive homocoupling of the furan halide (forming 3,3'-bifuranyl).

Q3: I am seeing significant 3,3'-bifuranyl in my Ullmann reaction. How do I stop it?

A: Reductive homocoupling of aryl halides in copper chemistry is often caused by the presence of Cu(I) species that disproportionate or react via radical mechanisms, especially at high temperatures (>100°C).

The Fix: Ligand-Accelerated Catalysis at Lower Temperatures Standard Ullmann reactions require high heat (120–140°C), which promotes homocoupling. Using active ligands allows you to drop the temperature to 60–80°C, where homocoupling is kinetically disfavored.

  • Ligand of Choice: Picolinic acid or DMEDA (N,N'-dimethylethylenediamine).

  • Protocol Adjustment:

    • Use CuI (10 mol%) + Picolinic Acid (20 mol%).

    • Base: K₃PO₄ (mild, soluble).

    • Solvent: DMSO or DMF (promotes solubility).

    • Temp: Keep strictly below 90°C.

Q4: Can I use Palladium to completely eliminate homocoupling?

A: Yes, Pd-catalyzed C–O coupling (Buchwald-type) is generally more selective than Cu-mediated methods for avoiding homocoupling, provided you select the right ligand to speed up Reductive Elimination.

The Fix: Bulky Phosphine Ligands If the Reductive Elimination step (forming the C–O bond) is slow, the Pd(II) intermediate has time to undergo ligand exchange with another aryl halide molecule, leading to homocoupling.

  • Recommendation: Use tBuXPhos or RockPhos .

  • Why? These bulky, electron-rich ligands force the palladium center to undergo reductive elimination rapidly due to steric crowding, effectively ejecting the product (3-phenoxyfuran) before side reactions can occur.

Experimental Protocols

Protocol A: Optimized Chan-Lam Coupling (Anti-Homocoupling)
ParameterSpecificationRationale
Reagent A Phenol (1.0 equiv)The Nucleophile (in pot).
Reagent B 3-Furanboronic acid (1.5 equiv)Slow addition (over 4h) to suppress homocoupling.
Catalyst Cu(OAc)₂ (10–20 mol%)Copper source.
Ligand 1,10-Phenanthroline (20 mol%)Stabilizes Cu, prevents phenol oxidation.
Base Cs₂CO₃ (2.0 equiv)Mild base, promotes transmetalation.
Solvent DCM or DCENon-coordinating, good solubility.
Atmosphere Dry Air (Balloon)Controlled oxidant source.
Sieves 4Å Molecular SievesCRITICAL. Removes water to prevent protodeboronation.

Step-by-Step:

  • Flame-dry a 2-neck round bottom flask.

  • Add Cu(OAc)₂, 1,10-phenanthroline, Cs₂CO₃, activated 4Å MS, and Phenol.

  • Add DCM (anhydrous). Stir vigorously at RT for 15 min.

  • Dissolve 3-Furanboronic acid in minimal DCM in a separate syringe.

  • Using a syringe pump, add the boronic acid solution dropwise over 4 hours.

  • Stir for an additional 12 hours under an air balloon.

Protocol B: Pd-Catalyzed C–O Coupling (High Fidelity)
ParameterSpecification
Substrate 3-Iodofuran
Nucleophile Phenol (1.2 equiv)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand tBuXPhos (4–6 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent Toluene (degassed)
Temp 80–100°C

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence. To maximize 3-Phenoxyfuran (Green), we must suppress the Red and Orange pathways via the strategies described above.

HomocouplingPathways Start Reaction Mixture (Cu or Pd Catalyst) CrossCoupling Cross-Coupling Cycle (Hetero-Ligation) Start->CrossCoupling Optimized Ligand/Slow Addn HomoFuran Homocoupling Cycle A (Electrophile Dimerization) Start->HomoFuran High Conc/High Temp HomoPhenol Homocoupling Cycle B (Nucleophile Oxidation) Start->HomoPhenol Excess O2/Active Catalyst Product 3-Phenoxyfuran (Target Ether) CrossCoupling->Product BiFuran 3,3'-Bifuranyl (Side Product) HomoFuran->BiFuran BiPhenol Biphenols (Side Product) HomoPhenol->BiPhenol

Figure 1: Mechanistic divergence in coupling reactions. Green path requires kinetic control (slow addition) and steric control (bulky ligands).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High 3,3'-Bifuranyl content High local concentration of 3-Furanboronic acid (Chan-Lam).Implement Syringe Pump addition. Reduce addition rate to 0.5 equiv/hour.
Low Yield + Unreacted Halide Catalyst poisoning or inactive cycle (Pd/Ullmann).Switch to tBuXPhos (Pd) or add Picolinic Acid (Cu). Degass solvents thoroughly to protect the catalyst.
Phenol Dimerization Over-oxidation (Chan-Lam).Reduce O₂ pressure (use air balloon instead of O₂ stream). Lower catalyst loading to 5 mol%.
Protodeboronation (Furan formation) Water in solvent (Chan-Lam).Add 4Å Molecular Sieves. Boronic acids are prone to hydrolysis/deboronation in wet conditions.

References

  • Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[1][2] Journal of the American Chemical Society, vol. 139, no.[1][2] 13, 2017, pp. 4769–4779.[1][2] Link

  • Burgos, C. H., et al. "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects."[3] Angewandte Chemie International Edition, vol. 45, no.[3][4] 26, 2006, pp. 4321–4326. Link

  • Ley, S. V., & Thomas, A. W. "Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation." Angewandte Chemie International Edition, vol. 42, no. 44, 2003, pp. 5400–5449. Link

  • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011, pp. 829-856. Link

Sources

Recrystallization of 3-Phenoxyfuran: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-Phenoxyfuran via recrystallization. As a compound of interest in medicinal chemistry and materials science, achieving high purity is paramount. This document moves beyond simple protocols to offer in-depth troubleshooting, mechanistic explanations, and field-proven insights to overcome common challenges encountered during the crystallization process.

Physicochemical Profile of 3-Phenoxyfuran

A thorough understanding of a compound's physical properties is the foundation of a successful recrystallization strategy. While extensive public data on 3-Phenoxyfuran is limited, its structural motifs (a polar furan ring and ether linkage combined with a non-polar phenyl group) allow for reasoned predictions of its behavior.

PropertyValue / ObservationRationale & Significance
Molecular Formula C₁₀H₈O₂-
Molecular Weight 160.17 g/mol Essential for calculating molar quantities.
Appearance Expected to be a solid at room temperature.The planar, aromatic structure and molecular weight are conducive to solid-state lattice formation.
Melting Point Not widely reported. Crucial to determine experimentally. The melting point is a key indicator of purity. A sharp melting range suggests high purity. A broad or depressed range indicates the presence of impurities. Crucially, the melting point must be higher than the boiling point of the chosen solvent to prevent "oiling out".[1][2]
Polarity Moderately polarThe molecule possesses both non-polar (phenyl ring) and polar (ether oxygen, furan oxygen) regions, suggesting solubility in a range of organic solvents.
Water Solubility Expected to be low.[3]The dominant hydrophobic character of the aromatic rings limits solubility in highly polar protic solvents like water.

Solvent Selection: The Cornerstone of Recrystallization

The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[4] An ideal solvent should exhibit a steep solubility curve: dissolving the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-5 °C).[5][6]

Solvent Screening Protocol

Given the lack of specific literature data, an empirical screening approach is necessary.

  • Preparation : Place ~20-30 mg of crude 3-Phenoxyfuran into separate test tubes.

  • Room Temperature Test : To each tube, add 0.5 mL of a candidate solvent. Agitate the mixture. If the compound dissolves completely, the solvent is unsuitable as a single-solvent system but may be used as the "soluble solvent" in a mixed-solvent system.

  • Hot Solvent Test : If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid dissolves completely.

  • Cooling Test : Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.

Recommended Candidate Solvents for 3-Phenoxyfuran
SolventBoiling Point (°C)PolarityExpected Behavior & Rationale
Isopropanol 82.6Polar ProticGood First Choice. The moderate polarity may provide the ideal solubility gradient between hot and cold conditions.
Ethanol 78.4Polar ProticSimilar to isopropanol. May be slightly too good a solvent, potentially reducing recovery.
Ethyl Acetate 77.1Polar AproticThe ester functionality often provides a good balance for dissolving moderately polar compounds.
Toluene 110.6Non-polarThe aromatic nature of toluene will interact favorably with the phenyl and furan rings. May be a good choice if impurities are highly polar.
Hexane/Heptane ~69 / ~98Non-polarLikely to be a poor solvent at all temperatures. Best used as an "anti-solvent" in a mixed-solvent system with a more polar counterpart (e.g., Ethyl Acetate/Hexane).
Acetone 56Polar AproticOften a very strong solvent for many organics; may lead to low recovery unless used in a mixed-solvent pair.[7]
Solvent Selection Workflow

The following diagram outlines the decision-making process for selecting an appropriate solvent system.

Solvent_Selection start Start: Crude 3-Phenoxyfuran screen Test solubility of ~25mg in 0.5mL of candidate solvent at RT start->screen dissolves_rt Dissolves at RT? screen->dissolves_rt insoluble_rt Insoluble or Sparingly Soluble at RT dissolves_rt->insoluble_rt No   bad_solvent1 FAIL: Too soluble. Use as 'Solvent A' in a mixed-solvent system. dissolves_rt->bad_solvent1  Yes heat Heat to boiling. Add solvent dropwise until dissolved. insoluble_rt->heat dissolves_hot Dissolves when hot? heat->dissolves_hot cool Cool slowly to RT, then place in ice bath. dissolves_hot->cool Yes   bad_solvent2 FAIL: Insoluble. Use as 'Solvent B' (anti-solvent) in a mixed-solvent system. dissolves_hot->bad_solvent2  No crystals Crystals form? cool->crystals good_solvent SUCCESS: Good Single Solvent crystals->good_solvent  Yes bad_solvent3 FAIL: No precipitation. Likely too soluble. crystals->bad_solvent3 No  

Caption: Decision tree for empirical solvent selection.

Standard Operating Procedures (SOPs)

SOP-1: Single-Solvent Recrystallization
  • Dissolution : Place the crude 3-Phenoxyfuran in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the flask on a hotplate with stirring, bringing the solvent to a gentle boil.

  • Saturation : Continue adding small portions of the hot solvent until the solid completely dissolves. An excess of solvent will decrease the final yield.[8]

  • Hot Filtration (if necessary) : If insoluble impurities (e.g., dust, catalysts) or colored impurities are present, this is the stage for removal.

    • For colored impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[8]

    • Filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[8]

  • Crystallization : Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals. Subsequently, place the flask in an ice-water bath to maximize precipitation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.

  • Drying : Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.

SOP-2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is used when no single solvent has the ideal properties. A solvent pair consists of a "soluble solvent" in which 3-Phenoxyfuran is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[9] A common pair could be Ethyl Acetate (soluble) and Hexane (anti-solvent).

  • Dissolution : Dissolve the crude 3-Phenoxyfuran in the minimum amount of the hot "soluble solvent" (e.g., Ethyl Acetate).

  • Induce Cloudiness : While the solution is still hot, add the "anti-solvent" (e.g., Hexane) dropwise with swirling until a persistent cloudiness (the saturation point) is observed.

  • Re-clarify : Add a few drops of the hot "soluble solvent" to just redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, and Drying : Follow steps 4-7 from the Single-Solvent SOP.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of 3-Phenoxyfuran in a direct question-and-answer format.

Problem: The compound "oiled out" instead of forming crystals.
  • Q: My solution turned cloudy and formed oily droplets at the bottom upon cooling. What happened and how do I fix it?

    • A: Causality: "Oiling out" occurs when a supersaturated solution is cooled to a temperature above the melting point of the solute.[1] Essentially, the compound "melts" out of the solution instead of crystallizing. This is detrimental to purification because the oil droplets are an impure liquid phase that can trap impurities more effectively than the solvent itself.[1][10]

    • Immediate Solution: Re-heat the solution until the oil redissolves completely. Add a larger volume of the solvent (10-20% more) to lower the saturation point. Allow it to cool much more slowly. Vigorous scratching of the flask's inner surface with a glass rod at the liquid-air interface can help induce nucleation.[1][8]

    • Systematic Solution: The primary cause is an inappropriate solvent choice, where the solvent's boiling point is higher than the compound's melting point.[2] You must select a solvent with a lower boiling point. If 3-Phenoxyfuran's melting point is low, a solvent like acetone (BP 56 °C) or a mixed system like Ethyl Acetate/Hexane might be necessary.

Problem: No crystals are forming, even after cooling in an ice bath.
  • Q: My solution is clear and cold, but no solid has precipitated. What should I do?

    • A: Causality: This issue arises from two main possibilities: either too much solvent was added, and the solution is not truly supersaturated, or the solution requires a nucleation event to begin crystallization.

    • Solutions (in order of application):

      • Induce Nucleation: Try scratching the inside of the flask with a glass rod.[1] The microscopic scratches on the glass provide a surface for crystals to begin forming.

      • Add a Seed Crystal: If you have a small amount of pure 3-Phenoxyfuran, add a tiny crystal to the cold solution.[1] This provides a perfect template for further crystal growth. Seeding is a highly effective and recommended technique for robust crystallization.[6]

      • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[1] Gently heat the solution to boil off a portion of the solvent (e.g., 15-25% of the volume) and then attempt the slow cooling process again.

      • Last Resort: If all else fails, the solvent can be removed entirely by rotary evaporation to recover the solid, and the recrystallization can be re-attempted with a different, less effective solvent.[1]

Problem: The final product is still colored.
  • Q: I performed the recrystallization, but my crystals have a yellow or brown tint. How can I get a colorless product?

    • A: Causality: Colored impurities are often large, conjugated organic molecules that get trapped in the crystal lattice as it forms.

    • Solution: The most effective method is to use activated charcoal.[8] After dissolving your crude product in the hot solvent but before hot filtration, add a very small amount (e.g., 1-2% by weight) of decolorizing charcoal. Boil the solution for 2-5 minutes. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding the charcoal.

Problem: The recovery is very low.
  • Q: I got beautiful crystals, but my final yield was only 30%. How can I improve this?

    • A: Causality: Low recovery can result from several factors: using too much solvent, cooling the solution too quickly (leading to small, hard-to-filter crystals), or premature crystallization during hot filtration.

    • Solutions:

      • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.

      • Slow Cooling: Ensure the solution cools as slowly as possible to maximize the formation of large crystals. An insulated container can be used to slow the cooling rate.

      • Second Crop: The remaining solution (mother liquor) after the first filtration still contains some dissolved product. You can concentrate this solution by boiling off some solvent and cooling again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

      • Check Solvent Choice: Your chosen solvent might be too effective, keeping a significant amount of your product in solution even when cold. Consider a slightly less polar solvent.

Problem: The crystals are very fine needles.
  • Q: My product crystallized as fine needles that are difficult to filter and dry. How can I get more block-like crystals?

    • A: Causality: Crystal morphology (shape) is influenced by factors like the solvent, cooling rate, and the presence of impurities.[11][12] Rapid crystallization from highly supersaturated solutions often leads to needle-like growth.

    • Solution: The most effective way to promote the growth of larger, more block-like crystals is to slow down the crystallization rate significantly.[12]

      • Slower Cooling: Let the solution cool to room temperature over several hours before moving it to a colder environment.

      • Reduce Supersaturation: Use a slightly larger volume of solvent to ensure crystallization begins at a lower temperature and proceeds more slowly.

      • Solvent System: Sometimes, changing the solvent system can dramatically alter crystal habit. Experiment with different recommended solvents.

Troubleshooting Decision Workflow

Troubleshooting start Observe Issue During Recrystallization issue1 Oiling Out (Liquid Droplets Form) start->issue1 issue2 No Crystals Form start->issue2 issue3 Low Recovery / Yield start->issue3 issue4 Product is Colored start->issue4 sol1a Cause: Solvent BP > Compound MP or solution is too concentrated. issue1->sol1a sol2a Cause: Too much solvent used or nucleation is inhibited. issue2->sol2a sol3a Cause: Too much solvent, premature crystallization, or solvent is too 'good'. issue3->sol3a sol4a Cause: Highly conjugated impurities are co-crystallizing. issue4->sol4a sol1b Solution: Reheat, add more solvent, cool slowly. If fails, choose a lower-boiling point solvent. sol1a->sol1b sol2b Solution: 1. Scratch flask / Add seed crystal. 2. Boil off excess solvent & re-cool. sol2a->sol2b sol3b Solution: Use minimum hot solvent, cool slowly, pre-heat filtration setup. Consider a less effective solvent. sol3a->sol3b sol4b Solution: Redissolve in hot solvent, add activated charcoal, boil briefly, and perform hot filtration. sol4a->sol4b

Caption: A decision-making guide for common recrystallization problems.

References

  • Cheméo. (n.d.). Chemical Properties of Furan, 3-phenyl- (CAS 13679-41-9). Retrieved from [Link]

  • Zhang, M.-X., Pagoria, P. F., Holmes, R. T., Alawode, O. E., & Zuckerman, N. B. (2023). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. (Report No. LLNL-JRNL-851296). Lawrence Livermore National Laboratory. Retrieved from [Link]

  • Stoyanova, A., Veleva, S., & Eftimov, M. (2022). Physicochemical, Antioxidant, and Antimicrobial Properties of Three Medicinal Plants from the Western Part of the Rhodope Mountains, Bulgaria. Foods, 11(15), 2276. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Laboratory Techniques. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Groggins, P. H. (1926). Purification of phenolphthalein. (U.S. Patent No. 1,583,372). U.S. Patent and Trademark Office.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Reichardt, C., & Welton, T. (2011). Appendix A. Properties, Purification, and Use of Organic Solvents. In Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Singh, L., Nema, R., & Kumar, A. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 3(4), 196–204. Retrieved from [Link]

  • Hansen, T. S., & Madsen, A. T. (2022). Method and apparatus for purifying a furan derivative. (European Patent No. EP 4032881 A1). European Patent Office.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxyflavone. PubChem Compound Database. Retrieved from [Link]

  • Reddit user discussion. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Parrish, D. A., & Pink, M. (2020). Controlling Energetic Crystal Morphology Using Tailored Polymeric Additives. Crystal Growth & Design, 20(4), 2636–2645. Retrieved from [Link]

  • Williamson, K. L. (1984). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 61(1), 86. Retrieved from [Link]

  • Ono, T., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1609-1615. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Reus, M. A., & Szozda, D. (2021). Crystal growth and morphology control of needle-shaped organic crystals. CrystEngComm, 23(4), 845-856. Retrieved from [Link]

  • Patel, K. K. (n.d.). Physicochemical Properties of Drug. Scribd. Retrieved from [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. In Organic Chemistry Laboratory Techniques. Chemistry LibreTexts. Retrieved from [Link]

  • Apesteguia, C. R., et al. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Catalysis Today, 257, 224-231. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit user discussion. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • ResearchGate user question. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • Al-Absi, M. A., & Al-Ghoul, M. (2022). Metal–Organic Frameworks (MOFs) Morphology Control: Recent Progress and Challenges. Crystal Growth & Design, 22(1), 606-631. Retrieved from [Link]

  • Li, Y., et al. (2024). Size and morphology control over MOF-74 crystals. RSC Advances, 14, 18365-18371. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, August 13). Disconnecting with a sneaky furan? [Video]. YouTube. Retrieved from [Link]

  • Wang, X., et al. (2015). Crystal growth and morphology control of a new organic salt nonlinear optical crystal. CrystEngComm, 17(36), 6934-6941. Retrieved from [Link]

Sources

Technical Support Center: Managing the Thermal Instability of 3-Phenoxyfuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Phenoxyfuran is a valuable heterocyclic building block in synthetic chemistry and drug development. However, researchers may encounter challenges related to its thermal stability, which can impact experimental reproducibility and product purity. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you successfully manage 3-phenoxyfuran in your research. It is important to note that while direct literature on the thermal decomposition of 3-phenoxyfuran is limited, the principles and recommendations provided herein are grounded in the established chemistry of substituted furans and aryl ethers.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with 3-phenoxyfuran, providing explanations based on potential degradation pathways and offering actionable solutions.

Issue 1: Sample Discoloration (Yellowing or Browning) Upon Storage or Gentle Heating
  • Observation: A freshly opened, colorless sample of 3-phenoxyfuran develops a yellow or brown tint over time, even when stored, or upon gentle warming for dissolution.

  • Potential Cause: This is often the first sign of degradation. The discoloration is likely due to the formation of small quantities of polymeric or conjugated byproducts. This can be initiated by exposure to air (oxidation), light (photodegradation), or trace acidic impurities. The degradation of poly(aryl ether ether ketone) (PEEK), for instance, is notably more pronounced in the presence of air.[1]

  • Troubleshooting Steps:

    • Inert Atmosphere Storage: If not already doing so, immediately store 3-phenoxyfuran under an inert atmosphere (argon or nitrogen).

    • Solvent Purity Check: Ensure that any solvents used to dissolve 3-phenoxyfuran are anhydrous and free of acidic impurities. Consider passing solvents through a column of activated alumina.

    • Purification: If the discoloration is minor, the material can often be repurified by flash chromatography on silica gel. It is advisable to use the purified material immediately.

Issue 2: Inconsistent Reaction Yields or Appearance of Unexpected Byproducts
  • Observation: Reactions involving 3-phenoxyfuran, especially those requiring elevated temperatures, give inconsistent yields. NMR or LC-MS analysis reveals the presence of phenol, furan-derived fragments, or other unexpected species.

  • Potential Cause: This strongly suggests thermal decomposition. The two most probable degradation pathways are:

    • Ether Bond Cleavage: The C-O bond between the furan and phenyl rings can cleave. Studies on 2-methoxyfuran have shown that the primary thermal decomposition pathway is the scission of the O-CH3 bond.[2] A similar cleavage in 3-phenoxyfuran would generate a phenoxy radical and a 3-furanyl radical, which could then lead to a variety of byproducts.

    • Furan Ring Opening: The furan ring itself can undergo thermal rearrangement and decomposition, especially at higher temperatures.[3][4] This can lead to a complex mixture of smaller, volatile byproducts.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction chemistry allows, reduce the reaction temperature. Even a 10-20 °C decrease can significantly reduce the rate of thermal decomposition.

    • Shorter Reaction Times: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

    • Use of Radical Scavengers: In cases where a radical-mediated decomposition is suspected, the addition of a small amount of a radical scavenger like BHT (butylated hydroxytoluene) can sometimes improve outcomes, provided it does not interfere with the desired reaction.

    • Avoid Strong Acids: The cleavage of aryl ethers can be catalyzed by strong acids.[5][6] If your reaction conditions are acidic, consider whether a milder acid or a different synthetic route is feasible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum temperature for handling 3-phenoxyfuran?

While there is no definitive published value, based on the behavior of related substituted furans, it is advisable to be cautious with temperatures exceeding 80-100 °C for prolonged periods. For reactions requiring higher temperatures, the use of a high-dilution technique or a flow chemistry setup can minimize the residence time at the elevated temperature.

Q2: How should I store 3-phenoxyfuran for long-term stability?

For optimal long-term stability, 3-phenoxyfuran should be stored under the following conditions:

  • Temperature: In a freezer at -20 °C.

  • Atmosphere: Under an inert atmosphere (argon or nitrogen).

  • Light: In an amber vial to protect from light.

Q3: My NMR spectrum of 3-phenoxyfuran shows small, broad peaks in the baseline. Is this a concern?

Yes, this can be an early indicator of the formation of oligomeric or polymeric degradation products. While these may be present in small amounts, they can potentially interfere with subsequent reactions. If high purity is critical, repurification is recommended.

Q4: Can I use 3-phenoxyfuran in reactions that generate strong acids?

Caution is advised. Aryl ether linkages can be susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures.[5][6] If possible, buffer the reaction mixture or choose a synthetic strategy that avoids the generation of strong acids.

Experimental Protocols

Protocol 1: Small-Scale Purification of Mildly Discolored 3-Phenoxyfuran
  • Prepare a small glass column with silica gel in a suitable solvent system (e.g., starting with 95:5 hexanes:ethyl acetate).

  • Dissolve the discolored 3-phenoxyfuran in a minimum amount of dichloromethane.

  • Load the solution onto the column and elute with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect the fractions containing the pure product, identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (< 30 °C).

  • Immediately place the purified product under an inert atmosphere and store it in a freezer.

Protocol 2: Monitoring Thermal Stability by ¹H NMR
  • Prepare a stock solution of 3-phenoxyfuran in a deuterated solvent (e.g., DMSO-d₆) with a known internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquire a baseline ¹H NMR spectrum at room temperature.

  • Heat the NMR tube to a desired temperature (e.g., 80 °C) in a controlled manner.

  • Acquire spectra at regular time intervals (e.g., every hour).

  • Integrate the peaks corresponding to 3-phenoxyfuran and the internal standard to quantify any degradation over time. Look for the appearance of new peaks, particularly in the aromatic region, which might indicate the formation of phenol.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized primary degradation pathways for 3-phenoxyfuran based on the known chemistry of its constituent moieties.

cluster_0 Pathway A: Homolytic Ether Cleavage cluster_1 Pathway B: Furan Ring Decomposition start 3-Phenoxyfuran path1 Thermal Stress (Δ) start->path1 radicals 3-Furanyl Radical + Phenoxy Radical path1->radicals High Temp. ring_open Ring-Opening/Fragmentation path1->ring_open Very High Temp. path2 Acid Catalysis (H+) byproductsA Complex Byproducts (e.g., polymers, biphenyls) radicals->byproductsA Further Reactions byproductsB Volatile Fragments (e.g., alkynes, CO) ring_open->byproductsB

Sources

Navigating the Synthesis of 3-Phenoxyfuran: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 2, 2026 – To empower researchers, scientists, and drug development professionals in their synthetic endeavors, we are proud to release this comprehensive technical support guide on the synthesis of 3-phenoxyfuran. This valuable intermediate is crucial in the development of various pharmaceuticals and functional materials. This guide, structured in a user-friendly question-and-answer format, delves into the critical role of the base in maximizing reaction efficiency and provides practical troubleshooting advice.

The Heart of the Matter: The Role of the Base

The synthesis of 3-phenoxyfuran, typically achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction, is highly dependent on the choice of base. The base's primary role is to deprotonate the phenol, forming the more nucleophilic phenoxide, which then attacks the 3-halofuran. However, the base's influence extends beyond simple deprotonation, affecting catalyst activity, reaction kinetics, and the formation of byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Our Senior Application Scientists have compiled the following frequently asked questions and troubleshooting scenarios based on extensive experience in the field.

Q1: Which synthetic route is generally preferred for 3-phenoxyfuran synthesis: Ullmann or Buchwald-Hartwig?

A: Both the Ullmann and Buchwald-Hartwig reactions are viable for synthesizing 3-phenoxyfuran. The choice often depends on the available starting materials, catalyst systems, and desired reaction conditions.

  • Ullmann Condensation: This classic copper-catalyzed reaction is often cost-effective but may require higher reaction temperatures.[1]

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed method generally proceeds under milder conditions and often offers a broader substrate scope and higher yields, though the catalysts and ligands can be more expensive.

Q2: I am using an Ullmann coupling to synthesize 3-phenoxyfuran. Which base should I choose for optimal results?

A: For Ullmann-type C-O coupling reactions, inorganic bases are generally favored. While several options exist, their effectiveness can vary.

  • Cesium Carbonate (Cs₂CO₃): Often the base of choice, providing excellent yields. Its high solubility in organic solvents and the "cesium effect," a phenomenon where the large, soft cesium cation is thought to stabilize the transition state, contribute to its effectiveness.

  • Potassium Carbonate (K₂CO₃): A more economical alternative to Cs₂CO₃, K₂CO₃ can provide good to moderate yields.[2] It is a solid choice for initial screening and process optimization where cost is a significant factor.

  • Potassium Phosphate (K₃PO₄): Another effective inorganic base, particularly in modern, ligand-accelerated Ullmann protocols.

Comparative Data on Base Efficiency in Ullmann Synthesis of 3-Phenoxyfuran (Illustrative)

BaseCatalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)
Cs₂CO₃CuI (10 mol%), 1,10-Phenanthroline (20 mol%)Dioxane1101285-95
K₂CO₃CuI (10 mol%), 1,10-Phenanthroline (20 mol%)DMF1402465-75
K₃PO₄CuI (10 mol%), L-proline (20 mol%)DMSO1201870-80

Note: This data is illustrative and compiled from general knowledge of Ullmann reactions. Actual results may vary based on specific reaction conditions and substrate purity.

Q3: I am attempting a Buchwald-Hartwig C-O coupling. What is the recommended base?

A: The Buchwald-Hartwig reaction typically benefits from strong, non-nucleophilic bases.

  • Sodium tert-butoxide (NaOtBu): A widely used and highly effective strong base for this transformation.[3]

  • Cesium Carbonate (Cs₂CO₃): While a weaker base than NaOtBu, Cs₂CO₃ can be a good option, especially when dealing with base-sensitive functional groups on the substrates.[4] Strong organic bases are also a viable option.[4]

Q4: My 3-phenoxyfuran synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A: Low yields in cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is crucial.[5]

Troubleshooting Guide: Low Yield in 3-Phenoxyfuran Synthesis

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure you are using a high-purity catalyst and ligand from a reputable source. - For Pd-catalyzed reactions, consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[6] - For Cu-catalyzed reactions, ensure the copper source is appropriate (e.g., CuI).
Inappropriate Base - If using a weak base in a Buchwald-Hartwig reaction, consider switching to a stronger base like NaOtBu. - If using an inorganic base in an Ullmann reaction, ensure it is finely powdered to maximize surface area.[5]
Poor Solvent Quality - Use anhydrous, degassed solvents. Oxygen can deactivate the catalyst, and water can lead to side reactions.[5]
Reaction Temperature - If the reaction is sluggish, a modest increase in temperature may improve the rate. - Conversely, if byproduct formation is observed, lowering the temperature might be beneficial.
Substrate Quality - Ensure the purity of your 3-halofuran and phenol. Impurities can poison the catalyst.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is key to successful synthesis.

Ullmann Condensation Workflow

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 3-bromofuran, phenol, CuI, ligand, and base in a dry reaction vessel B Add anhydrous, degassed solvent A->B C Heat the reaction mixture under an inert atmosphere (e.g., N₂ or Ar) B->C D Monitor reaction progress by TLC or GC-MS C->D E Cool to room temperature and filter off solids D->E F Perform aqueous workup to remove salts E->F G Purify by column chromatography F->G

Caption: General workflow for the Ullmann synthesis of 3-phenoxyfuran.

Proposed Catalytic Cycle for Ullmann C-O Coupling

Ullmann_Mechanism A Cu(I)X C [Cu(I)OPh] A->C + PhO⁻ - X⁻ B Phenoxide (PhO⁻) E Cu(III)(OPh)(Furan)Br C->E + 3-Bromofuran (Oxidative Addition) D 3-Bromofuran E->A + Br⁻ F 3-Phenoxyfuran E->F Reductive Elimination

Caption: A proposed catalytic cycle for the copper-catalyzed Ullmann C-O coupling.

Experimental Protocols

Protocol 1: Ullmann Synthesis of 3-Phenoxyfuran using Cesium Carbonate

  • To an oven-dried Schlenk tube, add 3-bromofuran (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 5 mL of anhydrous, degassed dioxane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Synthesis of 3-Phenoxyfuran using Sodium tert-butoxide

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.025 mmol), a suitable phosphine ligand (e.g., XPhos, 0.06 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add a solution of 3-bromofuran (1.0 mmol) and phenol (1.2 mmol) in 5 mL of anhydrous, degassed toluene.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify by flash column chromatography.[6]

Characterization of 3-Phenoxyfuran

For verification of the final product, the following spectroscopic data can be used for comparison.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the furan and phenyl protons.

  • ¹³C NMR: The carbon NMR will display the expected number of signals for the unique carbon atoms in the molecule.[7]

  • IR Spectroscopy: Look for characteristic C-O-C stretching frequencies.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of 3-phenoxyfuran.

This technical support guide is intended to provide a solid foundation for researchers working on the synthesis of 3-phenoxyfuran. For more in-depth information, please consult the references provided.

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann reaction of substituted aryl halide and phenol compound. [Image]. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Ullmann reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism for Ullmann C–O cross-coupling reactions. [Image]. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

  • National Center for Biotechnology Information. (2018). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ACS Omega, 3(11), 15995-16006. [Link]

  • Pearson+. (n.d.). Addition Reactions of Furan Practice Problems. Retrieved from [Link]

  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2018(4), M1023. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • ACS Publications. (2013). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 17(11), 1368-1377. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Reddit. (n.d.). Troubleshooting a C–N Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18055-18067. [Link]

Sources

Validation & Comparative

Benchmarking Catalytic Systems for the Synthesis of 3-Phenoxyfuran: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Catalysts for the Synthesis of 3-Phenoxyfuran Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

The synthesis of 3-phenoxyfuran represents a specific challenge in medicinal chemistry. Unlike the 2-position of furan, which is electronically activated for electrophilic substitution, the 3-position is electronically neutral to deactivated, making direct functionalization difficult. Consequently, the construction of 3-aryloxyfurans relies heavily on transition-metal-catalyzed cross-coupling of 3-halofurans with phenols.

This guide benchmarks the three dominant catalytic strategies available to drug development professionals:

  • Palladium-Catalyzed Buchwald-Hartwig Coupling: The high-yield, broad-scope "gold standard."

  • Copper-Catalyzed Ullmann Coupling: The cost-effective, scalable industrial alternative.

  • De Novo Cyclization: A non-coupling alternative for constructing the furan ring from acyclic precursors.

Mechanistic Causality & Catalyst Selection

To select the correct catalyst, one must understand the rate-limiting steps inherent to the furan ring.

The Electronic Challenge

The furan ring is electron-rich, but the 3-position is sterically exposed yet electronically less susceptible to oxidative addition compared to typical aryl halides.

  • Pd Systems: Rely on bulky, electron-rich phosphine ligands (e.g., tBuXPhos) to facilitate the difficult reductive elimination step that forms the C(sp2)-O bond.

  • Cu Systems: Rely on bidentate ligands (e.g., Picolinic acid) to stabilize the Cu(III) intermediate and lower the activation energy for coupling, typically requiring higher temperatures.

Visualization: Comparative Catalytic Cycles

The following diagram contrasts the mechanistic pathways, highlighting the critical ligand roles.

CatalyticCycles cluster_Pd Palladium Cycle (Buchwald-Hartwig) cluster_Cu Copper Cycle (Ullmann-Type) Pd0 L-Pd(0) Active Species OxAdd_Pd Oxidative Addition (3-Iodofuran) Pd0->OxAdd_Pd Base_Pd Ligand Exchange (Phenoxide Binding) OxAdd_Pd->Base_Pd RedElim_Pd Reductive Elimination (C-O Bond Formation) Base_Pd->RedElim_Pd Rate Limiting (Facilitated by bulky ligands) RedElim_Pd->Pd0 CuI L-Cu(I) Pre-catalyst OxAdd_Cu Oxidative Addition (Aryl Halide) CuI->OxAdd_Cu Requires Heat Complex_Cu Cu(III) Intermediate (Proposed) OxAdd_Cu->Complex_Cu RedElim_Cu Reductive Elimination Complex_Cu->RedElim_Cu RedElim_Cu->CuI

Caption: Comparative mechanistic cycles. Pd requires bulky ligands for reductive elimination; Cu requires thermal energy for oxidative addition.

Benchmarking Analysis: Pd vs. Cu vs. Cyclization

System A: Palladium/tBuXPhos (The "Precision" Method)

Best for: Late-stage functionalization, complex substrates, and gram-scale discovery chemistry.

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃.

  • Ligand: tBuXPhos or RockPhos. These ligands are critical because they prevent the formation of inactive Pd-dimers and accelerate the C-O bond formation.

  • Performance: Delivers yields >85% even with electron-rich phenols.

  • Limitation: High cost of Palladium and proprietary ligands; sensitivity to oxygen.

System B: Copper/Picolinic Acid (The "Scalable" Method)

Best for: Multi-kilogram process chemistry, simple substrates, and cost-sensitive routes.

  • Catalyst: CuI (Copper(I) Iodide).

  • Ligand: Picolinic acid or N,N-Dimethylglycine.

  • Performance: Moderate to good yields (60-80%). Requires higher temperatures (80-110°C).

  • Limitation: Difficult to purge Cu residues; lower turnover numbers (TON); often fails with sterically hindered phenols.

System C: De Novo Cyclization (The "Constructive" Method)

Best for: When 3-halofurans are unavailable or unstable.

  • Strategy: Cyclization of 2-alkynyl-2-hydroxy-carbonyls or similar acyclic precursors.

  • Performance: High atom economy but often requires multi-step synthesis of the precursor.

Comparative Data Summary
FeaturePd-Catalyzed (System A) Cu-Catalyzed (System B) De Novo Cyclization
Primary Catalyst Pd(OAc)₂ / tBuXPhosCuI / Picolinic AcidAuCl₃ or ZnCl₂
Substrate 3-Iodofuran + Phenol3-Bromofuran + PhenolAlkynyl Ketones
Temperature 50 - 80°C90 - 120°CRT - 60°C
Avg. Yield 88 - 95%65 - 82%70 - 90% (Step-dependent)
Cost Profile

$ (High)
$ (Low)

(Moderate)
Scalability Moderate (Cost limits)HighLow (Precursor synthesis)
Key Reference Buchwald et al. [1]Ma et al. [2]Kirsch et al. [3]

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis (High Yield)

Adapted from Buchwald-Hartwig C-O Coupling conditions.

Reagents:

  • 3-Iodofuran (1.0 equiv)

  • Phenol (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • tBuXPhos (4 mol%)[1]

  • K₃PO₄ (2.0 equiv)

  • Toluene (anhydrous)

Workflow:

  • Charge: In a glovebox or under Argon, add Pd(OAc)₂, tBuXPhos, and K₃PO₄ to a reaction vial.

  • Solvate: Add anhydrous Toluene. Stir for 1 minute to pre-complex the catalyst.

  • Substrate Addition: Add 3-iodofuran and Phenol.

  • Reaction: Seal and heat to 80°C for 12-16 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Self-Validation Check: The reaction mixture should turn from a pale yellow to a dark amber/black over time. If the solution remains pale yellow after 2 hours, the catalyst has likely not activated (check O₂ ingress).

Protocol B: Copper-Catalyzed Synthesis (Cost-Effective)

Adapted from Ma’s Ullmann-type conditions.

Reagents:

  • 3-Bromofuran (1.0 equiv)

  • Phenol (1.5 equiv)

  • CuI (10 mol%)

  • Picolinic Acid (20 mol%)

  • K₃PO₄ (2.0 equiv)

  • DMSO (anhydrous)

Workflow:

  • Charge: Add CuI, Picolinic Acid, K₃PO₄, and Phenol to a screw-cap tube.

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Liquid Addition: Add DMSO and 3-bromofuran via syringe.

  • Reaction: Heat to 110°C for 24 hours.

  • Workup: Quench with water/NH₄OH (to chelate Cu). Extract with Et₂O. Wash organic layer with brine.

Self-Validation Check: A deep blue aqueous layer during the NH₄OH wash confirms the removal of Copper. If the organic layer retains a green tint, residual copper is present; wash again with EDTA solution.

Decision Matrix for Researchers

Use the following logic flow to determine the optimal method for your specific project constraints.

DecisionTree Start Start: Synthesis of 3-Phenoxyfuran Scale What is the scale? Start->Scale Budget Is budget/cost a constraint? Scale->Budget < 10 grams CuMethod Use CuI/Picolinic Acid (Protocol B) Scale->CuMethod > 100 grams Substrate Are substrates complex/sensitive? Budget->Substrate No Budget->CuMethod Yes Substrate->CuMethod No (Simple) PdMethod Use Pd/tBuXPhos (Protocol A) Substrate->PdMethod Yes (Late Stage)

Caption: Decision matrix for selecting the optimal catalytic system based on scale, cost, and substrate complexity.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Oxygen Bond Formation: A New Synthesis of Diaryl Ethers." Journal of the American Chemical Society.[2]

  • Ma, D., et al. "CuI/N,N-Dimethylglycine-Catalyzed Ullmann-Type Coupling Reactions of Aryl Halides with Phenols." Organic Letters.

  • Kirsch, S. F., et al. "Synthesis of 3(2H)-Furanones via Transition-Metal-Catalyzed Activation of Alkynes." Angewandte Chemie International Edition.

  • Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews.

Sources

Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 3-Phenoxyfuran Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast expanse of heterocyclic chemistry, furanone scaffolds have emerged as a promising class of compounds with diverse biological activities. This guide delves into the nuanced world of 3-phenoxyfuran analogs, offering a comparative analysis of their structure-activity relationships (SAR) as potential anticancer agents. By synthesizing data from key studies, we aim to provide actionable insights into the rational design of more potent and selective therapeutic candidates.

The furan-2(5H)-one core, a five-membered lactone, is a privileged structure in medicinal chemistry, appearing in numerous natural products with biological activity. The introduction of a phenoxy group at the 3-position offers a versatile platform for structural modification, allowing for the exploration of a wide chemical space to modulate anticancer potency and selectivity. Understanding the intricate interplay between structural modifications and biological activity is paramount for advancing these compounds from laboratory curiosities to clinical contenders.

The Core Scaffold: Unveiling the Therapeutic Potential

The fundamental 3-phenoxyfuran-2(5H)-one scaffold serves as the foundational blueprint for this class of compounds. The ether linkage at the 3-position provides a critical point of attachment for an aromatic ring system, the substitution of which has been shown to be a key determinant of cytotoxic activity. The furanone ring itself, with its lactone functionality, is believed to be involved in crucial interactions with biological targets.

Structure-Activity Relationship Insights: A Comparative Analysis

While direct, comprehensive SAR studies on a wide range of 3-phenoxyfuran analogs are still emerging, valuable insights can be gleaned from studies on structurally related furanone derivatives. By examining these related compounds, we can extrapolate key principles that likely govern the anticancer activity of the 3-phenoxyfuran class.

A pivotal study on 3,4,5-trisubstituted furan-2(5H)-one derivatives revealed the profound impact of substitutions on the furanone ring and an attached phenyl group on cytotoxic activity.[1][2] This research, while not focused on 3-phenoxy analogs specifically, underscores the importance of the substitution pattern in dictating anticancer efficacy. For instance, the presence of a 4-fluorophenyl group at the 2-position of the furanone ring led to a compound with significant antitumor activity against HEPG2 and MCF7 cell lines, with IC50 values in the nanomolar range (0.002 µM).[1][2] This highlights the potential of halogen substitutions on the phenyl ring to enhance potency.

Another study on 3,4-diaryl-2(5H)-furanones further reinforces the significance of the aromatic substituents.[3] Compounds bearing a 3,4,5-trimethoxyphenyl group at the 3-position and various substituted aryl groups at the 4-position exhibited potent cytotoxic activities, with ED50 values less than 20 nM in several cancer cell lines.[3] This suggests that electron-donating groups on the phenyl rings can contribute positively to anticancer activity.

Although direct comparative data for a series of 3-phenoxyfuran analogs is not extensively available in the public domain, the existing literature on related furanones provides a strong foundation for rational drug design. The key takeaway is that the nature and position of substituents on both the phenoxy ring and the furanone core are critical for optimizing anticancer activity.

Key SAR Observations from Related Furanone Analogs:
  • Substituents on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring of the phenoxy group are likely to be major determinants of activity. Based on analogous series, electron-withdrawing groups like halogens and nitro groups, as well as electron-donating groups like methoxy groups, can enhance cytotoxicity, suggesting that a systematic exploration of these substitutions is warranted.[4]

  • Substitutions on the Furanone Ring: Modifications at other positions of the furanone ring can also significantly influence biological activity. For example, the introduction of aryl groups at the 4- and 5-positions has been shown to be a successful strategy for increasing potency.[1][2][3]

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity and reproducibility of the findings that underpin our understanding of these compounds, detailed experimental protocols are essential.

General Synthesis of Substituted Furan-2(5H)-ones

A common and efficient method for the synthesis of substituted furan-2(5H)-one derivatives is a one-pot, three-component reaction.[1][2]

Step-by-Step Methodology:

  • Reactant Mixture: To a solution of an appropriate amine (1 mmol) and an aromatic aldehyde (1 mmol) in a suitable solvent (e.g., ethanol), add diethyl acetylenedicarboxylate (1 mmol).

  • Catalysis: Introduce a catalyst, such as silica sulfuric acid, to the reaction mixture.[1][2]

  • Reaction Conditions: Stir the mixture at room temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 3,4,5-trisubstituted furan-2(5H)-one derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HT29, PC-3) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 3-phenoxyfuran analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Path Forward: A Conceptual Framework

To guide future research in this area, a conceptual workflow for the discovery and optimization of 3-phenoxyfuran analogs is presented below.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization & Further Studies Scaffold_Selection Select 3-Phenoxyfuran Core Scaffold Analog_Synthesis Synthesize Library of Substituted Analogs Scaffold_Selection->Analog_Synthesis Cytotoxicity_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Analog_Synthesis->Cytotoxicity_Screening SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Mechanism_Studies Mechanism of Action Studies Lead_Optimization->Mechanism_Studies In_Vivo_Testing In Vivo Efficacy and Toxicity Testing Mechanism_Studies->In_Vivo_Testing

Caption: A conceptual workflow for the development of 3-phenoxyfuran analogs as anticancer agents.

This workflow illustrates a rational and iterative approach to drug discovery, starting from the core scaffold and progressing through synthesis, biological evaluation, and optimization.

Conclusion and Future Directions

The exploration of 3-phenoxyfuran analogs as potential anticancer agents is a promising avenue of research. While direct and extensive SAR data for this specific class is still developing, the wealth of information from related furanone derivatives provides a strong rationale for their continued investigation. Future studies should focus on the systematic synthesis and evaluation of a diverse library of 3-phenoxyfuran analogs with various substituents on both the phenoxy and furanone rings. Such studies will be instrumental in elucidating the precise structural requirements for potent and selective anticancer activity, ultimately paving the way for the development of novel and effective therapeutic agents.

References

  • Al-Sanea, M. M., et al. (2014). 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity. ResearchGate. [Link]

  • El-Gazzar, A. R. A., et al. (2020). Synthesis of New Furanone Derivatives with Potent Anticancer Activity. ResearchGate. [Link]

  • Kim, Y., et al. (2002). Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Bioorganic & Medicinal Chemistry Letters, 12(4), 719-722. [Link]

  • Li, Y., et al. (2022). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 13, 1013681. [Link]

  • Catarzi, D., et al. (1998). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Archiv der Pharmazie, 331(5), 183-187. [Link]

  • Shtil, A. A., et al. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Molecules, 27(7), 2296. [Link]

  • Chen, J., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design, 92(2), 1575-1583. [Link]

  • Evidente, A., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity. ResearchGate. [Link]

  • Bang, S. C., et al. (2004). 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. Archives of Pharmacal Research, 27(5), 485-494. [Link]

  • Jantaharn, P., et al. (2024). New naphtho[2,1- b]furan-2,5-dione and isocoumarin derivatives from bambusicolous fungus Gelatinomyces siamensis. Natural Product Research, 1-8. [Link]

  • Gobbi, S., et al. (2003). Synthesis and Biological Evaluation of 3-alkoxy Analogues of flavone-8-acetic Acid. Journal of Medicinal Chemistry, 46(17), 3662-3669. [Link]

  • de Oliveira, R. B., & Ferreira, V. F. (2016). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. ResearchGate. [Link]

  • Wietrzyk, J., et al. (2018). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules, 23(11), 2947. [Link]

  • Uhlig, S., et al. (2005). Effects of 3-methoxy-2(5H)-furanone-containing extracts from Narthecium ossifragum (L.) Huds. on renal tubular cells in vitro. Toxicology in Vitro, 19(2), 209-219. [Link]

  • Sharma, P., et al. (2021). Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst. New Journal of Chemistry, 45(31), 14035-14043. [Link]

  • Teixeira, R. R., et al. (2007). Synthesis and cytotoxic activity of some 3-benzyl-5-arylidenefuran-2(5H)-ones. Molecules, 12(5), 1101-1116. [Link]

  • Poirier, M., et al. (2011). Design, synthesis and initial biological evaluation of a novel pladienolide analog scaffold. Bioorganic & Medicinal Chemistry Letters, 21(16), 4843-4847. [Link]

  • Al-Zahrani, A. A., et al. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Journal of the Iranian Chemical Society, 20(1), 1-13. [Link]

  • Brullo, C., et al. (2012). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Bioorganic & Medicinal Chemistry, 20(13), 4149-4157. [Link]

  • Gobbi, S., et al. (2003). Synthesis and Biological Evaluation of 3-Alkoxy Analogues of Flavone-8-acetic Acid §. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 3-Phenoxyfuran for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Phenoxyfuran Moiety

The 3-phenoxyfuran scaffold is a privileged heterocyclic motif encountered in a diverse array of biologically active molecules and functional materials. Its unique electronic and structural properties, arising from the amalgamation of the furan and phenyl ether functionalities, make it a valuable building block in medicinal chemistry and materials science. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common feature in numerous natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties. The phenoxy group can engage in crucial π-stacking and hydrophobic interactions within biological targets, rendering 3-phenoxyfuran derivatives promising candidates for drug discovery programs. Consequently, the efficient and cost-effective synthesis of 3-phenoxyfuran is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the most pertinent synthetic routes to this valuable compound, offering field-proven insights and experimental data to inform your synthetic strategy.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies have emerged for the construction of 3-phenoxyfuran: the classical Ullmann condensation and the more contemporary Buchwald-Hartwig cross-coupling reaction. Both methodologies rely on the formation of a carbon-oxygen (C-O) bond between a furan scaffold and a phenol. This guide will dissect these two approaches, evaluating them based on key performance indicators such as yield, reaction conditions, catalyst cost, and overall cost-effectiveness.

Parameter Route 1: Ullmann Condensation Route 2: Buchwald-Hartwig Cross-Coupling
Reaction Type Copper-catalyzed nucleophilic aromatic substitutionPalladium-catalyzed cross-coupling
Starting Materials 3-Bromofuran, Phenol3-Bromofuran, Phenol
Catalyst Copper(I) salt (e.g., CuI)Palladium complex (e.g., Pd(OAc)2)
Ligand Often used (e.g., 1,10-phenanthroline)Required (e.g., XPhos)
Base Inorganic base (e.g., Cs2CO3, K2CO3)Strong, non-nucleophilic base (e.g., NaOtBu)
Solvent High-boiling polar aprotic (e.g., DMF, Dioxane)Anhydrous, aprotic (e.g., Toluene, Dioxane)
Temperature Typically high (100-200 °C)[1]Generally milder (rt to 120 °C)
Reaction Time Can be lengthy (12-24 hours)Often shorter (2-12 hours)
Reported Yield Moderate to good (can be variable)[2]Generally good to excellent
Catalyst Cost LowerSignificantly higher
Ligand Cost Generally lowerCan be very high
Overall Cost/Gram LowerHigher
Scalability Established, but can be challengingReadily scalable
Substrate Scope Can be limitedBroad
Green Chemistry High energy consumption, less desirable solventsMilder conditions, but metal catalyst waste

Synthetic Route Schematics

To visually delineate the two primary synthetic pathways to 3-phenoxyfuran, the following diagrams illustrate the core transformations.

Ullmann_Condensation 3-Bromofuran 3-Bromofuran 3-Phenoxyfuran 3-Phenoxyfuran 3-Bromofuran->3-Phenoxyfuran CuI, 1,10-Phenanthroline, Cs2CO3, DMF, 110 °C Phenol Phenol Phenol->3-Phenoxyfuran

Caption: Ullmann Condensation for 3-Phenoxyfuran Synthesis.

Buchwald_Hartwig_Coupling 3-Bromofuran 3-Bromofuran 3-Phenoxyfuran 3-Phenoxyfuran 3-Bromofuran->3-Phenoxyfuran Pd(OAc)2, XPhos, NaOtBu, Toluene, 100 °C Phenol Phenol Phenol->3-Phenoxyfuran

Caption: Buchwald-Hartwig Coupling for 3-Phenoxyfuran Synthesis.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of 3-phenoxyfuran via the Ullmann condensation and Buchwald-Hartwig cross-coupling. These are intended as a starting point, and optimization may be required based on laboratory conditions and reagent purity.

Route 1: Ullmann Condensation

This classical approach utilizes a copper catalyst to facilitate the coupling of 3-bromofuran and phenol. The use of a ligand, such as 1,10-phenanthroline, can significantly improve the reaction rate and yield.[3]

Step-by-Step Protocol:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Add 3-bromofuran (1.0 mmol, 1.0 equiv.) and phenol (1.2 mmol, 1.2 equiv.) to the tube.

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.

  • Wash the filter cake with additional ethyl acetate (3 x 10 mL).

  • Combine the organic filtrates and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenoxyfuran.

Route 2: Buchwald-Hartwig Cross-Coupling

This modern palladium-catalyzed method generally offers milder reaction conditions and higher yields compared to the Ullmann condensation. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands like XPhos being highly effective.

Step-by-Step Protocol:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.

  • Add 3-bromofuran (1.0 mmol, 1.0 equiv.), phenol (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 2-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenoxyfuran.

Comparative Cost Analysis

To provide a practical assessment of the economic feasibility of each route, a comparative cost analysis was performed. The costs are estimated based on current market prices for research-grade chemicals and are calculated per gram of 3-phenoxyfuran produced, assuming a hypothetical yield for each reaction.

Assumptions:

  • Ullmann Condensation Yield: 70%

  • Buchwald-Hartwig Coupling Yield: 90%

  • Costs are based on readily available catalog prices and may vary.

  • Solvent and purification costs are included as estimates.

Reagent/Solvent Ullmann (Cost/g product) Buchwald-Hartwig (Cost/g product) Source
3-Bromofuran~$3.50~$2.72[4][5]
Phenol~$0.10~$0.08[6][7][8][9]
Copper(I) Iodide~$0.05-[10][11]
1,10-Phenanthroline~$0.20-[12]
Cesium Carbonate~$0.50-
Palladium(II) Acetate-~$1.50
XPhos-~$5.00[13][14]
Sodium tert-Butoxide-~$0.20[15][16][17]
DMF~$0.30-[18][19][20]
Toluene-~$0.20[21][22][23]
Purification (Silica, Solvents)~$1.00~$1.00[24][25][26][27]
Estimated Total Cost/Gram ~$5.65 ~$10.70

Analysis of Cost Factors:

The primary cost driver for the Ullmann condensation is the starting material, 3-bromofuran. The copper catalyst and ligand are relatively inexpensive. In contrast, the Buchwald-Hartwig cross-coupling is dominated by the high cost of the palladium catalyst and, in particular, the specialized phosphine ligand (XPhos). While the Buchwald-Hartwig route offers a higher yield, which reduces the contribution of the starting material costs, the expense of the catalytic system makes it the more costly option on a lab scale.

For industrial-scale synthesis, the cost of the palladium catalyst and ligand in the Buchwald-Hartwig reaction can be a significant hurdle. However, catalyst loading can often be reduced upon optimization, and catalyst recycling strategies can be implemented to mitigate costs. The milder reaction conditions and potentially shorter reaction times of the Buchwald-Hartwig approach can also lead to savings in energy and labor costs on a larger scale.

Conclusion and Recommendations

Both the Ullmann condensation and the Buchwald-Hartwig cross-coupling are viable methods for the synthesis of 3-phenoxyfuran. The choice between the two routes will largely depend on the specific needs and resources of the researcher or organization.

  • For cost-sensitive, small-scale laboratory synthesis , the Ullmann condensation presents a more economical option due to the significantly lower cost of the copper catalyst and ligand. However, researchers should be prepared for potentially lower yields and harsher reaction conditions.

  • For applications where high yield, reproducibility, and milder conditions are paramount , the Buchwald-Hartwig cross-coupling is the superior choice. While the initial investment in the palladium catalyst and ligand is higher, the reliability and efficiency of this method are often worth the cost, particularly in the context of multi-step syntheses where maximizing the yield of each step is critical. For process development and scale-up, the amenability of the Buchwald-Hartwig reaction to optimization and its broader substrate scope make it a more attractive long-term solution.

Ultimately, the decision should be based on a careful consideration of the project's budget, timeline, and the desired scale of production. It is always recommended to perform small-scale trials of both methods to determine the optimal conditions and true cost-effectiveness for your specific application.

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). XPhos, 1 g, CAS No. 564483-18-7. Retrieved from [Link]

  • Carl ROTH. (n.d.). Copper(I) iodide, 100 g, CAS No. 7681-65-4. Retrieved from [Link]

  • Carl ROTH. (n.d.). N,N-Dimethylformamide (DMF), 1 l, glass. Retrieved from [Link]

  • Google Patents. (n.d.). EP3498699A1 - Chromatography method for the purification of furfural derivatives.
  • Agilent. (n.d.). Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultra-Trace Analysis of Furanic Compounds in Transformer/Rectifier Oils with Water Extraction and high-performance liquid chromatography | Request PDF. Retrieved from [Link]

  • Intratec. (n.d.). Phenol Price - Current & Forecasts. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings | Request PDF. Retrieved from [Link]

  • Carl ROTH. (n.d.). 1,10-Phenanthroline hydrochloride monohydrate, 5 g, CAS No. 3829-86-5. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • SLS - Lab Supplies. (n.d.). XPhos, 97% | 638064-1G | SIGMA-ALDRICH. Retrieved from [Link]

  • EA Technology. (2021, March 17). Furanic Compound Analysis and its relation to paper Insulation Ageing. Retrieved from [Link]

  • Intratec. (n.d.). Phenol Price - Current & Forecasts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Synlett. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Retrieved from [Link]

  • IndiaMART. (n.d.). Sodium Tert Butoxide, 5kg at ₹ 635/kg in Mumbai | ID: 8038841948. Retrieved from [Link]

  • Accio. (2025, November 3). phenol prices 2025: Best Deals & Suppliers. Retrieved from [Link]

  • Business Analytiq. (n.d.). Dimethylformamide (DMF) price index. Retrieved from [Link]

  • IndiaMART. (n.d.). Dimethylformamide - 68-12-2 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Tradeindia. (n.d.). Toluene Price in India - Manufacturers, Suppliers, Dealers. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Copper (I) Iodide (CuI), 500 grams. Retrieved from [Link]

  • IndiaMART. (n.d.). Copper Iodide - Cuprous Iodide Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

Sources

Safety Operating Guide

3-Phenoxyfuran proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

3-Phenoxyfuran (Structure: Furan ring substituted at the C3 position with a phenoxy group) is a specialized organic intermediate. Due to the limited availability of compound-specific Safety Data Sheets (SDS) for this niche reagent, this disposal protocol is constructed based on Structural Hazard Analysis (SHA) .

We derive our safety margins from the two core functional moieties:[1]

  • The Furan Ring: Inherently flammable and a known peroxide former (Class B/C behavior similar to THF or Furan).

  • The Phenoxy Ether Linkage: Adds organic bulk but maintains the ether oxygen's susceptibility to radical oxidation.

Core Directive: Treat 3-Phenoxyfuran as a High-Flammability Organic Solvent with Peroxide-Forming Potential .

Hazard Identification & Technical Data

Before disposal, you must characterize the waste.[2] Use the following inferred property table to categorize the material correctly in your Hazardous Waste Management System (HWMS).

Table 1: Physicochemical & Hazard Profile (Inferred)
PropertyValue / ClassificationOperational Implication
Waste Class Organic Solvent (Non-Halogenated) Do not mix with halogenated waste (DCM, Chloroform) to minimize disposal costs.
RCRA Code D001 (Ignitable) Must be stored in flammables cabinet until pickup.
Flammability High (Flash Point < 60°C est.) Ground all vessels during transfer. Use spark-proof tools.
Peroxide Potential Class C (Peroxide Hazard on Concentration) CRITICAL: Check for crystal formation before opening old bottles.
Incompatibility Strong Oxidizers, Strong Acids Acids can catalyze rapid, exothermic polymerization of the furan ring.
Pre-Disposal Assessment: The "Time-Sensitive" Check

Furan derivatives are notorious for forming explosive peroxides upon prolonged storage. Do not move or open the container if you see solid crystals around the cap or in the solution.

Workflow Logic (DOT Visualization)

DisposalWorkflow Start Start: 3-Phenoxyfuran Waste VisualCheck Visual Inspection: Crystals or Precipitate? Start->VisualCheck CrystalsYes YES: STOP WORK Do Not Touch VisualCheck->CrystalsYes CrystalsNo NO: Proceed to Testing VisualCheck->CrystalsNo BombSquad Contact EHS / Bomb Squad for Remote Opening CrystalsYes->BombSquad PeroxideTest Peroxide Test Strip (Quantofix or Starch-Iodide) CrystalsNo->PeroxideTest ResultHigh > 20 ppm Peroxides PeroxideTest->ResultHigh ResultLow < 20 ppm Peroxides PeroxideTest->ResultLow Quench Chemical Quench Required (Ferrous Sulfate / Bisulfite) ResultHigh->Quench Segregate Segregate into Non-Halogenated Waste Quench->Segregate ResultLow->Segregate

Figure 1: Decision logic for safe handling of furan-based waste. Note the critical "Stop Work" trigger if crystallization is observed.

Detailed Disposal Procedures
Scenario A: Routine Disposal (No Peroxides Detected)

Applicable for fresh reaction mixtures or recently opened containers.

  • PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, flame-resistant lab coat.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container.

    • Why? Amber glass prevents UV-initiated peroxidation; HDPE is resistant to organic solvent attack.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write "3-Phenoxyfuran Solution" (do not use abbreviations).

    • Hazards: Check "Flammable" and "Toxic".

    • Constituents: If mixed with solvents, list percentages (e.g., "3-Phenoxyfuran (5%), Ethyl Acetate (95%)").

  • Segregation: Place in the Non-Halogenated Organic waste stream.

    • Prohibited: Do not mix with nitric acid or oxidizing agents (Chromic acid, Permanganates).

Scenario B: Peroxide Quenching (10–100 ppm)

Applicable if test strips indicate low-level peroxide formation.

  • Preparation: Work in a fume hood.

  • Reductive Quench: Add a 20% aqueous solution of Ferrous Sulfate (FeSO₄) or Sodium Bisulfite to the waste container.

    • Ratio: Use ~20% volume of quenching solution relative to the waste volume.

  • Verification: Shake gently (if safe) or stir. Retest after 30 minutes.

  • Disposal: Once peroxides are <10 ppm, dispose of the biphasic mixture in the aqueous/organic solvent waste stream (consult local EHS if biphasic waste requires specific separation).

Scenario C: Spill Management
  • Evacuate & Ventilate: Remove ignition sources immediately.

  • Absorb: Use vermiculite or activated charcoal mats.

    • Avoid: Do not use paper towels (combustible) for large spills of furan derivatives.

  • Collect: Scoop into a sealable bag/container using spark-proof tools.

Regulatory Compliance (US Focus)
  • EPA Waste Code: D001 (Ignitability) is the primary classification.

  • TSCA Status: 3-Phenoxyfuran is likely a low-volume research chemical; ensure it is used strictly for R&D purposes (TSCA exemption) and disposed of as chemical waste, not released to water/sewer.

  • Sewer Disposal: STRICTLY PROHIBITED. Furan compounds are toxic to aquatic life and can damage plumbing seals.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Furan (Source for structural hazard class). PubChem.[3][4][5] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety.[6][7][8] (Standard protocol for peroxide quenching). [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D001 definitions). [Link]

Sources

Personal protective equipment for handling 3-Phenoxyfuran

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive (Autonomy)

Handling 3-Phenoxyfuran requires a departure from standard "lab coat and nitrile" protocols. Due to the specific hazards associated with the furan moiety—specifically its potential for rapid cutaneous absorption, carcinogenicity, and peroxide formation—this guide adopts a High-Hazard Containment Strategy .

Unlike common reagents where generic SDS data suffices, 3-Phenoxyfuran is a specialized intermediate. Toxicological data is often extrapolated from structural analogs (furan and diphenyl ether). Therefore, this protocol applies the Precautionary Principle : treat the substance as a potent carcinogen and peroxide former until proven otherwise.

Part 2: Scientific Integrity & Logic
1. Hazard Characterization & Causality

To select the correct PPE, we must understand the molecular behavior of 3-Phenoxyfuran:

  • The Furan Ring: This five-membered aromatic ring is the primary driver of toxicity. Furan itself is a Group 2B carcinogen (possibly carcinogenic to humans) and is highly lipophilic, allowing it to penetrate standard nitrile gloves rapidly.

  • The Phenoxy Group: This adds molecular weight, likely reducing vapor pressure compared to unsubstituted furan, but it does not negate the toxicity of the furan ring. It reinforces the compound's organic solubility, necessitating specific glove materials.

  • Peroxidation Risk: As an ether derivative, the furan ring is susceptible to autoxidation. Peroxides can concentrate in threads of screw caps or septa, posing an explosion hazard upon friction.

2. Personal Protective Equipment (PPE) Selection

Standard nitrile gloves are insufficient for direct contact with furan derivatives.

Hand Protection Strategy:

  • Primary Barrier (Inner): Laminate Film (e.g., Silver Shield/4H) or EVOH (Ethylene Vinyl Alcohol) .

    • Why: Furan compounds permeate nitrile and latex in minutes. Laminate films offer breakthrough times >4 hours for aromatics.

  • Mechanical Barrier (Outer): 5-8 mil Nitrile .

    • Why: Laminate gloves are baggy and offer poor dexterity. Over-gloving with nitrile compresses the laminate for better grip and protects the inner glove from tears.

Respiratory & Body Protection:

  • Engineering Control: All work must occur in a certified chemical fume hood.

  • Respiratory: If work must occur outside a hood (e.g., maintenance), a Full-Face Respirator with Organic Vapor (OV) cartridges is the minimum requirement. However, due to poor warning properties of furans, supplied air is preferred for spill cleanup.

3. Operational Workflow: The "Clean-Dirty" Line

This protocol establishes a self-validating workflow to prevent cross-contamination.

Pre-Work Inspection:

  • Peroxide Test: Test solvent/reagent for peroxides using starch-iodide strips before heating or distilling.

  • Glove Integrity: Air-inflation test of outer nitrile gloves.

Workflow Diagram: The following diagram outlines the decision logic for PPE and Handling based on the operation scale.

PPE_Decision_Matrix Start Task Assessment: 3-Phenoxyfuran Scale_Check Is volume > 50mL or Heated? Start->Scale_Check Low_Risk Standard Protocol: Fume Hood + Laminate/Nitrile Gloves Scale_Check->Low_Risk No (Small Scale) High_Risk High-Hazard Protocol: Blast Shield + Sash Lowered Scale_Check->High_Risk Yes (Large/Heated) Waste Quench & Dispose (Separate Organic Waste) Low_Risk->Waste Peroxide_Check Peroxide Test Required High_Risk->Peroxide_Check Peroxide_Check->Waste Post-Reaction

Figure 1: Operational decision matrix for handling 3-Phenoxyfuran, prioritizing scale and thermal energy as risk multipliers.

Part 3: Visualization & Formatting
Quantitative Data: PPE Specifications

The table below summarizes the required specifications. Note that "Breakthrough Time" is estimated based on furan data.

PPE ComponentMaterial RecommendationEstimated BreakthroughCritical Note
Gloves (Inner) Laminate Film (Silver Shield) > 480 minMandatory for all handling. Do not rely on Nitrile alone.
Gloves (Outer) Nitrile (Disposable) < 10 minUsed only for dexterity/grip. Change immediately upon splash.[1]
Eye Protection Chemical Splash Goggles N/ASafety glasses are insufficient due to vapor irritation risks.
Body Lab Coat (Poly/Cotton) N/AUse a chemical-resistant apron if pouring volumes >100mL.
Respiratory Fume Hood (Face Velocity 100 fpm) N/APrimary control. Respirators are for emergency backup only.
Emergency Response: Spill Protocol

In the event of a spill, immediate action is required to prevent vapor accumulation and exposure.[1]

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area Close Lab Door Spill->Evacuate Assess 2. Assess Volume Evacuate->Assess Minor Minor (<50mL) Inside Hood Assess->Minor Major Major (>50mL) Or Outside Hood Assess->Major Clean Absorb with Vermiculite Double Bag as HazWaste Minor->Clean Call_EHS Call EHS / HazMat Do Not Enter Major->Call_EHS

Figure 2: Emergency response logic. Note that spills outside the fume hood constitute a major emergency due to inhalation risks.

Disposal Considerations
  • Segregation: Do not mix with oxidizers (nitric acid, perchlorates) due to the furan ring's flammability.

  • Quenching: If the material contains peroxides, it must be reduced (e.g., with ferrous sulfate) prior to disposal.

  • Labeling: Clearly tag waste as "Flammable," "Toxic," and "Peroxide Former."

References
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Furan: Systemic Agent. Centers for Disease Control and Prevention. [Link]

  • PubChem. (n.d.). Furan - Safety and Hazards. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Health Guideline for Furan. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.